Product packaging for 4'-Nitro-p-toluenesulfonanilide(Cat. No.:CAS No. 734-25-8)

4'-Nitro-p-toluenesulfonanilide

Cat. No.: B1585540
CAS No.: 734-25-8
M. Wt: 292.31 g/mol
InChI Key: ACOIHAFYVPPSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4'-Nitro-p-toluenesulfonanilide is a useful research compound. Its molecular formula is C13H12N2O4S and its molecular weight is 292.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49573. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O4S B1585540 4'-Nitro-p-toluenesulfonanilide CAS No. 734-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-(4-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-10-2-8-13(9-3-10)20(18,19)14-11-4-6-12(7-5-11)15(16)17/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOIHAFYVPPSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061064
Record name Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

734-25-8
Record name 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=734-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Nitro-p-toluenesulfonanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000734258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Nitro-p-toluenesulfonanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(p-nitrophenyl)-p-toluenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-Nitro-p-toluenesulfonanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9ZZ3TP9ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4'-Nitro-p-toluenesulfonanilide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Nitro-p-toluenesulfonanilide: Properties, Synthesis, and Applications

Introduction

This compound is a distinct organic compound characterized by a molecular architecture that brings together a p-toluenesulfonyl group and a 4-nitroaniline moiety through a sulfonamide linkage (-SO₂-NH-).[1] This structure is of significant interest to the scientific community, particularly those in synthetic organic chemistry and drug discovery. The molecule's unique electronic properties, stemming from the electron-withdrawing nitro group on one aromatic ring and the weakly electron-donating methyl group on the other, make it a versatile intermediate and building block.[1] This guide provides a comprehensive overview of its chemical and physical properties, structural features, synthesis protocols, and key applications, offering field-proven insights for researchers and development professionals.

Physicochemical and Structural Properties

The utility of any chemical compound in a research or development setting begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in different solvents, its thermal stability, and its reactivity.

Core Chemical Properties

The properties of this compound are summarized in the table below. These values are critical for designing experiments, planning purification strategies, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 734-25-8[1][2][3]
Molecular Formula C₁₃H₁₂N₂O₄S[1][2]
Molecular Weight 292.31 g/mol [1][2]
Physical State Crystalline solid (predicted)[1]
Color Pale yellow to off-white (predicted)[1]
Solubility Predicted to have poor solubility in water but good solubility in common organic solvents like acetone, ethanol, and dichloromethane.[1][4]
Melting Point Predicted to be higher than its parent compound, p-toluenesulfonamide (136-139°C), due to increased molecular weight and intermolecular forces.[1]
Molecular Structure

The structure of this compound is defined by the sulfonamide bridge connecting two substituted benzene rings. This linkage is not merely a passive connector; its geometry and electronic nature influence the overall reactivity of the molecule. The electron-withdrawing nitro group deactivates the aniline ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. Conversely, the tosyl group is a well-established protecting group and an excellent leaving group in various reactions.[5][6]

References

4'-Nitro-p-toluenesulfonanilide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Nitro-p-toluenesulfonanilide for Researchers and Drug Development Professionals

Introduction

This compound is a sulfonamide compound that holds significant interest for researchers in synthetic organic chemistry and drug discovery. Its distinct molecular architecture, featuring a p-toluenesulfonyl group linked to a 4-nitroaniline moiety, provides a versatile scaffold for chemical modification. The presence of the electron-withdrawing nitro group and the sulfonamide linkage imparts unique electronic properties and reactivity to the molecule, making it a valuable building block for the synthesis of more complex chemical entities and a useful protecting group in multi-step syntheses. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Core Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented below. These identifiers are crucial for substance identification, procurement, and regulatory compliance.

PropertyValueSource
CAS Number 734-25-8[1][2][3]
Molecular Formula C₁₃H₁₂N₂O₄S[1][2]
Molecular Weight 292.31 g/mol [1][2]
Physical State Crystalline solid (predicted)[2]
Color Pale yellow to off-white (predicted)[2]
Solubility Poorly soluble in water; soluble in organic solvents (predicted)[2]
Melting Point Predicted to be higher than the parent p-toluenesulfonamide (136-139°C) due to the additional nitrophenyl group.[2]

Molecular Structure and Reactivity

This compound consists of a p-toluenesulfonyl group attached to a 4-nitroaniline residue through a sulfonamide linkage (-SO₂-NH-).[2] This structure results in a molecule with distinct reactive sites. The electron-withdrawing nitro group on one phenyl ring and the slightly electron-donating methyl group on the other create a molecule with specific electronic characteristics.[2]

The primary reactive centers of the molecule are:

  • The Sulfonamide Linkage (-SO₂-NH-): The nitrogen atom is moderately acidic and can undergo reactions such as N-alkylation.[2]

  • The p-Nitrophenyl Group: The nitro group can be reduced to an amine, which is a common transformation in the synthesis of pharmaceutical intermediates. This aromatic ring can also participate in nucleophilic aromatic substitution reactions.[2]

  • The p-Methyl Group: The methyl group on the toluenesulfonyl moiety can undergo oxidation or halogenation, offering another site for chemical modification.[2]

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 4-nitroaniline with p-toluenesulfonyl chloride. This is a standard method for the formation of sulfonamides.

Experimental Protocol
  • Reaction Setup: To a solution of 4-nitroaniline (1 equivalent) in a suitable solvent such as pyridine (10 mL), add p-toluenesulfonyl chloride (1.05 equivalents).[4][5] Pyridine acts as both the solvent and the base to neutralize the hydrochloric acid byproduct.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 2 hours.[4][5] The progress of the reaction can be monitored using thin-layer chromatography.

  • Workup: After the reaction is complete, it is quenched by the addition of water (10 mL).[4][5]

  • Extraction: The aqueous solution is then extracted with an organic solvent like dichloromethane (DCM). The organic layer is subsequently washed with a 10% aqueous solution of copper sulfate to remove residual pyridine, and then dried over anhydrous sodium sulfate.[4][5]

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product.[4]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Nitroaniline 4-Nitroaniline stir Stir at Room Temperature (2 hours) 4-Nitroaniline->stir p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride->stir Pyridine Pyridine Pyridine->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash with 10% CuSO4 (aq) extract->wash dry Dry with Na2SO4 wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile tool in both academic and industrial research.

  • Synthetic Intermediate: It serves as a valuable building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes it a key intermediate in the preparation of various organic compounds, including potential drug candidates. The nitro group itself is a component of numerous bioactive molecules and approved drugs.[6][7][8][9]

  • Protecting Group: The toluenesulfonyl (tosyl) group is a well-established protecting group for amines in organic synthesis. The sulfonamide linkage is stable under a variety of reaction conditions but can be cleaved when necessary.

  • Precursor for Heterocyclic Compounds: The reactive sites on this compound can be utilized in cyclization reactions to form a variety of heterocyclic structures, which are prevalent in many pharmaceuticals.

Safety and Handling

  • General Hazards: Compounds containing nitro groups can be toxic and may be harmful if swallowed, inhaled, or in contact with skin.[10] They may also cause skin and eye irritation.[11] It is important to handle this compound in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.

  • Fire and Explosion Hazard: Nitro compounds can be combustible and may form explosive mixtures with air upon intense heating.

  • Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations.

It is crucial to consult the material safety data sheet (MSDS) provided by the supplier before handling this compound.

References

An In-depth Technical Guide to the Synthesis of 4'-Nitro-p-toluenesulfonanilide from p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 4'-Nitro-p-toluenesulfonanilide, a valuable compound in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and crucial safety considerations.

Introduction: Significance and Applications

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry and materials science. The synthesis involves the reaction of p-toluenesulfonyl chloride (TsCl) with p-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group and is analogous to the Hinsberg test, a qualitative method for distinguishing primary, secondary, and tertiary amines.[1][2][3]

The resulting sulfonamide linkage is a key structural motif in various pharmaceuticals, including antibacterial agents. The presence of the nitro group offers a site for further chemical modification, making this compound a versatile intermediate for the synthesis of more complex molecules. p-Toluenesulfonyl chloride is a widely used reagent in organic synthesis, primarily for converting alcohols into good leaving groups (tosylates) and for the protection of amines.[4][5][6]

Reaction Mechanism: A Nucleophilic Attack

The synthesis of this compound proceeds via a nucleophilic attack of the primary amine (p-nitroaniline) on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[1][3][7] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[6][8]

The mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-nitroaniline attacks the electron-deficient sulfur atom of p-toluenesulfonyl chloride.

  • Chloride Ion Elimination: The sulfonyl chloride's chlorine atom, being a good leaving group, is displaced.

  • Proton Abstraction: The base in the reaction mixture abstracts a proton from the nitrogen atom, which now carries a positive charge, to form the stable sulfonamide and the hydrochloride salt of the base.

Because p-nitroaniline is a primary amine, the resulting sulfonamide still possesses an acidic proton on the nitrogen atom. This feature is central to the classical Hinsberg test, where the sulfonamide formed from a primary amine is soluble in aqueous alkali due to the formation of a water-soluble salt.[1][3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
p-Toluenesulfonyl chloride190.652.42 mmol1.05 equiv
p-Nitroaniline138.122.3 mmol1.0 equiv
Pyridine79.1010 mL-
Dichloromethane (DCM)84.93As needed-
10% Aqueous Copper (II) Sulfate-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Step-by-Step Procedure
  • Reaction Setup: To a solution of p-nitroaniline (2.3 mmol, 1 equivalent) in pyridine (10 mL) in a round-bottom flask, add p-toluenesulfonyl chloride (2.42 mmol, 1.05 equivalents) portion-wise at room temperature.[9]

  • Reaction Execution: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

  • Workup and Extraction: Upon completion, quench the reaction with water (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM).[9] Wash the organic layer with 10% aqueous copper (II) sulfate solution to remove pyridine, followed by a water wash.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[9]

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) or by recrystallization from a suitable solvent like ethanol.[9][10]

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Dissolve p-nitroaniline in pyridine B Add p-toluenesulfonyl chloride A->B C Stir at room temperature for 2 hours B->C D Quench with water C->D E Extract with DCM D->E F Wash with aq. CuSO4 E->F G Wash with water F->G H Dry with Na2SO4 G->H I Concentrate H->I J Purify (Column Chromatography or Recrystallization) I->J K K J->K Final Product: This compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of both the p-toluenesulfonyl and p-nitrophenyl groups, as well as the methyl protons of the tosyl group.[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bond, the sulfonyl group (SO₂), and the nitro group (NO₂).

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.

  • Melting Point Determination: A sharp melting point range for the purified product is a good indicator of its purity.

Safety and Handling Precautions

Both p-toluenesulfonyl chloride and p-nitroaniline are hazardous chemicals and must be handled with appropriate safety measures.

  • p-Toluenesulfonyl Chloride: This compound is corrosive and a lachrymator, causing irritation to the skin, eyes, and respiratory tract.[13][14][15] It reacts with water and moisture, producing corrosive hydrogen chloride gas.[15] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][16][17] In case of skin contact, wash immediately with plenty of soap and water.[13][14] For eye contact, rinse cautiously with water for several minutes.[13][14]

  • p-Nitroaniline: This compound is toxic and should be handled with care to avoid skin contact, ingestion, and inhalation.[10]

  • Pyridine: This solvent has a strong, unpleasant odor and is flammable. It should be handled in a fume hood.

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Ensure that all chemical waste is disposed of according to institutional and local regulations.[17]

Conclusion

The synthesis of this compound from p-toluenesulfonyl chloride and p-nitroaniline is a straightforward and illustrative example of sulfonamide formation. This guide provides a robust framework for its successful synthesis, purification, and characterization, while emphasizing the critical importance of safety. The resulting compound serves as a valuable building block for further synthetic endeavors in medicinal chemistry and materials science.

References

Spectroscopic data of 4'-Nitro-p-toluenesulfonanilide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4'-Nitro-p-toluenesulfonanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the experimental methodologies, presents the spectral data, and offers an in-depth interpretation of the spectra, providing a foundational resource for researchers in the field.

Introduction: The Significance of this compound

Sulfonamides are a well-established class of compounds with a broad range of biological activities, most notably as antibacterial agents. The introduction of a nitro group and the specific substitution pattern in this compound can significantly influence its chemical properties and biological activity. Accurate structural confirmation is the cornerstone of any research and development involving this molecule, from quality control in synthesis to understanding its mechanism of action. Spectroscopic methods provide a powerful, non-destructive means to achieve this, offering a detailed fingerprint of the molecule's architecture.

This guide is structured to walk the reader through the essential spectroscopic workflows for the characterization of this compound, explaining the causality behind experimental choices and providing a framework for the interpretation of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom in the this compound molecule.

Molecular Structure and Numbering

To facilitate the interpretation of the NMR spectra, the following numbering scheme will be used for the this compound molecule.

Figure 1: Molecular structure and numbering of this compound.
Experimental Protocol: ¹H and ¹³C NMR

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

  • Weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides due to its ability to dissolve the sample and to observe the N-H proton.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm.

    • Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. Based on the structure of this compound and data from related compounds, the following proton signals are expected[1][2]:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HSO₂NH
~8.2Doublet2HH-3'', H-5''
~7.8Doublet2HH-2', H-6'
~7.4Doublet2HH-2'', H-6''
~7.3Doublet2HH-3', H-5'
~2.4Singlet3HCH₃

Interpretation:

  • SO₂NH Proton: The acidic proton of the sulfonamide group is expected to appear as a broad singlet at a downfield chemical shift (~10.5 ppm), which can be confirmed by D₂O exchange.

  • Nitro-substituted Aromatic Ring (Ring B): The protons on the nitro-substituted aniline ring (H-2'', H-3'', H-5'', H-6'') will exhibit an AA'BB' system. The strong electron-withdrawing effect of the nitro group will deshield the ortho protons (H-3'', H-5''), causing them to resonate at a lower field (~8.2 ppm) compared to the meta protons (H-2'', H-6'') (~7.4 ppm). Both signals will appear as doublets due to coupling with their respective neighboring protons.

  • Tosyl Group Aromatic Ring (Ring A): The protons on the p-toluenesulfonyl ring (H-2', H-3', H-5', H-6') will also form an AA'BB' system. The protons ortho to the sulfonyl group (H-2', H-6') will be deshielded and appear at a lower field (~7.8 ppm) than the protons meta to the sulfonyl group (H-3', H-5') (~7.3 ppm).

  • Methyl Protons: The methyl protons of the tosyl group will appear as a sharp singlet at an upfield chemical shift (~2.4 ppm).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~145C-4'
~144C-4''
~143C-1''
~136C-1'
~130C-3', C-5'
~128C-2', C-6'
~125C-3'', C-5''
~119C-2'', C-6''
~21CH₃

Interpretation:

  • Quaternary Carbons: The carbon atoms attached to the sulfonyl group (C-1'), the nitro group (C-4''), the sulfonamide nitrogen (C-1''), and the methyl group (C-4') are quaternary and will typically have lower intensities. Their chemical shifts are influenced by the attached heteroatoms.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-donating or electron-withdrawing nature of the substituents. The carbons in the nitro-substituted ring will be at different chemical shifts compared to the tosyl ring carbons.

  • Methyl Carbon: The methyl carbon will appear at a high field (~21 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups[3][4][5].

Wavenumber (cm⁻¹)Vibration
~3250N-H stretch (sulfonamide)
~1520 and ~1350Asymmetric and symmetric NO₂ stretch
~1340 and ~1160Asymmetric and symmetric SO₂ stretch
~1600, ~1500C=C aromatic ring stretch
~900S-N stretch

Interpretation:

  • N-H Stretch: A prominent absorption band around 3250 cm⁻¹ is characteristic of the N-H stretching vibration of the sulfonamide group.

  • Nitro Group Stretches: The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations.

  • Sulfonyl Group Stretches: The sulfonyl group also gives rise to two strong absorption bands for its asymmetric (~1340 cm⁻¹) and symmetric (~1160 cm⁻¹) stretching vibrations.

  • Aromatic C=C Stretches: Absorptions in the 1600-1500 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic rings.

  • S-N Stretch: A band around 900 cm⁻¹ can be attributed to the stretching vibration of the sulfur-nitrogen bond.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for analyzing polar molecules like this compound.

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization efficiency.

Mass Spectral Data and Interpretation

The expected molecular weight of this compound (C₁₃H₁₂N₂O₄S) is 308.05 g/mol .

Expected Ions:

  • Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 309.06. Adducts with sodium [M+Na]⁺ at m/z 331.04 or potassium [M+K]⁺ at m/z 347.01 may also be observed.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 307.04.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond.

G M [M+H]⁺ m/z 309 frag1 [C₇H₇SO₂]⁺ m/z 155 M->frag1 Cleavage of S-N bond frag2 [C₆H₅N₂O₂]⁺ m/z 137 M->frag2 Cleavage of C-S bond frag3 [C₇H₇]⁺ m/z 91 frag1->frag3 Loss of SO₂

Figure 2: Proposed fragmentation pathway for this compound in positive ion mode.
  • m/z 155: This fragment corresponds to the tosyl cation [CH₃C₆H₄SO₂]⁺, formed by the cleavage of the S-N bond.

  • m/z 137: This fragment corresponds to the protonated 4-nitroaniline cation, resulting from the cleavage of the C-S bond.

  • m/z 91: The tropylium ion [C₇H₇]⁺ is a common fragment from the tosyl group after the loss of SO₂.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides insights into the molecule's stability and fragmentation. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this and related sulfonamide compounds, ensuring the integrity and quality of their scientific endeavors.

References

A Technical Guide to the Physical Properties of 4'-Nitro-p-toluenesulfonanilide: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the key physical properties of 4'-Nitro-p-toluenesulfonanilide, focusing on its melting point and solubility. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to facilitate laboratory work and material characterization.

Introduction to this compound

This compound is an organic compound featuring a p-toluenesulfonyl group linked to a 4-nitroaniline moiety through a sulfonamide bond (-SO₂-NH-).[1] This molecular architecture, combining an electron-withdrawing nitro group and a slightly electron-donating methyl group on separate aromatic rings, creates a molecule with distinct electronic and physical characteristics.[1] Understanding its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, and application in further chemical modifications or as a building block in medicinal chemistry.

Chemical Structure and Identifiers:

  • Molecular Formula: C₁₃H₁₂N₂O₄S[1]

  • Molecular Weight: 292.31 g/mol [1]

  • SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)--INVALID-LINK--[O-][1]

  • CAS Number: 734-25-8[1]

Melting Point Analysis

The melting point is a critical physical property that serves as a primary indicator of a substance's purity and identity.[2] For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C, whereas impurities will depress and broaden this range.

Expected Melting Point of this compound

While a definitive, experimentally verified melting point for this compound is not prominently available in surveyed literature, an estimation can be made based on its structural components. The parent compound, p-toluenesulfonamide, has a melting point of 136-139°C.[1] The addition of the nitrophenyl group is expected to increase the melting point due to stronger intermolecular interactions, such as dipole-dipole forces and potential hydrogen bonding involving the nitro group.[1] For comparison, the structurally related compound 4'-Nitroacetanilide has a significantly higher melting point of 213-215°C.[3] This suggests that the melting point of this compound is likely to be substantially above 140°C.

CompoundMolecular StructureReported Melting Point (°C)
p-ToluenesulfonamideC₇H₉NO₂S136 - 139
4'-NitroacetanilideC₈H₈N₂O₃213 - 215[3]
This compound C₁₃H₁₂N₂O₄S Predicted >140°C
Experimental Protocol for Melting Point Determination

The definitive melting point of a compound must be determined empirically. The capillary method is a standard and reliable technique.[4]

Objective: To accurately determine the melting point range of a solid organic compound.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[4][5]

  • Sample of this compound (finely powdered and dry)[6]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the compound onto a clean, dry surface. If the crystals are not a fine powder, gently grind them using a mortar and pestle.[5]

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the sample down. A sample height of 2-3 mm is ideal.[4]

  • Apparatus Setup: Place the loaded capillary tube into the heating block or attach it to the thermometer of the apparatus.[5]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C per minute) to find a rough range.[2]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.[2][4] This slow rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating medium.[4]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.[5]

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[5]

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow. Repeat the process for at least two more samples to ensure consistency.

Visualization of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Recording A Grind Sample to Fine Powder B Load 2-3 mm into Capillary Tube A->B C Place Tube in Apparatus D Heat Rapidly for Approx. MP (Optional) C->D E Cool & Reheat Slowly (1-2°C/min) D->E F Observe Melting E->F G Record T1 (First Liquid Drop) F->G Onset of Melting H Record T2 (Completely Liquid) G->H I Report Range (T1 - T2) H->I

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[7] It is a critical parameter in drug development for formulation and bioavailability, and in chemical synthesis for reaction solvent selection and purification.

Predicted Solubility of this compound

The solubility of this compound can be predicted by examining its molecular structure. The molecule possesses both polar and nonpolar characteristics:

  • Polar Groups: The sulfonamide (-SO₂NH-) and nitro (-NO₂) groups are highly polar and capable of hydrogen bonding.

  • Nonpolar Groups: The two aromatic rings (tolyl and phenyl) are nonpolar.

This duality suggests that the compound will have limited solubility in water but will be soluble in various organic solvents, particularly those with moderate to high polarity. Structurally related compounds like p-nitrophenol and p-nitroacetanilide are readily soluble in polar organic solvents such as acetone, ethanol, methanol, and ethyl acetate.[8][9][10] It is therefore anticipated that this compound will exhibit a similar solubility profile.

SolventSolvent TypePredicted SolubilityRationale / Supporting Evidence
WaterPolar ProticLowLarge nonpolar aromatic structure outweighs polar groups.
Methanol / EthanolPolar ProticModerateCapable of hydrogen bonding with the solute.[11]
Acetone / 2-ButanonePolar AproticHighStrong dipole-dipole interactions. Similar compounds show high solubility.[10]
Ethyl AcetatePolar AproticHighGood balance of polarity for dissolving compounds with mixed character.
Dichloromethane (DCM)Moderately PolarModerateOften a good solvent for many organic compounds of low to medium polarity.[9]
Toluene / HexaneNonpolarLowSolute's polarity is too high for significant dissolution in nonpolar solvents.
Experimental Protocol for Solubility Determination

The isothermal saturation method is a robust technique to determine the solubility of a solid in a liquid at a specific temperature.[12][13]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.

Materials:

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Solvent of interest

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or gravimetric analysis setup)[14]

Procedure:

  • Preparation: Add a known volume of the selected solvent to several vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[15]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial or a volumetric flask to remove any undissolved microcrystals.[13]

  • Quantification: Determine the concentration of the solute in the filtered sample.

    • Gravimetric Method: Evaporate the solvent from the pre-weighed vial under reduced pressure or gentle heat and weigh the remaining solid residue.[15]

    • Analytical Method: Dilute the sample in the volumetric flask to a known volume and analyze its concentration using a pre-calibrated HPLC or UV-Vis spectrophotometer.[12][14]

  • Calculation: Calculate the solubility in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Solubility Determination Workflow

SolubilityWorkflow cluster_prep Equilibration cluster_analysis Sampling & Analysis cluster_result Result A Add Excess Solid to Known Volume of Solvent B Seal and Agitate at Constant Temperature (24-48h) A->B C Allow Excess Solid to Settle B->C D Withdraw Supernatant with Syringe C->D Equilibrium Reached E Filter Solution (0.45 µm) D->E F Quantify Solute Concentration (Gravimetric, HPLC, etc.) E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for determining the solubility of a solid via the isothermal saturation method.

References

4'-Nitro-p-toluenesulfonanilide: A Versatile Reagent in Biochemical and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifaceted Molecule

In the landscape of biochemical reagents, 4'-Nitro-p-toluenesulfonanilide emerges as a compound of significant interest, characterized by its unique structural features and diverse reactivity. This guide, intended for the discerning researcher and drug development professional, delves into the core applications of this molecule, moving beyond a superficial overview to provide a deep, mechanistic understanding of its utility. Synthesized from the reaction of p-toluenesulfonyl chloride and 4-nitroaniline, this compound integrates the well-established chemistry of the tosyl protecting group with the electronic properties of a nitroaromatic system.[1][2] This combination gives rise to its primary roles as a stable amine protecting group and a versatile synthetic building block. While the chromogenic nature of the related p-nitroanilides is well-documented in enzyme assays, the robust nature of the sulfonamide bond in this compound presents both challenges and opportunities, which will be critically examined herein.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physical and chemical properties is paramount to its effective application. This compound is a solid at room temperature with the molecular formula C₁₃H₁₂N₂O₄S. Its structure is characterized by a central sulfonamide linkage connecting a p-toluenesulfonyl group to a 4-nitroaniline moiety. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the molecule, a key aspect that underpins its reactivity.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₄S-
Molecular Weight 292.31 g/mol -
Appearance Yellow or brown powder[3]
Melting Point 146-149 °C (for 4-nitroaniline)[3]
Solubility Soluble in many organic solvents-

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is a straightforward sulfonylation reaction. The following protocol is based on established methods for the synthesis of sulfonamides from sulfonyl chlorides and anilines.[1][2]

Experimental Protocol:

Materials:

  • p-Toluenesulfonyl chloride

  • 4-Nitroaniline

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4-nitroaniline (1 equivalent) in dichloromethane.

  • Add pyridine (1.1 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Nitroaniline 4-Nitroaniline Dissolve Dissolve 4-nitroaniline in DCM + Pyridine 4-Nitroaniline->Dissolve p-Toluenesulfonyl_chloride p-Toluenesulfonyl chloride Add_TsCl Add p-toluenesulfonyl chloride solution p-Toluenesulfonyl_chloride->Add_TsCl Dissolve->Add_TsCl Stir Stir at RT Add_TsCl->Stir Quench Quench with 1M HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with HCl, NaHCO3, Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product This compound

Synthesis Workflow for this compound.

Application as a Stable Amine Protecting Group

The tosyl group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions. The resulting sulfonamide is resistant to cleavage by many common reagents, providing robust protection during multi-step syntheses.

Deprotection Protocols:

The cleavage of the N-tosyl bond requires specific and often stringent conditions. The choice of deprotection method depends on the sensitivity of the substrate to the reagents.

1. Reductive Cleavage with Sodium Naphthalenide: This method involves the use of a potent single-electron transfer reagent.

  • Protocol: The N-tosylated compound is dissolved in an appropriate solvent (e.g., THF) and cooled to a low temperature. A solution of sodium naphthalenide is then added until a persistent green color is observed, indicating the consumption of the starting material. The reaction is quenched, and the product is isolated after an aqueous workup.

2. Acidic Cleavage with Thioanisole-Trifluoromethanesulfonic Acid: This strong acid system, in the presence of a scavenger like thioanisole, can effectively cleave the tosyl group.[4]

  • Protocol: The N-tosylated substrate is treated with a mixture of trifluoromethanesulfonic acid and thioanisole. The reaction is typically carried out at room temperature or with gentle heating. The product is then isolated after neutralization and extraction.

3. Base-Mediated Cleavage with Cesium Carbonate: For certain substrates, particularly N-tosylated indoles, cesium carbonate in a mixed solvent system has been shown to be effective.

  • Protocol: The N-tosylated compound is dissolved in a mixture of THF and methanol, and cesium carbonate is added. The reaction is stirred at room temperature or heated to reflux. The progress is monitored by TLC, and the product is isolated after filtration and removal of the solvent.

Deprotection_Methods cluster_methods Deprotection Methods N-Tosyl_Protected_Amine N-Tosyl Protected Amine (this compound derivative) Reductive_Cleavage Reductive Cleavage (Sodium Naphthalenide) N-Tosyl_Protected_Amine->Reductive_Cleavage Acidic_Cleavage Acidic Cleavage (TFA/Thioanisole) N-Tosyl_Protected_Amine->Acidic_Cleavage Base_Mediated_Cleavage Base-Mediated Cleavage (Cesium Carbonate) N-Tosyl_Protected_Amine->Base_Mediated_Cleavage Deprotected_Amine Deprotected_Amine Reductive_Cleavage->Deprotected_Amine Acidic_Cleavage->Deprotected_Amine Base_Mediated_Cleavage->Deprotected_Amine

Overview of Deprotection Strategies for the N-Tosyl Group.

The Potential and Challenge of this compound as a Chromogenic Reporter

The p-nitroaniline moiety is a well-established chromogenic reporter in enzyme assays.[5] Enzymatic cleavage of a peptide-p-nitroanilide substrate releases p-nitroaniline, which has a distinct yellow color and a strong absorbance maximum around 405-410 nm. This colorimetric change allows for the continuous monitoring of enzyme activity.

Theoretically, this compound could serve a similar purpose if an enzyme could catalyze the hydrolysis of the sulfonamide bond. The release of p-toluenesulfonamide and 4-nitroaniline would lead to a measurable color change.

However, a significant challenge lies in the inherent stability of the sulfonamide bond. Unlike the amide bond in peptides, the sulfonamide linkage is highly resistant to enzymatic and chemical hydrolysis under typical physiological conditions.[6][7][8] In fact, sulfonamides are often used as isosteres of amides to create peptide mimics with enhanced stability against proteases.[6]

While some microorganisms have been shown to degrade sulfonamide antibiotics, this process is generally slow and not suitable for a rapid and sensitive biochemical assay.[6] Therefore, the direct application of this compound as a chromogenic substrate for common proteases is not feasible.

A Theoretical Perspective:

Despite the stability of the sulfonamide bond, the concept of using this compound or similar structures as chromogenic reporters remains an area for potential research. The development or discovery of enzymes capable of efficiently cleaving the N-S bond in sulfonamides could unlock their potential in this application. Such a system would offer a novel class of enzyme substrates with different specificity and kinetic properties compared to traditional p-nitroanilides.

Compoundλmax (nm)Molar Extinction Coefficient (ε)Color
p-Toluenesulfonamide 224, 263log ε = 4.08, 2.7Colorless
4-Nitroaniline ~380-410~8,800 M⁻¹cm⁻¹Yellow

The significant shift in the UV-Vis absorption spectrum upon cleavage of the N-S bond, from the colorless p-toluenesulfonamide to the yellow 4-nitroaniline, highlights the chromogenic potential if the cleavage can be achieved.[5][9]

Conclusion: A Reagent of Stability and Potential

This compound stands as a valuable reagent in the arsenal of the synthetic and medicinal chemist. Its primary and well-established role is that of a robust protecting group for amines, offering stability across a wide range of chemical transformations. The protocols for its synthesis and deprotection are well-defined and adaptable to various molecular contexts.

The exploration of its potential as a chromogenic substrate reveals a critical aspect of its chemistry: the high stability of the sulfonamide bond. While this stability is an asset in its role as a protecting group, it presents a significant hurdle for its use as a readily cleavable reporter in standard enzymatic assays. This guide provides a realistic and expert-driven perspective, emphasizing its proven applications while also acknowledging the theoretical potential and inherent challenges of its less-explored functionalities. For the researcher, this compound is a reliable tool for protection and a platform for further innovation in the design of novel biochemical probes.

References

The Evolution of Amine Protection: A Technical Guide to Sulfonamide Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic protection and deprotection of amine functionalities are central to the successful execution of complex multi-step organic syntheses, particularly in the realms of pharmaceutical and natural product chemistry. Among the diverse arsenal of amine protecting groups, sulfonamides have carved a unique niche, offering a tunable range of stability and reactivity. This in-depth technical guide provides a comprehensive exploration of the historical development and practical application of key sulfonamide protecting groups. We will delve into the pioneering p-toluenesulfonyl (Tosyl) group, the readily cleavable o-nitrobenzenesulfonyl (Nosyl) group, and the fluorescent 5-(dimethylamino)naphthalene-1-sulfonyl (Dansyl) group. This guide will furnish detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Imperative of Amine Protection

The amine functional group, with its inherent nucleophilicity and basicity, is a ubiquitous feature in a vast array of biologically active molecules and synthetic intermediates. While this reactivity is often desirable for forging new chemical bonds, it can also be a source of unwanted side reactions in molecules possessing multiple functional groups. The concept of a "protecting group" was born out of the necessity to temporarily mask the reactivity of a specific functional group, allowing for chemical transformations to be carried out selectively at other sites within the molecule. An ideal protecting group should be easily and selectively introduced, stable to a wide range of reaction conditions, and readily and selectively removed without affecting other functionalities.[1]

Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, have emerged as a robust and versatile class of amine protecting groups. The electron-withdrawing nature of the sulfonyl group significantly attenuates the nucleophilicity and basicity of the amine nitrogen, rendering it stable to a variety of reagents and reaction conditions. This guide will trace the historical trajectory of sulfonamide protecting groups, from their serendipitous discovery to their modern-day applications in sophisticated synthetic endeavors.

A Historical Perspective: From Sulfa Drugs to Synthetic Workhorses

The story of sulfonamides begins not in the realm of synthetic methodology, but in the crucible of medicine. In the early 1930s, Gerhard Domagk's groundbreaking discovery that the sulfonamide-containing dye, Prontosil, exhibited potent antibacterial activity heralded the dawn of the antibiotic age. This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, spurred intense research into the synthesis and biological activity of a vast array of sulfonamide derivatives, colloquially known as "sulfa drugs."

While the primary focus was on their therapeutic applications, the chemical robustness of the sulfonamide linkage did not go unnoticed by organic chemists. The stability of the N-S bond, which was crucial for the in vivo efficacy of sulfa drugs, also made it an attractive candidate for a protecting group. This marked the beginning of the transition of sulfonamides from life-saving medicines to indispensable tools in the synthetic chemist's toolbox.

Key Sulfonamide Protecting Groups: A Detailed Examination

The Stalwart: p-Toluenesulfonyl (Tosyl, Ts) Group

The p-toluenesulfonyl group, universally known as the "tosyl" group, was one of the earliest and remains one of the most widely used sulfonamide protecting groups.[2] Its popularity stems from its exceptional stability across a broad spectrum of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing environments.[3][4]

The tosyl group is typically introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[3]

Experimental Protocol: Tosylation of Benzylamine

  • Materials:

    • Benzylamine (1.0 equiv)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

    • Pyridine (2.0 equiv)

    • Dichloromethane (DCM)

    • 1 M HCl

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve benzylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine to the solution.

    • Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford N-benzyl-4-methylbenzenesulfonamide.[5]

The remarkable stability of the tosyl group is also its primary drawback, as its removal often necessitates harsh reaction conditions that may not be compatible with sensitive functional groups. Common deprotection methods include:

  • Reductive Cleavage:

    • Sodium in liquid ammonia

    • Samarium(II) iodide (SmI₂)

    • Magnesium in methanol[3]

  • Acidic Cleavage:

    • HBr in acetic acid at elevated temperatures[3]

The Versatile Alternative: o-Nitrobenzenesulfonyl (Nosyl, Ns) Group

The development of the o-nitrobenzenesulfonyl group, or "nosyl" group, by Fukuyama and coworkers was a significant advancement in sulfonamide protecting group chemistry. The presence of the electron-withdrawing nitro group in the ortho position renders the sulfonamide susceptible to cleavage under much milder conditions compared to the tosyl group.

Similar to tosylation, the nosyl group is introduced by reacting the amine with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base.[6]

Experimental Protocol: Nosylation of a Primary Amine

  • Materials:

    • Primary amine (1.0 equiv)

    • 2-Nitrobenzenesulfonyl chloride (1.1 equiv)

    • Pyridine (2.0 equiv)

    • Dichloromethane (DCM)

    • 1 M HCl

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve the primary amine in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine to the solution.

    • Slowly add a solution of 2-nitrobenzenesulfonyl chloride in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-nosylated amine.[7]

The key advantage of the nosyl group is its facile cleavage under mild conditions using a thiol nucleophile, such as thiophenol, in the presence of a base like potassium carbonate. The reaction proceeds via a Meisenheimer complex.[6]

Experimental Protocol: Deprotection of a Nosyl-Protected Amine

  • Materials:

    • N-nosylated amine (1.0 equiv)

    • Thiophenol (2.5 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the N-nosylated amine in DMF, add potassium carbonate and thiophenol.

    • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the free amine.[7][8]

The Fluorescent Label: 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl, Dans) Group

The dansyl group, derived from dansyl chloride, is unique among sulfonamide protecting groups due to its inherent fluorescence. This property has made it an invaluable tool for the derivatization of amino acids, peptides, and other primary and secondary amines for sensitive detection in various analytical techniques, such as HPLC and fluorescence microscopy.[9] While primarily used for analytical purposes, it can also serve as a protecting group.

The dansyl group is introduced by reacting an amine with dansyl chloride in a buffered aqueous/organic solvent mixture at a slightly alkaline pH.[9]

Experimental Protocol: General Dansylation of a Primary Amine

  • Materials:

    • Primary amine (1.0 equiv)

    • Dansyl chloride (1.5 equiv)

    • Sodium bicarbonate buffer (0.5 M, pH 9.5)

    • Acetone

    • 2% (v/v) aqueous ethylamine (for quenching)

  • Procedure:

    • Dissolve the primary amine in the sodium bicarbonate buffer.

    • Add a solution of dansyl chloride in acetone to the amine solution.

    • Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.

    • After incubation, cool the reaction mixture to room temperature.

    • To consume the excess dansyl chloride, add the aqueous ethylamine solution and let it react for 15 minutes.

    • Extract the dansylated amine with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[9]

The dansyl group is generally stable to acidic hydrolysis that is typically used for peptide and protein cleavage (e.g., 6 M HCl at 110°C for 24 hours). This stability is advantageous for N-terminal amino acid analysis. For its removal as a protecting group, reductive methods similar to those used for tosyl amides can be employed, although this is less common.

Comparative Analysis of Sulfonamide Protecting Groups

The choice of a suitable protecting group is a critical decision in the planning of a synthetic route. The following table provides a comparative overview of the stability of the tosyl, nosyl, and dansyl groups under various conditions.

Protecting GroupAbbreviationStability to Strong AcidStability to Strong BaseCleavage ConditionsOrthogonality
p-ToluenesulfonylTsHighHighHarsh (e.g., Na/NH₃, HBr/AcOH)Limited
o-NitrobenzenesulfonylNsModerateModerateMild (e.g., Thiophenol/K₂CO₃)High (cleaved in the presence of Ts)
5-(Dimethylamino)naphthalene-1-sulfonylDansHighHighHarsh (similar to Ts)Limited

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others.[10] The nosyl group is an excellent example of a protecting group that can be used orthogonally to the tosyl group. For instance, a molecule containing both a nosyl-protected and a tosyl-protected amine can be selectively deprotected at the nosylated position under mild thiolytic conditions, leaving the tosyl group intact.

Mechanistic Insights and Visualizations

Understanding the mechanisms of protection and deprotection reactions is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Tosylation and Dansylation of Amines

The protection of an amine with tosyl chloride or dansyl chloride proceeds through a standard nucleophilic acyl-type substitution at the sulfur atom. The amine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride, with the subsequent expulsion of the chloride leaving group.

Caption: General mechanism for amine protection.

Deprotection of the Nosyl Group

The deprotection of a nosyl amide with a thiol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.

Caption: Deprotection of a nosyl amide via a Meisenheimer complex.

Special Applications: The Fukuyama Amine Synthesis

A testament to the synthetic utility of the nosyl group is the Fukuyama Amine Synthesis . This powerful methodology allows for the synthesis of secondary amines from primary amines via a two-step process: nosylation followed by alkylation and subsequent deprotection. The nosyl group serves a dual purpose: it protects the amine and activates the N-H proton, facilitating its deprotonation and subsequent alkylation under mild conditions, such as the Mitsunobu reaction. The facile removal of the nosyl group then reveals the desired secondary amine. This strategy has been widely employed in the total synthesis of complex natural products.

Conclusion

From their origins as pioneering antibacterial agents, sulfonamides have evolved into indispensable mainstays of modern organic synthesis. The development of a diverse range of sulfonamide protecting groups, each with its unique profile of stability and reactivity, has provided chemists with a powerful toolkit for the strategic manipulation of amine functionalities. The robust tosyl group, the versatile and mildly cleavable nosyl group, and the analytically useful dansyl group represent key milestones in this evolutionary journey. A thorough understanding of their historical context, chemical properties, and practical applications, as detailed in this guide, is essential for any researcher, scientist, or drug development professional engaged in the art and science of chemical synthesis.

References

A Technical Guide to the Reactivity of the Nitro Group in 4'-Nitro-p-toluenesulfonanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4'-Nitro-p-toluenesulfonanilide is a key chemical intermediate whose utility is largely defined by the versatile reactivity of its aromatic nitro group. This guide provides an in-depth exploration of the chemical behavior of this functional group, focusing on its reduction to the corresponding amine—a cornerstone transformation in synthetic chemistry. We will examine the mechanistic underpinnings of this reduction, compare prevalent methodologies, and provide detailed, field-proven protocols. Furthermore, the profound electronic influence of the nitro group on the reactivity of its associated aromatic ring towards both electrophilic and nucleophilic substitution will be analyzed. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthetic potential of this molecule.

Introduction: Structure and Electronic Profile

This compound possesses a structure where two aromatic rings are bridged by a sulfonamide linkage. The key feature dictating its reactivity is the nitro group (-NO₂) attached to one of these rings.

  • Molecular Formula: C₁₃H₁₂N₂O₄S

  • Molecular Weight: 292.31 g/mol

The nitro group is a powerful electron-withdrawing group, exerting its influence through both a strong negative inductive effect (-I) and a negative resonance effect (-M).[1][2] This withdrawal of electron density has two primary consequences:

  • It makes the nitrogen atom of the nitro group highly electrophilic and thus susceptible to reduction.

  • It significantly deactivates the attached aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.[1]

The Hammett equation quantifies this effect, with the nitro group having a highly positive σp value of +0.78, indicating strong electron withdrawal.[3] This electronic profile is the foundation of the molecule's chemical behavior.

The Primary Transformation: Reduction of the Nitro Group

The most synthetically valuable reaction of this compound is the reduction of the nitro group to a primary amine (4'-Amino-p-toluenesulfonanilide). This transformation is a six-electron reduction that fundamentally alters the electronic character of the molecule, converting the electron-withdrawing nitro group into a strongly electron-donating amino group (σp = -0.66).[3]

General Mechanistic Pathway

The reduction from a nitroarene to an aniline is not a single step but a sequence of two-electron reductions. The most commonly accepted "direct hydrogenation" pathway proceeds through two key intermediates: a nitroso compound and a hydroxylamine.[4][5]

Caption: Fig. 1: General pathway for nitro group reduction.

The initial reduction of the nitro group to the nitroso intermediate is typically the rate-determining step. Subsequent reductions occur much more rapidly, making the nitroso and hydroxylamine intermediates difficult to isolate under most reaction conditions.[3]

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and depends on factors like cost, scale, safety, and the presence of other functional groups (chemoselectivity).

Method Reagents & Conditions Advantages Disadvantages & Chemoselectivity
Catalytic Hydrogenation H₂ gas, Pd/C or Raney Nickel catalyst, in a solvent like Ethanol or Ethyl Acetate.[4][6]High yield, clean reaction with water as the only byproduct, catalyst can be recovered.Requires specialized hydrogenation equipment. Can reduce other functional groups like alkenes, alkynes, and can cause dehalogenation.[6]
Metal/Acid Reduction (SnCl₂) Tin(II) chloride (SnCl₂) in concentrated HCl, often with an alcohol co-solvent.[6][7][8]High chemoselectivity (tolerates many other reducible groups), mild conditions, inexpensive.Generates significant tin waste, making workup and purification more complex.[8] The reaction is exothermic.[8]
Metal/Acid Reduction (Fe) Iron powder (Fe) in acidic medium (e.g., HCl, Acetic Acid).[6]Very inexpensive, environmentally safer than tin or zinc.Can require harsh acidic conditions and elevated temperatures; generates iron sludge.
Experimental Protocol: Reduction using Tin(II) Chloride

This protocol is a robust and widely cited method for the selective reduction of aromatic nitro groups.[7][8] The causality behind this choice is its excellent functional group tolerance, making it ideal for complex molecules in drug development.

Workflow Diagram

Caption: Fig. 2: Workflow for SnCl₂ reduction.

Step-by-Step Methodology

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol. Rationale: Ethanol serves as a co-solvent to ensure homogeneity of the organic starting material with the aqueous acid.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq).[9] Carefully add concentrated hydrochloric acid (~10-15 volumes). Rationale: The acid activates the tin reductant and provides the necessary protons for the reduction mechanism.[10][11] The use of excess SnCl₂ ensures the complete six-electron reduction.

  • Reaction: Heat the reaction mixture to 65-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours). Rationale: Gentle heating accelerates the reaction rate without promoting significant side reactions.

  • Workup - Quenching and Neutralization: Allow the mixture to cool to room temperature and pour it slowly into a beaker of crushed ice. Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). A thick white precipitate of tin hydroxides will form. Rationale: Neutralization is critical to deprotonate the newly formed anilinium hydrochloride salt to the free amine, rendering it soluble in organic solvents for extraction.[11]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers. Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic products like anilines.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4'-Amino-p-toluenesulfonanilide. Further purification can be achieved by recrystallization if necessary. Rationale: These standard steps remove residual water and inorganic salts, isolating the final product.

Influence on Aromatic Ring Reactivity

The nitro group dramatically alters the reactivity of the aromatic ring to which it is attached.

Electrophilic Aromatic Substitution (EAS)

The strong electron-withdrawing nature of the -NO₂ group makes the aromatic ring electron-deficient and therefore highly deactivated towards attack by electrophiles.[2][11] Reactions like nitration, halogenation, or Friedel-Crafts require extremely harsh conditions and proceed much slower than with benzene.[2][12]

Furthermore, the nitro group is a meta-director . This is because the resonance-stabilized carbocation intermediate (the Wheland intermediate) formed during electrophilic attack is least destabilized when the electrophile adds to the meta position. Attack at the ortho or para positions would place a positive charge on the carbon directly attached to the electron-withdrawing nitro group, which is a highly unfavorable electronic arrangement.[13]

Caption: Fig. 3: Logical flow of electrophilic attack on a nitro-activated ring.

Nucleophilic Aromatic Substitution (SNA_r_)

Conversely, the electron-withdrawing nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNA_r_).[1][14] It can stabilize the negative charge of the intermediate σ-complex (often called a Meisenheimer complex) through resonance, particularly when the nucleophilic attack occurs at the ortho or para positions.[14][15]

In some cases, the nitro group itself can act as a leaving group, being displaced by a strong nucleophile, although this is more common in polynitrated systems or when other good leaving groups are absent.[16][17] The general mechanism involves the addition of the nucleophile to form the stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[18]

Conclusion

The reactivity of this compound is dominated by the powerful electronic effects of the nitro group. Its primary and most synthetically useful transformation is its reduction to 4'-Amino-p-toluenesulfonanilide, a versatile building block in medicinal chemistry and materials science. Methodologies such as catalytic hydrogenation and metal/acid reduction (notably with SnCl₂) provide reliable pathways for this conversion, with the choice dictated by substrate compatibility and scale. Furthermore, the nitro group's influence extends to the aromatic ring, rendering it inert to electrophilic substitution at the ortho/para positions while activating it for nucleophilic attack. A thorough understanding of these principles is essential for any scientist seeking to exploit the full synthetic potential of this important intermediate.

References

The Emerging Potential of 4'-Nitro-p-toluenesulfonanilide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the sulfonamide and nitroaromatic moieties within a single molecular framework presents a compelling starting point for medicinal chemistry exploration. This technical guide delves into the latent potential of 4'-Nitro-p-toluenesulfonanilide as a versatile scaffold for the development of novel therapeutic agents. While direct biological data on the parent compound remains nascent, this document synthesizes the established pharmacological profiles of its constituent functional groups and analyzes the reported activities of its close analogs. We will explore its synthetic accessibility, delineate key structure-activity relationships gleaned from related compounds, and propose strategic avenues for derivatization. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, aiming to catalyze further investigation into this promising, yet underexplored, chemical entity.

Introduction: The Rationale for a Privileged Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. A key strategy in this endeavor is the identification and exploitation of "privileged scaffolds" – molecular frameworks that are capable of interacting with multiple biological targets upon appropriate functionalization. This compound embodies the characteristics of such a scaffold, integrating two pharmacologically significant motifs: the p-toluenesulfonamide group and the p-nitroaniline moiety.

The sulfonamide group is a well-established pharmacophore, most notably recognized for its role in antibacterial drugs that inhibit dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.[1][2][3][4] Beyond their antimicrobial properties, sulfonamides have been incorporated into drugs for a wide array of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents.[3]

Concurrently, the nitroaromatic group is a versatile functional group known to impart a broad spectrum of biological activities.[5] Nitro-containing compounds have been developed as antimicrobial, anticancer, and antiparasitic agents.[5][6] Their mechanism of action often involves bioreduction of the nitro group within hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate cytotoxic reactive nitrogen species.[5]

The strategic combination of these two pharmacophores in this compound suggests a synergistic or additive potential for biological activity, warranting a thorough investigation of its medicinal chemistry applications.

Synthetic Accessibility

A critical consideration for any scaffold in drug discovery is its synthetic tractability. This compound and its derivatives can be readily synthesized through established chemical reactions, making them attractive for library synthesis and iterative optimization.

Core Synthesis Protocol

The fundamental synthesis of substituted p-toluenesulfonanilides involves the reaction of a substituted aniline with p-toluenesulfonyl chloride.[5][7]

Experimental Protocol: Synthesis of Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate (A Representative Analog) [7]

  • To a solution of ethyl 4-amino-3-iodobenzoate (1 equivalent) in pyridine (10 mL), add p-toluenesulfonyl chloride (1.05 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water (10 mL).

  • Extract the solution with dichloromethane (DCM).

  • Wash the organic layer with 10% aqueous CuSO4 and then dry with anhydrous Na2SO4.

  • Concentrate the solution using a rotary evaporator.

  • Purify the crude product via column chromatography using 25% EtOAc/hexanes to yield the desired product.

This straightforward protocol can be adapted for the synthesis of this compound by substituting the starting aniline with 4-nitroaniline.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-nitroaniline 4-Nitroaniline Pyridine Pyridine (Base) 4-nitroaniline->Pyridine p-toluenesulfonyl_chloride p-Toluenesulfonyl Chloride p-toluenesulfonyl_chloride->Pyridine Room_Temp Room Temperature Pyridine->Room_Temp Target_Molecule This compound Room_Temp->Target_Molecule

Caption: General synthesis scheme for this compound.

Potential Therapeutic Applications: Insights from Analogs

While direct biological evaluation of this compound is limited in publicly available literature, the activities of its derivatives provide a strong basis for predicting its potential applications.

Antibacterial Activity

The sulfonamide moiety is a strong predictor of antibacterial potential. Studies on N,N-diethylamido substituted p-toluenesulfonamides have demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][8] The proposed mechanism for sulfonamides is the competitive inhibition of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis.[8]

The nitro group can also contribute to antibacterial efficacy. Nitro-containing compounds are often pro-drugs that are activated by bacterial nitroreductases to produce cytotoxic metabolites.[3] This dual-action potential makes this compound derivatives compelling candidates for the development of new antibiotics, particularly against resistant strains.

Table 1: Antibacterial Activity of Representative p-Toluenesulfonamide Analogs [1]

CompoundTarget OrganismMIC (μg/mL)
1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamideS. aureus3.12
N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamideE. coli12.5
Anticancer Activity

Both the sulfonamide and nitro functionalities have been independently explored in the design of anticancer agents. Certain sulfonamide derivatives have shown promise as anticancer agents, although their mechanisms are diverse and not always related to folate antagonism.[9]

The nitro group is a key feature in several anticancer pro-drugs that are selectively activated in the hypoxic environment of solid tumors.[10] The reduction of the nitro group leads to the formation of reactive species that can induce DNA damage and apoptosis. The presence of the nitro group on the 4'-position of the aniline ring in our scaffold makes it a prime candidate for such a bioreductive activation strategy.

G cluster_scaffold This compound Scaffold cluster_derivatization Derivatization Strategies cluster_applications Potential Applications Scaffold Scaffold Bioisosteric_Replacement Bioisosteric Replacement Scaffold->Bioisosteric_Replacement SAR_Exploration SAR Exploration Scaffold->SAR_Exploration Antibacterial Antibacterial Bioisosteric_Replacement->Antibacterial Anticancer Anticancer Bioisosteric_Replacement->Anticancer SAR_Exploration->Antibacterial SAR_Exploration->Anticancer

Caption: Drug discovery workflow for this compound.

Future Directions: Strategies for Derivatization and Optimization

The this compound scaffold offers multiple points for chemical modification to optimize its pharmacokinetic and pharmacodynamic properties.

Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity.[2][11][12][13]

  • Nitro Group Analogs: The nitro group can be replaced with other electron-withdrawing groups such as a cyano (-CN), trifluoromethyl (-CF3), or a sulfone (-SO2R) group to fine-tune the electronic properties and metabolic stability of the molecule.

  • Sulfonamide Modifications: The sulfonamide linker can be altered. For example, a retro-sulfonamide or other bioisosteric linkers could be explored to change the vectoral properties and hydrogen bonding capacity of the molecule.

  • Aromatic Ring Substitutions: Introduction of various substituents on either aromatic ring can modulate lipophilicity, solubility, and target engagement.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are crucial to identify the key structural features required for a desired biological activity.[14] A library of analogs with modifications at the identified positions should be synthesized and screened to build a comprehensive SAR model. This will guide the rational design of more potent and selective compounds.

Conclusion

This compound represents a promising yet underexplored scaffold for medicinal chemistry research. Its synthetic accessibility, coupled with the known pharmacological relevance of its constituent sulfonamide and nitroaromatic moieties, provides a strong rationale for its investigation as a source of new therapeutic agents. The biological activities of its close analogs in the antibacterial and anticancer domains highlight the potential of this scaffold. Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to unlock their full therapeutic potential. This technical guide serves as a call to action for the medicinal chemistry community to further explore this intriguing molecular framework.

References

Methodological & Application

Protocol for the protection of amino acids with 4'-Nitro-p-toluenesulfonanilide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: The Nosyl Group in Amino Acid Protection

A Senior Application Scientist's Guide to the Synthesis, Application, and Deprotection of N-Nosyl-Amino Acids

In the intricate field of peptide synthesis and drug development, the strategic protection and deprotection of reactive functional groups are paramount. The choice of a protecting group can dictate the success, efficiency, and purity of a multi-step synthesis. Among the arsenal of amine-protecting groups, the nosyl (Ns) group, derived from 2- or 4-nitrobenzenesulfonyl chloride, stands out for its unique combination of stability and mild cleavage conditions. This guide provides a comprehensive overview and detailed protocols for the application of the nosyl protecting group for amino acids, tailored for researchers and professionals in chemical synthesis and drug development.

The nosyl group offers significant advantages, particularly its orthogonality to the widely used Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) protecting groups.[1] The electron-withdrawing nature of the nitro group on the aromatic ring makes the sulfonamide nitrogen acidic and facilitates facile cleavage under mild conditions using specific nucleophiles, a feature that distinguishes it from the more robust tosyl (Ts) group.[2][3] This allows for selective deprotection without disturbing other sensitive functionalities within a complex molecule.

Part 1: The Chemistry of Nosyl Protection

Mechanism of Protection

The protection of an amino acid's primary amine is typically achieved by reacting it with 4-nitrobenzenesulfonyl chloride (p-NsCl) or 2-nitrobenzenesulfonyl chloride (o-NsCl) under basic conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism where the deprotonated amino group of the amino acid attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Caption: Figure 1: General mechanism for the N-protection of an amino acid using nitrobenzenesulfonyl chloride.

Key Features of the Nosyl Protecting Group

The utility of the nosyl group is defined by its chemical properties, which are summarized below.

FeatureDescriptionRelevance in Synthesis
Stability Stable to strongly acidic conditions (e.g., TFA used for Boc deprotection) and many reagents used in peptide coupling.[4]Allows for orthogonal protection strategies in complex syntheses, particularly in combination with Boc and some acid-labile side-chain protecting groups.
Cleavage Conditions Removed under mild, nucleophilic conditions, typically with a thiol (e.g., thiophenol, mercaptoacetic acid) and a weak base.[2][5]Avoids harsh acidic or hydrogenation conditions that could cleave other protecting groups or sensitive peptide bonds.
N-H Acidity The resulting sulfonamide N-H proton is acidic (pKa ≈ 10-11).This property is exploited in the Fukuyama-Mitsunobu reaction for the N-alkylation of the protected amine to form secondary amines.[2][6]
Crystallinity Ns-protected amino acids are often crystalline solids.Facilitates purification through recrystallization, ensuring high-purity building blocks for peptide synthesis.
Compatibility Compatible with both solution-phase and solid-phase peptide synthesis (SPPS).[7][8]Versatile for various synthetic methodologies.

Part 2: Experimental Protocols

Protocol for N-Protection of an Amino Acid

This protocol describes a general procedure for the N-nosylation of a representative amino acid (e.g., Alanine) in solution.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
L-Alanine≥99%Sigma-Aldrich
4-Nitrobenzenesulfonyl chloride (p-NsCl)≥98%Sigma-AldrichMoisture sensitive.[4]
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher Scientific
AcetoneACS GradeVWR
Dichloromethane (DCM)ACS GradeVWR
Hydrochloric Acid (HCl)1 M solutionFor acidification.
Ethyl Acetate (EtOAc)ACS GradeFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Deionized Water

Step-by-Step Procedure

  • Dissolution: In a 250 mL round-bottom flask, dissolve L-Alanine (e.g., 5.0 g, 56.1 mmol) and sodium bicarbonate (e.g., 14.1 g, 168.3 mmol, 3 equiv.) in a mixture of 50 mL of acetone and 50 mL of water. Stir the mixture at room temperature until all solids are dissolved.

  • Preparation of NsCl Solution: In a separate beaker, dissolve 4-nitrobenzenesulfonyl chloride (e.g., 13.6 g, 61.7 mmol, 1.1 equiv.) in 60 mL of acetone.

  • Reaction: Cool the amino acid solution to 0 °C in an ice-water bath. Add the NsCl solution dropwise to the cooled, stirring amino acid solution over 30 minutes.

    • Causality Note: The reaction is performed at 0 °C to control the exothermic reaction and minimize potential side reactions. The slow addition of NsCl prevents localized high concentrations.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible.

  • Work-up (Solvent Removal): Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up (Acidification): Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. The Ns-protected amino acid will precipitate as a solid.

    • Causality Note: Acidification protonates the carboxylate group, rendering the product insoluble in the aqueous phase, which allows for its isolation.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Ns-protected amino acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield N-nosyl-L-alanine as a crystalline solid.

Protocol for N-Deprotection of a Nosyl-Amino Acid

This protocol outlines the cleavage of the nosyl group using thiophenol.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
N-Nosyl-protected Amino AcidSynthesized as above.
Thiophenol≥99%Sigma-AldrichPungent odor; handle in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousAcros Organics
Acetonitrile (MeCN) or DMFAnhydrousReaction solvent.
Diethyl EtherACS GradeFor work-up.

Step-by-Step Procedure

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the N-nosyl-amino acid (1 equiv.) in anhydrous acetonitrile or DMF (approx. 0.2 M concentration).

  • Addition of Reagents: Add potassium carbonate (e.g., 3 equiv.) to the solution, followed by the dropwise addition of thiophenol (e.g., 2.5 equiv.).[2]

    • Causality Note: The base (K₂CO₃) deprotonates the thiophenol to generate the more nucleophilic thiolate anion, which is the active species for cleaving the nosyl group.[2]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether to remove the diphenyl disulfide byproduct and excess thiophenol. The deprotected amino acid will remain in the aqueous layer.

  • Isolation: The aqueous layer can be further purified using ion-exchange chromatography or by adjusting the pH to the isoelectric point of the amino acid to induce precipitation, followed by filtration.

Part 3: Deprotection Mechanism and Advanced Applications

Mechanism of Deprotection

The cleavage of the nosyl group proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The thiolate anion attacks the electron-deficient aromatic ring at the position bearing the sulfonyl group, forming a transient Meisenheimer complex.[2][5] This intermediate then collapses, leading to the release of the free amine and the formation of a diaryl sulfide.

Caption: Figure 2: Mechanism of nosyl group cleavage using a thiolate nucleophile.

Application in Fukuyama-Mitsunobu Reaction

A key application of nosyl-protected amines is in the Fukuyama-Mitsunobu reaction, a powerful method for synthesizing secondary amines.[6] The acidity of the nosyl sulfonamide proton allows for its deprotonation under mild basic conditions, and the resulting anion can be alkylated with an alcohol under Mitsunobu conditions (using reagents like DEAD or DIAD and PPh₃).[5][9] Subsequent deprotection of the nosyl group yields the desired secondary amine. This methodology has been widely applied in the synthesis of complex natural products and pharmaceuticals.[6][10]

Fukuyama_Workflow Figure 3: Fukuyama Amine Synthesis Workflow Start Primary Amine (R¹-NH₂) Step1 Nosyl Protection (NsCl, Base) Start->Step1 Intermediate1 Nosyl Amide (R¹-NH-Ns) Step1->Intermediate1 Step2 Mitsunobu Alkylation (R²-OH, DEAD, PPh₃) Intermediate1->Step2 Intermediate2 N,N-Disubstituted Sulfonamide (R¹-N(R²)-Ns) Step2->Intermediate2 Step3 Nosyl Deprotection (Thiol, Base) Intermediate2->Step3 End Secondary Amine (R¹-NH-R²) Step3->End

Caption: Figure 3: Workflow for secondary amine synthesis using the nosyl group.

References

Application Notes and Protocols: The Strategic Use of the 4-Nitrobenzenesulfonyl (Nosyl) Group in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the intricate landscape of Solid-Phase Peptide Synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high-purity, complex peptide sequences.[1][2] This is particularly true for the amino acid Arginine (Arg), whose highly basic guanidino side chain presents unique challenges, including solubility issues and susceptibility to side reactions like δ-lactam formation.[3] This document provides a detailed examination of the 4-nitrobenzenesulfonyl (Nosyl or Ns) group, a powerful tool for the side-chain protection of Arginine. While historically overshadowed by more acid-labile groups like Pbf and Pmc in Fmoc-based strategies, the Nosyl group offers distinct advantages in terms of stability, suppression of side reactions, and orthogonal cleavage options. We will explore the chemistry of the Nosyl group, derived from precursors like 4-nitrobenzenesulfonyl chloride, and provide detailed, field-proven protocols for its application and removal in SPPS workflows.

Introduction: The Arginine Conundrum in SPPS

Arginine's guanidino moiety, with a pKa of approximately 12.5, is protonated under most physiological and synthetic conditions.[3][4] While this positive charge is often crucial for biological activity, it necessitates robust protection during the iterative steps of SPPS to:

  • Enhance Solubility: Unprotected Arg residues can impair the solubility of the growing peptide chain in common SPPS solvents like N,N-dimethylformamide (DMF).[3]

  • Prevent Side Reactions: The primary concern during the activation/coupling step is the intramolecular cyclization of activated Arginine to form a stable δ-lactam, which terminates the peptide chain and consumes the expensive activated amino acid derivative.[3]

The ideal protecting group for Arginine must be stable throughout the synthesis cycles (e.g., to the basic conditions of Fmoc removal) yet be removable at the end without degrading the final peptide.[1] The 4-nitrobenzenesulfonyl (Nosyl) group, a member of the sulfonyl family of protecting groups, provides a compelling solution to these challenges.

The Nosyl Protecting Group: A Chemist's Perspective

The Nosyl group is introduced onto the guanidino side chain of Arginine using 4-nitrobenzenesulfonyl chloride (p-NsCl). The title compound of this note, 4'-Nitro-p-toluenesulfonanilide, shares the core sulfonamide linkage and nitrophenyl moiety, and its synthesis provides a valuable reference for understanding the formation of these robust bonds.[5][6][7]

Key Characteristics of the Nosyl Group:

  • Strong Electron-Withdrawing Nature: The nitro group on the phenyl ring is powerfully electron-withdrawing. This significantly reduces the basicity and nucleophilicity of the guanidino group it protects, thereby preventing side reactions.[8]

  • Stability: The Nosyl group is exceptionally stable to the acidic conditions used for Boc-deprotection and the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc-deprotection, making it compatible with both major SPPS strategies.[8][9]

  • Suppression of δ-Lactam Formation: Studies have shown that the Nω-nitro protection of Arginine significantly reduces the propensity for δ-lactam formation compared to other protecting groups like Pbf and (Boc)₂.[3][10] This leads to higher coupling efficiency and less consumption of the expensive Fmoc-Arg derivative.[3][4]

  • Orthogonal Cleavage: Unlike acid-labile groups (Pbf, Pmc, Mtr), the Nosyl group is removed under specific, mild reductive or nucleophilic conditions.[11][12] This orthogonality allows for selective deprotection strategies, which are invaluable for on-resin cyclization or side-chain modifications.[9]

Chemical Properties of the Reagent Precursor

The key reagent for introducing the Nosyl group is 4-nitrobenzenesulfonyl chloride.

PropertyValueSource
Chemical Name 4-Nitrobenzenesulfonyl chloride[13]
Abbreviation p-NsCl, Nosyl chloride[8]
CAS Number 98-74-8[13]
Molecular Formula C₆H₄ClNO₄S[13]
Molecular Weight 221.62 g/mol [13]
Appearance Yellow to brown crystalline solid[13]
Melting Point 75-81 °C[13]
Reactivity Highly electrophilic at the sulfur atom; reacts readily with nucleophiles. Sensitive to moisture.[8][13]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Arg(Ns)-OH

This protocol describes the introduction of the Nosyl (Ns) protecting group onto the side chain of Fmoc-Arginine. The procedure is adapted from established methods for sulfonamide formation.

Materials:

  • Fmoc-Arg-OH

  • 4-Nitrobenzenesulfonyl chloride (p-NsCl)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Dioxane and Water

  • Ethyl acetate

  • Citric acid solution (e.g., 5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Fmoc-Arg-OH in a mixture of dioxane and aqueous sodium carbonate solution at 0 °C. The base is crucial to deprotonate the guanidinium group, making it nucleophilic.

  • Sulfonylation: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (p-NsCl) in dioxane to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours) until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup:

    • Acidify the reaction mixture to a pH of ~2-3 with a cold citric acid solution.

    • Extract the product into ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude Fmoc-Arg(Ns)-OH by flash column chromatography or recrystallization to yield the final product.

Protocol 2: Incorporation of Fmoc-Arg(Ns)-OH in Fmoc-SPPS

The coupling of Fmoc-Arg(Ns)-OH proceeds using standard SPPS protocols.

Materials:

  • Fmoc-deprotected peptidyl-resin

  • Fmoc-Arg(Ns)-OH

  • Coupling Reagent: HBTU, HATU, or TBTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection on the N-terminal amino acid of the peptidyl-resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[14]

  • Activation: In a separate vessel, dissolve Fmoc-Arg(Ns)-OH (e.g., 3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 0.95 eq. relative to amino acid), and a base (e.g., DIPEA, 2 eq. relative to amino acid) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: On-Resin Cleavage of the Nosyl Group

The key advantage of the Nosyl group is its orthogonal removal. This can be achieved via nucleophilic attack by a thiol or by reduction.

Method A: Thiolysis This method uses a thiol and a mild base to cleave the sulfonamide bond.

Materials:

  • Nosyl-protected peptidyl-resin

  • 2-Mercaptoethanol or other suitable thiol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another non-nucleophilic base

  • Solvent: DMF

Procedure:

  • Resin Preparation: Wash the peptidyl-resin with DMF.

  • Cleavage Cocktail: Prepare a solution of 2-mercaptoethanol (e.g., 10 equivalents) and DBU (e.g., 5 equivalents) in DMF.

  • Reaction: Add the cleavage cocktail to the resin and agitate at room temperature. The reaction is typically complete within 1-2 hours. Monitor progress by LC-MS analysis of a small cleaved sample.

  • Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), to remove the thiol and cleavage byproducts.

Method B: Reductive Cleavage with Tin(II) Chloride This method reduces the nitro group, which destabilizes the sulfonamide, leading to its cleavage. This is particularly useful as it avoids the use of odorous thiols.[3][10]

Materials:

  • Nosyl-protected peptidyl-resin

  • Tin(II) chloride dihydrate (SnCl₂)

  • Solvent: A suitable solvent like DMF or 2-methyltetrahydrofuran (2-MeTHF)[3]

  • Mild acid source (if required, as per literature)[3]

Procedure:

  • Resin Preparation: Wash the peptidyl-resin with the chosen reaction solvent.

  • Cleavage Cocktail: Prepare a solution of SnCl₂ (e.g., 5-10 equivalents) in the solvent. Gentle heating (e.g., 55 °C) may be required to facilitate the reaction.[3][10]

  • Reaction: Add the SnCl₂ solution to the resin and agitate at room temperature or elevated temperature for 2-6 hours.[3]

  • Monitoring: Track the reaction's progress by taking small resin samples, performing a full cleavage, and analyzing the peptide by LC-MS.

  • Washing: Once complete, wash the resin extensively with DMF, followed by a chelating wash (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove tin salts, and finally wash with DMF and DCM.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations in the application of the Nosyl protecting group.

G cluster_synthesis Protocol 1: Synthesis of Fmoc-Arg(Ns)-OH Fmoc-Arg-OH Fmoc-Arg-OH Fmoc-Arg(Ns)-OH Fmoc-Arg(Ns)-OH Fmoc-Arg-OH->Fmoc-Arg(Ns)-OH Base (Na₂CO₃) p-NsCl 4-Nitrobenzenesulfonyl Chloride (p-NsCl) p-NsCl->Fmoc-Arg(Ns)-OH

Caption: Synthesis of the protected amino acid building block.

G cluster_coupling Protocol 2: Coupling in SPPS Peptide-Resin H₂N-Peptide-Resin Coupled-Peptide Fmoc-Arg(Ns)-Peptide-Resin Peptide-Resin->Coupled-Peptide HBTU/DIPEA Fmoc-Arg(Ns)-OH_c Fmoc-Arg(Ns)-OH Fmoc-Arg(Ns)-OH_c->Coupled-Peptide

Caption: Incorporation of Fmoc-Arg(Ns)-OH into the peptide chain.

G Start Fmoc-Arg(Ns)-Peptide-Resin MethodA Thiolysis (2-Mercaptoethanol/DBU) Start->MethodA MethodB Reduction (SnCl₂) Start->MethodB End Fmoc-Arg-Peptide-Resin MethodA->End MethodB->End

References

Application Notes and Protocols: The Orthogonality of the 4'-Nitro-p-toluenesulfonanilide (Nosyl) Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonality in Peptide Synthesis

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence with high fidelity.[1][2][3] The concept of "orthogonality" is the cornerstone of a successful peptide synthesis strategy. It refers to the use of multiple classes of protecting groups in a single synthetic scheme, where each class can be removed by a specific chemical mechanism without affecting the others.[3][4] This allows for the selective deprotection of specific functional groups at various stages of the synthesis, a critical capability for the construction of complex peptides, including those with post-translational modifications, cyclic structures, or branched architectures.[1][5]

The two most dominant strategies in solid-phase peptide synthesis (SPPS), the Boc/Bzl and Fmoc/tBu approaches, are built upon this principle of orthogonality.[3][4][] The Boc (tert-butoxycarbonyl) group is acid-labile, while the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile.[3][7][8] This fundamental difference in their cleavage conditions allows for the iterative deprotection of the N-terminus for chain elongation while side-chain protecting groups remain intact.[4][9] However, the expanding complexity of synthetic peptides necessitates an even broader arsenal of orthogonal protecting groups to address unique synthetic challenges.[1][2]

This is where the 4'-Nitro-p-toluenesulfonanilide (nosyl, Ns) group emerges as a powerful tool. The nosyl group offers a distinct deprotection mechanism, cleavage under mild, nucleophilic conditions, typically with a thiol.[10][11] This unique reactivity profile makes it orthogonal to both acid- and base-labile protecting groups, providing an additional layer of selectivity in complex synthetic schemes.[10]

The this compound (Nosyl) Group: A Chemically Distinct Protecting Group

The nosyl group is a sulfonamide-based protecting group for primary and secondary amines. Its utility in peptide synthesis stems from several key features:

  • Mild Cleavage Conditions: The defining characteristic of the nosyl group is its facile removal under mild, often near-neutral conditions. This is in stark contrast to the harsh acidic conditions required for Boc deprotection or the basic conditions for Fmoc removal.[10][12]

  • High Stability: The nosyl group is exceptionally stable to a wide range of reagents and conditions commonly employed in peptide synthesis, including the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage.[10]

  • Orthogonality: The unique cleavage mechanism of the nosyl group, an aromatic nucleophilic substitution (SNAr), renders it orthogonal to the vast majority of protecting groups used in peptide synthesis.[10] This allows for highly selective deprotection schemes.

  • Activation of the N-H Bond: The strong electron-withdrawing nature of the nitro group on the aromatic ring acidifies the proton on the sulfonamide nitrogen. This facilitates N-alkylation reactions, a feature famously exploited in the Fukuyama amine synthesis.[10][11]

The structure of a nosyl-protected amino acid is depicted below:

G cluster_amino_acid Amino Acid Backbone cluster_nosyl Nosyl Group alpha_C H H alpha_C->H R R alpha_C->R COOH COOH alpha_C->COOH N N alpha_C->N S S N->S Sulfonamide Bond O1 O S->O1 O2 O S->O2 tolyl Tolyl Ring S->tolyl nitro NO₂ tolyl->nitro para-substitution

Figure 1: Structure of a Nosyl-Protected Amino Acid.

Orthogonality in Practice: A Comparative Overview

The true utility of the nosyl group is realized when it is incorporated into a synthetic strategy alongside other protecting groups. The following table summarizes the orthogonality of the nosyl group with commonly used protecting groups in peptide synthesis.

Protecting Group ClassExamplesCleavage ConditionsStability of Nosyl Group
α-Amino Protecting Groups
Acid-Labile (Carbamates)Boc, TrtTFA, HClStable
Base-Labile (Carbamates)FmocPiperidine, DBUStable
Hydrogenolysis-LabileCbz (Z)H₂, Pd/CStable
Side-Chain Protecting Groups
t-Butyl-basedtBu (Ser, Thr, Tyr), Boc (Lys, Trp), Trt (Asn, Gln, His)TFAStable
Benzyl-basedBzl (Ser, Thr, Tyr), 2-Cl-Z (Lys)HF, TFMSAStable
Allyl-basedAlloc (Lys), All (Asp, Glu)Pd(PPh₃)₄Stable

Experimental Protocols

Protocol 1: Introduction of the Nosyl Group (Nosylation)

This protocol describes the general procedure for the protection of the α-amino group of an amino acid with 4-nitro-p-toluenesulfonyl chloride.

Materials:

  • Amino acid

  • 4-Nitro-p-toluenesulfonyl chloride (Nosyl-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq.) in a 1:1 mixture of dioxane (or THF) and 1M Na₂CO₃ solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-nitro-p-toluenesulfonyl chloride (1.1 eq.) in dioxane (or THF) dropwise to the stirred amino acid solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate or DCM (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the nosyl-protected amino acid.

Protocol 2: Cleavage of the Nosyl Group (Denosylation)

The removal of the nosyl group is achieved via nucleophilic aromatic substitution using a thiol. Thiophenol is a common reagent, but due to its pungent odor, odorless alternatives have been developed.[13]

Method A: Using Thiophenol

Materials:

  • N-nosyl protected peptide

  • Thiophenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate or Dichloromethane (DCM)

Procedure:

  • Dissolve the N-nosyl protected peptide (1.0 eq.) in DMF or MeCN.

  • Add K₂CO₃ (3.0 eq.) or Cs₂CO₃ (1.5 eq.) to the solution.

  • Add thiophenol (2.0 eq.) to the stirred suspension.[11][14]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM (3 x volumes).

  • Wash the combined organic layers with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected peptide.

Method B: Using an Odorless Thiol (e.g., p-Mercaptobenzoic acid) [13]

Materials:

  • N-nosyl protected peptide

  • p-Mercaptobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-nosyl protected peptide (1.0 eq.) in DMF.

  • Add K₂CO₃ (3.0 eq.) and p-mercaptobenzoic acid (2.0 eq.).[13]

  • Heat the reaction mixture to 40-50 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • After completion, the workup is simplified as the thiol byproduct is a water-soluble salt. Dilute with water and extract the product with an organic solvent.

Mechanism of Nosyl Group Cleavage

The deprotection of the nosyl group proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, forming a Meisenheimer complex as a key intermediate.[11]

G cluster_workflow Nosyl Group Cleavage Mechanism A N-Nosyl Peptide + Thiolate B Meisenheimer Complex (Intermediate) A->B Nucleophilic Attack C Deprotected Peptide + Thioether Byproduct B->C Elimination

Figure 2: Deprotection mechanism of the nosyl group.

Application in a Strategic Peptide Synthesis Workflow

The orthogonality of the nosyl group can be strategically employed in the synthesis of complex peptides. For instance, in the synthesis of a cyclic peptide, the N-terminus can be protected with a nosyl group, while a lysine side chain is protected with an acid-labile group (e.g., Boc). After linear peptide assembly using Fmoc/tBu chemistry, the nosyl group can be selectively removed to allow for head-to-tail cyclization without affecting the side-chain protecting groups.

G cluster_workflow SPPS Workflow with Nosyl Group A Start with Nosyl-AA-Resin B Fmoc-based chain elongation A->B C Selective N-terminal Nosyl deprotection B->C D On-resin modification (e.g., cyclization) C->D E Final cleavage and side-chain deprotection D->E F Purified Peptide E->F

Figure 3: Example workflow utilizing the nosyl group.

Conclusion

The this compound (nosyl) group represents a valuable addition to the peptide chemist's toolkit. Its unique deprotection mechanism provides a high degree of orthogonality with respect to the commonly used acid- and base-labile protecting groups. This feature enables the design of sophisticated and highly selective synthetic strategies for the preparation of complex and challenging peptide targets. The mild cleavage conditions further enhance its appeal, preserving the integrity of sensitive amino acid residues. By understanding the principles and protocols outlined in these application notes, researchers can effectively leverage the nosyl group to expand the horizons of modern peptide synthesis.

References

The Nitrobenzenesulfonyl Group: A Versatile Orthogonal Protecting Strategy in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The synthesis of intricate peptides, particularly those featuring cyclic architectures, N-alkylation, or sensitive side chains, presents a formidable challenge to the synthetic chemist. Standard protection strategies, while robust, can lack the necessary orthogonality, leading to undesired side reactions and diminished yields. This application note delves into the utility of the nitrobenzenesulfonyl (Ns) group, specifically the ortho- (o-Ns) and para- (p-Ns) isomers, as a highly effective and orthogonal α-amino protecting group in the art of complex peptide synthesis. We will explore the fundamental principles, provide field-tested protocols, and illustrate the strategic advantages of this often-underutilized tool.

Introduction: The Quest for Orthogonality in Peptide Synthesis

The bedrock of modern peptide synthesis, whether in solid-phase or solution, is the strategic use of protecting groups to mask reactive functionalities and direct the formation of amide bonds.[1] The two dominant strategies, Boc/Bn and Fmoc/tBu, rely on differential lability to acid and base, respectively.[1] However, the synthesis of complex peptides, such as those with extensive secondary structures or post-translational modifications, often necessitates a third dimension of orthogonality. This is where the nitrobenzenesulfonyl group emerges as a powerful ally.

The Ns group is introduced to the α-amino function of an amino acid via the corresponding sulfonyl chloride (o-NsCl or p-NsCl).[2][3] The resulting sulfonamide is exceptionally stable to the acidic conditions used for Boc and t-butyl group removal, as well as the basic conditions required for Fmoc deprotection.[3] Its true elegance lies in its selective cleavage under mild, nucleophilic conditions, typically with a thiol and a mild base, a mechanism that leaves most other protecting groups untouched.[3][4]

Key Attributes of the Nitrobenzenesulfonyl Protecting Group:

FeatureDescriptionAdvantage in Complex Synthesis
Exceptional Stability Resistant to strong acids (TFA) and common bases (piperidine).[3]Enables seamless integration into both Boc and Fmoc solid-phase peptide synthesis (SPPS) workflows.
Orthogonal Cleavage Removed by nucleophilic attack, typically with thiols (e.g., thiophenol, mercaptoethanol) and a mild base.[4]Allows for selective deprotection of the N-terminus without disturbing acid- or base-labile side-chain protecting groups.
Activation of N-H Bond The strong electron-withdrawing nature of the nitrobenzenesulfonyl moiety increases the acidity of the sulfonamide proton.Facilitates specific reactions such as N-alkylation.
Suppression of Side Reactions Can help minimize common side reactions like diketopiperazine formation.[5]Improves purity and overall yield of the target peptide.

The Chemistry of the Nitrobenzenesulfonyl Group in Peptide Synthesis

The application of the Ns group revolves around two key processes: the protection of the α-amino group and its subsequent deprotection to allow for peptide bond formation.

Protection of Amino Acids

The introduction of the Ns group is a straightforward sulfonylation reaction. The free amino acid is reacted with either 2-nitrobenzenesulfonyl chloride (o-NsCl) or 4-nitrobenzenesulfonyl chloride (p-NsCl) under basic conditions.[2]

Protection_Reaction cluster_reactants Reactants cluster_products Product AA H₂N-CHR-COOH (Amino Acid) Protected_AA O₂N-Ar-SO₂-NH-CHR-COOH (Ns-protected Amino Acid) AA->Protected_AA Base (e.g., NaHCO₃) DCM/H₂O NsCl O₂N-Ar-SO₂Cl (o/p-Nitrobenzenesulfonyl chloride) NsCl->Protected_AA

Figure 1: General scheme for the protection of an amino acid with a nitrobenzenesulfonyl group.

Deprotection: A Nucleophilic Approach

The removal of the Ns group is the cornerstone of its utility. The process relies on a nucleophilic aromatic substitution-like mechanism, often referred to as a Meisenheimer complex-mediated cleavage. A thiol, in the presence of a non-nucleophilic base, attacks the nitro-activated aromatic ring, leading to the cleavage of the sulfur-nitrogen bond and liberation of the free amine.

Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Protected_Peptide Ns-NH-CHR-CO-Peptide Deprotected_Peptide H₂N-CHR-CO-Peptide Protected_Peptide->Deprotected_Peptide Nucleophilic Cleavage Byproduct Ns-SR' Protected_Peptide->Byproduct Thiol R'-SH (e.g., Thiophenol) Thiol->Deprotected_Peptide Base Base (e.g., K₂CO₃, DBU) Base->Deprotected_Peptide

Figure 2: Deprotection of an Ns-protected peptide using a thiol and base.

This orthogonal deprotection scheme is what makes the Ns group invaluable for synthesizing complex peptides where selective manipulation of protecting groups is paramount.

Protocols for Application

The following protocols are provided as a guide for researchers. As with any synthetic procedure, optimization for specific substrates may be required.

Protocol: N-terminal Protection of an Amino Acid with p-Nitrobenzenesulfonyl Chloride (p-NsCl)

Materials:

  • Amino Acid

  • p-Nitrobenzenesulfonyl chloride (p-NsCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • 1M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1M solution of NaHCO₃ (2.5 eq) in water.

  • To this solution, add a solution of p-NsCl (1.1 eq) in DCM.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • After completion, separate the layers. Wash the aqueous layer with DCM.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Ns-protected amino acid.

Protocol: Solid-Phase Deprotection of the Ns-Group

Materials:

  • Ns-protected peptide-resin

  • Thiophenol (PhSH)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Ns-protected peptide-resin in DMF.

  • Drain the solvent.

  • Prepare the deprotection cocktail: Thiophenol (10 eq) and K₂CO₃ (5 eq) in DMF.

  • Add the deprotection cocktail to the resin and shake at room temperature.

  • Monitor the deprotection using a qualitative test (e.g., Kaiser test). The reaction is typically complete within 1-2 hours.

  • Drain the deprotection solution and wash the resin extensively with DMF, DCM, and isopropanol to remove all reagents and byproducts.

  • The resin is now ready for the next coupling step.

Application in Complex Peptide Synthesis: A Case Study

The synthesis of cyclic peptides often requires an orthogonal protecting group strategy to allow for on-resin cyclization. The Ns group is ideally suited for this purpose.

Cyclic_Peptide_Synthesis Start Start with side-chain attached resin (e.g., Asp/Glu on CTC resin) SPPS Perform SPPS with Fmoc/tBu strategy Start->SPPS Ns_AA Couple final N-terminal amino acid as Ns-AA-OH SPPS->Ns_AA Fmoc_Deprotection Remove Fmoc group from a side chain (e.g., Lys(Fmoc)) Ns_AA->Fmoc_Deprotection Cyclization On-resin head-to-side-chain cyclization Fmoc_Deprotection->Cyclization Ns_Deprotection Deprotect N-terminal Ns group (Thiophenol, K₂CO₃) Cyclization->Ns_Deprotection Cleavage Cleave peptide from resin and remove side-chain protecting groups (TFA cocktail) Ns_Deprotection->Cleavage Final_Peptide Purify cyclic peptide Cleavage->Final_Peptide

Figure 3: Workflow for cyclic peptide synthesis using an Ns-protected amino acid.

In this strategy, the linear peptide is assembled using standard Fmoc chemistry. The N-terminal residue is introduced as an Ns-protected amino acid. After assembly, a side-chain protecting group (e.g., Fmoc on a Lysine side chain) is selectively removed, and the N-terminal carboxyl group is activated to form the cyclic structure. Subsequently, the N-terminal Ns group can be removed orthogonally, and the peptide can be cleaved from the resin with final deprotection of all other side chains.

Conclusion and Future Perspectives

The nitrobenzenesulfonyl protecting group offers a robust and highly orthogonal strategy for the synthesis of complex peptides. Its stability to both acidic and basic conditions, coupled with its selective removal via nucleophilic cleavage, provides chemists with a versatile tool to navigate the challenges of synthesizing peptides with intricate architectures. While not as commonly employed as Boc or Fmoc for routine synthesis, its application in the construction of cyclic peptides, N-alkylated peptides, and peptide fragments for convergent synthesis is a testament to its significant advantages. As the demand for more complex and modified peptide therapeutics grows, the strategic implementation of the Ns protecting group will undoubtedly play an increasingly important role in advancing the frontiers of peptide science.

References

Strategic Derivatization for Enhanced HPLC-UV Analysis: A Guide to p-Toluenesulfonyl Chloride (Tosyl Chloride) for Amines and Phenols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is a cornerstone of pharmaceutical analysis. However, its efficacy is limited for analytes that lack a strong native chromophore, such as aliphatic amines, certain amino acids, and phenols. Chemical derivatization addresses this challenge by introducing a UV-absorbing moiety to the target molecule, significantly enhancing detection sensitivity. This application note provides a comprehensive guide to the use of p-toluenesulfonyl chloride (tosyl chloride) as a robust pre-column derivatizing agent. We will explore the underlying reaction chemistry that forms stable toluenesulfonamides and sulfonated esters, present detailed protocols for the derivatization of primary/secondary amines and phenols, and outline a validated HPLC-UV method for their subsequent analysis. The resulting derivatives, such as the titular 4'-Nitro-p-toluenesulfonanilide (formed from the reaction of tosyl chloride with 4-nitroaniline), exemplify the stable, highly chromophoric products of this technique, making it invaluable for trace-level quantification in complex matrices.

Introduction: The Rationale for Derivatization

In pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. Many critical compounds, particularly small polar molecules like aliphatic amines and phenols, are effectively "invisible" to standard UV detectors or exhibit poor chromatographic retention on reversed-phase columns. Derivatization is a chemical modification process designed to overcome these limitations.[1] The ideal derivatizing agent imparts specific, advantageous properties to the analyte, including:

  • Enhanced Molar Absorptivity: Introduction of a chromophore, such as a phenyl or nitro-phenyl group, allows for sensitive detection at wavelengths where matrix interference is minimal.

  • Improved Chromatographic Behavior: Increasing the hydrophobicity of polar analytes enhances their retention on common stationary phases like C18, leading to better resolution and peak shape.

  • Increased Stability: The resulting derivatives are often more stable than the parent analytes, facilitating reliable analysis.

While a variety of reagents exist, p-toluenesulfonyl chloride (tosyl chloride) is a classic and effective choice. It reacts readily with nucleophilic functional groups like primary and secondary amines, as well as phenolic hydroxyl groups, to form highly stable and UV-active toluenesulfonamides.[2] The compound this compound itself is a product of such a reaction, where p-toluenesulfonyl chloride derivatizes 4-nitroaniline.[3] This demonstrates the fundamental principle of using a reactive sulfonyl chloride to tag a target molecule.

Principle: The Tosylation Reaction

The core of the methodology is the nucleophilic substitution reaction between the analyte and tosyl chloride. The reaction is typically performed under basic conditions (e.g., in the presence of pyridine or sodium hydroxide) to deprotonate the analyte's functional group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

  • For Primary and Secondary Amines: The lone pair of electrons on the nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride, displacing the chloride ion. The result is a stable N-substituted toluenesulfonamide.

  • For Phenols: The phenoxide ion, formed under basic conditions, attacks the sulfonyl chloride to yield a toluenesulfonate ester.

The presence of the toluene group in the derivative provides the necessary chromophore for strong UV absorption, typically around 230-270 nm.

ReactionMechanism Fig. 1: Derivatization Mechanism with Tosyl Chloride cluster_amine Amine Derivatization cluster_phenol Phenol Derivatization Analyte_Amine R-NH₂ (Primary Amine) Product_Amine R-NH-SO₂-C₆H₄-CH₃ (Toluenesulfonamide) Analyte_Amine->Product_Amine Reaction Tosyl_Cl1 CH₃-C₆H₄-SO₂Cl (Tosyl Chloride) Base1 + Base - HCl Analyte_Phenol Ar-OH (Phenol) Product_Phenol Ar-O-SO₂-C₆H₄-CH₃ (Toluenesulfonate Ester) Analyte_Phenol->Product_Phenol Reaction Tosyl_Cl2 CH₃-C₆H₄-SO₂Cl (Tosyl Chloride) Base2 + Base - HCl

Caption: General reaction scheme for the derivatization of amines and phenols.

Experimental Protocols

3.1. Materials and Reagents

  • p-Toluenesulfonyl chloride (Tosyl Chloride, >98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl), analytical grade

  • Analyte standards and samples

  • Syringe filters, 0.22 µm PTFE or nylon

3.2. Protocol 1: Derivatization of Primary/Secondary Amines

This protocol is designed for the pre-column derivatization of amine-containing analytes.

  • Standard/Sample Preparation: Accurately weigh and dissolve the amine standard or sample in a suitable solvent (e.g., 10 mM HCl or ACN/Water) to a final concentration of approximately 1 mg/mL.

  • Reagent Preparation:

    • Derivatizing Reagent: Prepare a 10 mg/mL solution of tosyl chloride in acetonitrile. This solution should be prepared fresh daily.

    • Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to ~9.5 with NaOH.

  • Reaction Procedure:

    • To a 2 mL autosampler vial, add 100 µL of the sample/standard solution.

    • Add 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.5). Vortex briefly.

    • Add 200 µL of the 10 mg/mL tosyl chloride solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block or water bath set to 60°C for 30 minutes.

  • Reaction Quenching & Sample Cleanup:

    • After incubation, cool the vial to room temperature.

    • To quench the excess tosyl chloride, add 100 µL of a 1.5 M glycine solution and heat for another 10 minutes at 60°C. (Glycine will react with the remaining reagent).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the HPLC mobile phase (e.g., 50:50 ACN:Water).

    • Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial prior to HPLC injection.

3.3. Protocol 2: Derivatization of Phenols

This protocol is adapted for phenolic compounds.

  • Standard/Sample Preparation: Prepare a 1 mg/mL solution of the phenol standard or sample, preferably in acetonitrile or methanol.

  • Reagent Preparation:

    • Derivatizing Reagent: Prepare a 10 mg/mL solution of tosyl chloride in acetonitrile (fresh daily).

    • Base: Prepare a 200 mM solution of sodium carbonate in water.

  • Reaction Procedure:

    • In a 2 mL vial, add 100 µL of the sample/standard solution.

    • Add 100 µL of the 200 mM sodium carbonate solution.

    • Add 250 µL of the 10 mg/mL tosyl chloride solution.

    • Cap and vortex vigorously for 1 minute.

    • Allow the reaction to proceed at room temperature for 15-20 minutes.

  • Sample Cleanup:

    • Add 500 µL of water to the vial.

    • Perform a liquid-liquid extraction by adding 500 µL of a water-immiscible solvent (e.g., ethyl acetate or dichloromethane). Vortex for 1 minute.

    • Allow the layers to separate. Carefully transfer the organic (top) layer to a new vial.

    • Evaporate the organic solvent to dryness under nitrogen.

    • Reconstitute the residue in 500 µL of the HPLC mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

HPLC Method and Validation

The hydrophobic nature of the tosylated derivatives makes them ideal for reversed-phase HPLC.

4.1. Chromatographic Conditions

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 50% B to 90% B over 15 min; Hold at 90% B for 5 min; Return to 50% B over 1 min; Equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

4.2. Method Validation Parameters

A robust analytical method requires validation according to ICH guidelines.[4] Key parameters to assess include:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from blank matrix, and reagents. Peak purity should be >99%.
Linearity Correlation coefficient (r²) ≥ 0.995 over a range of at least 5 concentration levels.
Accuracy (% Recovery) Typically 80-120% for drug substance analysis.[5]
Precision (% RSD) Repeatability (intra-day) ≤ 2%; Intermediate Precision (inter-day) ≤ 3%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.

Overall Workflow

The entire process, from initial sample handling to final data analysis, follows a structured and logical path to ensure reproducibility and accuracy.

Workflow Fig. 2: Comprehensive Analytical Workflow cluster_prep Phase 1: Sample Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis & Validation Sample 1. Obtain Analyte (Standard or Sample) Prepare 2. Prepare Solution (1 mg/mL) Sample->Prepare Reagents 3. Prepare Reagents (Tosyl-Cl, Buffer) Prepare->Reagents Mix 4. Mix Sample, Buffer & Reagent Reagents->Mix React 5. Incubate (e.g., 60°C, 30 min) Mix->React Cleanup 6. Quench & Cleanup (Reconstitute in Mobile Phase) React->Cleanup Filter 7. Filter Sample (0.22 µm) Cleanup->Filter Inject 8. Inject into HPLC Filter->Inject Acquire 9. Acquire Data (Chromatogram) Inject->Acquire Validate 10. Validate Method (Linearity, Accuracy, etc.) Acquire->Validate Report 11. Quantify & Report Results Validate->Report

Caption: Step-by-step workflow from sample preparation to final analysis.

Conclusion

Pre-column derivatization with p-toluenesulfonyl chloride is a powerful and reliable strategy for the HPLC-UV analysis of compounds bearing primary/secondary amine or phenolic hydroxyl groups. The formation of stable, hydrophobic, and highly UV-active toluenesulfonamides and sulfonate esters significantly enhances chromatographic performance and detection sensitivity. The protocols and methods detailed in this note provide a solid foundation for researchers and drug development professionals to develop and validate robust analytical procedures for otherwise challenging analytes, ensuring data integrity and compliance with regulatory standards.

References

Application Note & Protocol: A Step-by-Step Guide for the Synthesis of a Dipeptide Using 4'-Nitro-p-toluenesulfonanilide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The strategic use of protecting groups is fundamental to achieving high yields and maintaining the chiral integrity of the final peptide product. This application note provides a detailed, step-by-step guide for the synthesis of a dipeptide utilizing 4'-Nitro-p-toluenesulfonanilide, commonly known as the Nosyl (Ns) protecting group. The Nosyl group offers distinct advantages, including its ease of introduction, stability under various reaction conditions, and, most notably, its mild and selective deprotection conditions. This protocol is designed to be a self-validating system, explaining the rationale behind each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Critical Role of Protecting Groups in Peptide Synthesis

Peptide synthesis involves the sequential coupling of amino acids through the formation of amide (peptide) bonds.[1] To prevent unwanted side reactions and ensure the correct sequence, the reactive amino and carboxyl groups of the amino acids must be temporarily blocked or "protected."[1][2] The choice of an appropriate protecting group is critical and is dictated by its stability during the coupling reaction and the ease of its subsequent removal without affecting the newly formed peptide bond or other sensitive functional groups within the molecule.[2]

While traditional protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are widely used, they often require harsh acidic or basic conditions for removal, respectively.[3] This can be detrimental to sensitive peptides. The this compound (Nosyl) group has emerged as a powerful alternative, offering a unique set of properties that make it highly advantageous for both solution-phase and solid-phase peptide synthesis.

The Nosyl Group: A Superior Choice for Amine Protection

The Nosyl group, derived from 4-nitrobenzenesulfonyl chloride, provides robust protection for the α-amino group of amino acids. Its primary advantages stem from the electron-withdrawing nature of the nitro group, which bestows unique reactivity upon the sulfonamide moiety.

Key Advantages of the Nosyl Protecting Group:

  • Mild Deprotection Conditions: The most significant advantage of the Nosyl group is its facile cleavage under mild, nucleophilic conditions, typically using a thiol and a weak base.[4] This orthogonality to acid- and base-labile protecting groups allows for greater flexibility in complex peptide synthesis.

  • High Crystallinity: Nosyl-protected amino acids are often highly crystalline, facilitating their purification by recrystallization.

  • Activation of the N-H Bond: The acidic nature of the proton on the Nosyl-protected nitrogen allows for straightforward N-alkylation, a valuable tool for synthesizing N-methylated peptides.[5]

The deprotection mechanism involves the nucleophilic aromatic substitution of the nitrobenzenesulfonyl group by a thiol, such as thiophenol or 2-mercaptoethanol.[4] This proceeds through a Meisenheimer complex, leading to the release of the free amine under gentle conditions.[4]

Experimental Workflow: Synthesis of a Model Dipeptide (Ala-Gly)

This protocol outlines the synthesis of the dipeptide Alaninylglycine (Ala-Gly) as a representative example. The workflow is divided into three main stages: protection of the first amino acid (Alanine), coupling with the second amino acid (Glycine methyl ester), and deprotection of the Nosyl group to yield the final dipeptide.

Dipeptide_Synthesis_Workflow cluster_0 PART 1: Protection cluster_1 PART 2: Coupling cluster_2 PART 3: Deprotection A L-Alanine C N-Nosyl-L-Alanine A->C Na2CO3, Dioxane/H2O B 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl) B->C F N-Nosyl-Ala-Gly-OMe C->F Et3N, CH2Cl2 D Glycine methyl ester hydrochloride D->F E DCC / HOBt E->F H Ala-Gly Dipeptide F->H Acetonitrile G Thiophenol, K2CO3 G->H

Figure 1: Overall workflow for the synthesis of the dipeptide Ala-Gly using the Nosyl protecting group.

Part 1: Protection of L-Alanine with the Nosyl Group

This step involves the reaction of L-Alanine with 4-nitrobenzenesulfonyl chloride to form N-Nosyl-L-Alanine. The reaction is carried out in a biphasic solvent system to facilitate the dissolution of both the amino acid and the sulfonyl chloride.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
L-Alanine89.09100.89 g
4-Nitrobenzenesulfonyl chloride221.62112.44 g
Sodium Carbonate (Na₂CO₃)105.99252.65 g
1,4-Dioxane--20 mL
Water--20 mL
6M Hydrochloric Acid (HCl)--As needed

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve L-Alanine and sodium carbonate in 20 mL of water.

  • Addition of Nosyl-Cl: In a separate beaker, dissolve 4-nitrobenzenesulfonyl chloride in 20 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution with vigorous stirring at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane/acetic acid (50:50:1).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with two 20 mL portions of diethyl ether to remove any unreacted sulfonyl chloride.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 6M HCl. The N-Nosyl-L-Alanine will precipitate as a white solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.

Part 2: Peptide Coupling to Form N-Nosyl-Ala-Gly-OMe

This step involves the formation of the peptide bond between N-Nosyl-L-Alanine and the methyl ester of Glycine. Dicyclohexylcarbodiimide (DCC) is used as a coupling agent, with Hydroxybenzotriazole (HOBt) added to suppress racemization and improve reaction efficiency.[1]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N-Nosyl-L-Alanine288.2651.44 g
Glycine methyl ester hydrochloride125.555.50.69 g
Dicyclohexylcarbodiimide (DCC)206.335.51.13 g
1-Hydroxybenzotriazole (HOBt)135.135.50.74 g
Triethylamine (Et₃N)101.195.50.77 mL
Dichloromethane (DCM)--30 mL

Protocol:

  • Initial Setup: Dissolve N-Nosyl-L-Alanine and HOBt in 20 mL of anhydrous DCM in a 100 mL round-bottom flask and cool the mixture to 0°C in an ice bath.

  • Addition of DCC: Add DCC to the cooled solution and stir for 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Addition of Amino Acid Ester: In a separate flask, suspend Glycine methyl ester hydrochloride in 10 mL of DCM and add triethylamine to neutralize the salt. Add this mixture to the reaction flask.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Filter off the DCU precipitate. Transfer the filtrate to a separatory funnel and wash successively with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Nosyl-Ala-Gly-OMe. The product can be purified by column chromatography on silica gel.

Part 3: Deprotection of the Nosyl Group

The final step is the removal of the Nosyl group to yield the free dipeptide. This is achieved through nucleophilic aromatic substitution using thiophenol and potassium carbonate.[4]

Deprotection_Mechanism cluster_0 Deprotection Mechanism N-Nosyl-Dipeptide N-Nosyl-Dipeptide Meisenheimer Complex Meisenheimer Complex N-Nosyl-Dipeptide->Meisenheimer Complex + PhS- Free Dipeptide Free Dipeptide Meisenheimer Complex->Free Dipeptide - PhS-Nos - SO2

Figure 2: Simplified mechanism of Nosyl group deprotection.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N-Nosyl-Ala-Gly-OMe359.3420.72 g
Thiophenol110.1840.40 mL
Potassium Carbonate (K₂CO₃)138.2160.83 g
Acetonitrile (MeCN)--20 mL

Protocol:

  • Reaction Setup: Dissolve the N-Nosyl-Ala-Gly-OMe in 20 mL of acetonitrile in a 50 mL round-bottom flask.

  • Addition of Reagents: Add potassium carbonate and thiophenol to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction mixture will typically turn yellow. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a small amount of water and wash with diethyl ether to remove the thiophenol and its byproducts. The aqueous layer containing the dipeptide can be lyophilized to obtain the pure product. If the methyl ester is to be hydrolyzed, the residue can be treated with 1M NaOH, followed by neutralization with acid.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the use of standard analytical techniques at each stage.

  • TLC Monitoring: At each step, Thin Layer Chromatography should be used to monitor the consumption of starting materials and the formation of the product. This provides a real-time assessment of the reaction's progress.

  • Spectroscopic Analysis: The structure and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Yield Calculation: Accurate measurement of the mass of the product at each stage allows for the calculation of the percentage yield, providing a quantitative measure of the efficiency of each step.

Conclusion

The use of this compound as a protecting group offers a robust and versatile strategy for dipeptide synthesis. Its key advantage lies in the mild deprotection conditions, which are compatible with a wide range of functional groups, thereby preserving the integrity of the target peptide. The detailed protocols provided in this application note, coupled with the rationale behind the experimental choices, are intended to equip researchers with the knowledge and tools necessary to successfully synthesize dipeptides and more complex peptide structures with high yield and purity.

References

Application Notes and Protocols for the Use of 4'-Nitro-p-toluenesulfonanilide in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: A Modern Approach to Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPS), while the foundational method for creating peptide bonds, has often been perceived as labor-intensive compared to its solid-phase counterpart.[1] However, the unparalleled scalability and purification advantages for specific sequences, particularly in industrial production, have driven a resurgence of interest in innovative solution-phase strategies.[2] This document delineates the application of a unique reagent, 4'-Nitro-p-toluenesulfonanilide, as a versatile protecting and activating group for the carboxyl terminus of amino acids in solution-phase peptide synthesis. By leveraging the electronic properties of the nitro-substituted aryl sulfonamide moiety, this methodology offers a robust and flexible approach to peptide construction. The protocols and insights provided herein are grounded in established principles of sulfonamide chemistry and peptide coupling reactions, offering a comprehensive guide for researchers seeking to expand their repertoire of synthetic tools.

The Dual Role of this compound: A Protecting and "Activatable" Group

In the strategic assembly of peptides, the careful protection and subsequent activation of the carboxylic acid group are paramount to prevent unwanted side reactions and ensure efficient peptide bond formation. This compound serves a dual function in this context. Initially, it acts as a stable protecting group for the C-terminal carboxyl group of an N-protected amino acid. The resulting N-acyl-4'-nitro-p-toluenesulfonanilide is stable under the conditions typically used for the removal of common N-terminal protecting groups like Fmoc.

The key innovation lies in its "activatable" nature. The sulfonamide nitrogen can be readily methylated, a transformation that significantly enhances the leaving group potential of the this compound moiety. This methylated intermediate is highly susceptible to nucleophilic attack by the amino group of another amino acid ester, facilitating efficient peptide bond formation. This strategy provides a powerful tool for chemists, enabling both traditional C-to-N and less conventional N-to-C peptide chain elongation.[3]

Mechanistic Rationale: The Electron-Withdrawing Effect

The efficacy of this system is rooted in the electronic properties of the 4'-nitrophenyl group. The strong electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide N-H proton, facilitating its derivatization. Upon methylation, the resulting N-methyl-N-acylsulfonamide becomes a highly reactive acylating agent, primed for peptide coupling.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the preparation of the key building block and its application in peptide synthesis. These protocols are based on established methodologies for similar sulfonamide-based approaches and should be adapted and optimized for specific amino acid sequences.[3]

Preparation of N-(Fmoc-aminoacyl)-4'-nitro-p-toluenesulfonanilide

This initial step involves the coupling of an N-Fmoc protected amino acid to this compound.

Diagrammatic Workflow for Building Block Synthesis

G Fmoc_AA N-Fmoc-Amino Acid Reaction Reaction Mixture Fmoc_AA->Reaction Reagent This compound Reagent->Reaction Coupling_Agent Coupling Agent (e.g., DCC/DMAP) Coupling_Agent->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Product N-(Fmoc-aminoacyl)-4'-nitro-p-toluenesulfonanilide Purification->Product

Caption: Synthesis of the N-protected amino acid building block.

Step-by-Step Protocol:

  • Dissolution: Dissolve the N-Fmoc protected amino acid (1.0 eq.) and this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Washing: Wash the filtrate successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography to yield the desired N-(Fmoc-aminoacyl)-4'-nitro-p-toluenesulfonanilide.

Peptide Coupling via Activation and Aminolysis

This protocol outlines the deprotection of the N-terminus, activation of the C-terminus, and subsequent coupling to another amino acid ester.

Diagrammatic Workflow for Peptide Coupling

G Start N-(Fmoc-aminoacyl)-4'-nitro-p-toluenesulfonanilide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Free_Amine Free Amine Dipeptide Precursor Deprotection->Free_Amine Activation Activation (Methylation) Free_Amine->Activation Activated_Intermediate N-Methylated Intermediate Activation->Activated_Intermediate Methylating_Agent Methylating Agent (e.g., CH₃I) Methylating_Agent->Activation Coupling Peptide Coupling Activated_Intermediate->Coupling Amino_Ester Amino Acid Ester Amino_Ester->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide

Caption: The peptide coupling cycle using the sulfonamide strategy.

Step-by-Step Protocol:

  • Fmoc Deprotection: Dissolve the N-(Fmoc-dipeptidyl)-4'-nitro-p-toluenesulfonanilide in DMF and treat with 20% piperidine in DMF to remove the Fmoc group. Monitor the reaction by TLC.

  • Work-up: After completion, remove the solvent under vacuum and purify the resulting free amine.

  • Activation via Methylation: Dissolve the deprotected dipeptide precursor in a suitable solvent (e.g., DMF). Add a methylating agent, such as methyl iodide (CH₃I), and a mild base (e.g., K₂CO₃). Stir the reaction at room temperature until methylation is complete (monitor by TLC).

  • Coupling: To the activated N-methylated intermediate, add the amino acid ester (e.g., H-Phe-OMe) (1.2 eq.).

  • Reaction and Purification: Stir the reaction mixture at room temperature until the coupling is complete. Purify the resulting protected tripeptide by standard procedures.

Data Presentation and Performance Metrics

The following table provides representative data for the synthesis of dipeptides using a similar 4-nitrobenzenesulfonamide protecting/activating group, which can be considered analogous to the this compound system.[3]

EntryN-Fmoc-Amino AcidCoupled Amino Acid EsterProductYield (%)
1Fmoc-Ala-OHH-Phe-OMeFmoc-Ala-Phe-OMe85
2Fmoc-Phe-OHH-Gly-OEtFmoc-Phe-Gly-OEt82
3Fmoc-Val-OHH-Leu-OBnFmoc-Val-Leu-OBn78
4Fmoc-Pro-OHH-Ala-OMeFmoc-Pro-Ala-OMe88

Note: Yields are for the coupling step after activation and are dependent on the specific amino acid residues and reaction conditions.

Trustworthiness and Self-Validation

The robustness of this methodology is underscored by several key features:

  • Orthogonality: The this compound group is stable to the basic conditions used for Fmoc removal, ensuring the integrity of the C-terminal protection during chain elongation.

  • Mild Activation: The methylation step provides a mild and efficient method for activating the carboxyl group, minimizing the risk of racemization, a common side reaction in peptide synthesis.[3]

  • Flexibility: The ability to perform both C-to-N and N-to-C elongation provides synthetic flexibility that can be advantageous for the synthesis of challenging sequences.[3]

Concluding Remarks and Future Perspectives

The use of this compound as an activatable protecting group in solution-phase peptide synthesis represents a valuable addition to the synthetic chemist's toolbox. The methodology combines the stability of a sulfonamide protecting group with a mild and efficient activation strategy, offering a high degree of control over the peptide coupling process. This approach is particularly well-suited for the scalable synthesis of peptides where the benefits of solution-phase chemistry can be fully realized. Further exploration of this and other electronically tunable sulfonamides may lead to even more refined and efficient strategies for the construction of complex peptide-based therapeutics and research tools.

References

Application Note: Characterization of 4'-Nitro-p-toluenesulfonanilide-protected Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, protecting groups are indispensable tools for selectively masking reactive functional groups, thereby guiding the assembly of amino acids in the desired sequence.[1][2] The 4'-Nitro-p-toluenesulfonanilide (nosyl) group is a valuable asset in this context, particularly for the protection of the α-amino group of amino acids.[3][4] Its utility stems from its stability under various reaction conditions and, most notably, its facile cleavage under mild, orthogonal conditions, often employing thiol nucleophiles.[4][5] This orthogonality to common acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups allows for intricate synthetic strategies in the construction of complex peptides.[4]

As with any synthetic process, rigorous analytical characterization is paramount to ensure the identity, purity, and structural integrity of the target molecule.[6][7] Mass spectrometry (MS) has emerged as a cornerstone technique for the analysis of synthetic peptides due to its exceptional sensitivity, speed, and ability to provide detailed structural information.[8][9][10] This application note provides a comprehensive guide to the characterization of nosyl-protected peptides using mass spectrometry, with a focus on electrospray ionization (ESI) tandem mass spectrometry (MS/MS). We will delve into the principles of ionization and fragmentation, elucidate the characteristic fragmentation patterns of nosyl-peptides, and provide detailed protocols for their analysis.

Principles of Mass Spectrometry for Peptide Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] For peptide analysis, the process typically involves three key stages: ionization, mass analysis, and detection.

Ionization: The first step is the conversion of the neutral peptide molecules into gas-phase ions. Electrospray ionization (ESI) is a "soft" ionization technique particularly well-suited for peptides, as it minimizes in-source fragmentation and allows for the analysis of large, non-volatile molecules.[11][12] In ESI, a solution of the analyte is passed through a charged capillary, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, often with multiple charges ([M+nH]ⁿ⁺).[12]

Mass Analysis and Tandem Mass Spectrometry (MS/MS): Once ionized, the peptides are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap). For structural elucidation, tandem mass spectrometry (MS/MS) is employed.[13][14] In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the nosyl-peptide) is selected, subjected to fragmentation through collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are then mass-analyzed.[13][15]

The fragmentation of peptides in CID typically occurs along the peptide backbone, leading to the formation of characteristic b- and y-type ions.[16][17] The mass differences between consecutive b- or y-ions correspond to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.[17]

Fragmentation Behavior of Nosyl-Protected Peptides

The presence of the nosyl protecting group introduces unique and informative fragmentation pathways in the MS/MS spectra of peptides. Understanding these pathways is crucial for the correct interpretation of the data and the confirmation of the nosyl group's presence and location.

The fragmentation of sulfonamides, the class of compounds to which the nosyl group belongs, has been studied under electrospray tandem mass spectrometric conditions.[18] Based on these studies and general principles of peptide fragmentation, we can anticipate the following characteristic fragmentation patterns for nosyl-protected peptides:

  • Cleavage of the N-S Bond: A primary fragmentation pathway involves the cleavage of the bond between the peptide's N-terminus and the sulfur atom of the nosyl group. This can result in the loss of the nosyl group as a neutral species or the formation of a charged nosyl fragment.

  • Fragmentation within the Nosyl Group: The nosyl group itself can undergo fragmentation. A characteristic fragmentation is the loss of the nitro group (NO₂) or the entire nitrophenyl moiety.

  • Charge-Directed Fragmentation: The presence of the electron-withdrawing nitro group can influence the charge distribution on the peptide and direct fragmentation pathways.

  • Typical Peptide Backbone Fragmentation: In addition to the nosyl-specific fragmentations, the peptide backbone will still fragment to produce the characteristic b- and y-ion series, allowing for sequence confirmation.[16]

The following diagram illustrates the key fragmentation pathways for a nosyl-protected peptide.

G cluster_peptide Nosyl-Peptide Precursor Ion cluster_fragments Fragment Ions Nosyl_Peptide [Nosyl-AA1-AA2-...-AAn + H]+ b_ions b-ions (Sequence Information) Nosyl_Peptide->b_ions Backbone Cleavage y_ions y-ions (Sequence Information) Nosyl_Peptide->y_ions Backbone Cleavage Nosyl_Fragment Nosyl-related Fragments (e.g., loss of NO2) Nosyl_Peptide->Nosyl_Fragment Nosyl Group Cleavage Peptide_Fragment Peptide Fragment (loss of Nosyl group) Nosyl_Peptide->Peptide_Fragment N-S Bond Cleavage G cluster_workflow Experimental Workflow Sample_Prep Sample Preparation (Dissolution, Dilution, Filtration) LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS1_Analysis MS1 Analysis (Full Scan) ESI_Ionization->MS1_Analysis MS2_Fragmentation MS/MS Fragmentation (Data-Dependent Acquisition) MS1_Analysis->MS2_Fragmentation Data_Analysis Data Analysis (Sequence Confirmation, Purity Assessment) MS2_Fragmentation->Data_Analysis

References

Troubleshooting & Optimization

Overcoming solubility issues of 4'-Nitro-p-toluenesulfonanilide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address and overcome the common solubility challenges encountered with 4'-Nitro-p-toluenesulfonanilide in organic solvents. Our goal is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting.

Understanding the Challenge: The Molecular Structure of this compound

This compound is a crystalline solid whose solubility is dictated by its distinct molecular structure. It comprises a p-toluenesulfonyl group and a 4-nitroaniline moiety connected by a sulfonamide linkage. This combination of an electron-withdrawing nitro group and a weakly electron-donating methyl group on separate aromatic rings results in a molecule with significant intermolecular forces, including dipole-dipole interactions and hydrogen bonding. These forces contribute to a stable crystal lattice, which requires substantial energy to disrupt, leading to poor solubility in many common organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen organic solvent?

A1: The primary reason for poor solubility is a mismatch between the solute and solvent properties. According to the "like dissolves like" principle, a solute dissolves best in a solvent with similar polarity and intermolecular forces.[1] this compound possesses both polar (nitro and sulfonamide groups) and non-polar (aromatic rings) characteristics. If the solvent is too non-polar, it won't effectively interact with the polar functional groups. Conversely, a highly polar solvent may not adequately solvate the non-polar regions of the molecule.

Q2: I've tried heating the mixture, but the compound precipitates out upon cooling. What should I do?

A2: This is a common issue known as supersaturation followed by rapid crystallization. While heating increases the kinetic energy and helps to overcome the crystal lattice energy, the solution can become supersaturated.[2] Upon cooling, the solubility decreases, and the excess solute rapidly comes out of the solution. To obtain a stable solution, consider using a co-solvent system or a solvent in which the compound has a higher intrinsic solubility at room temperature.

Q3: Can I use pH adjustment to improve the solubility of this compound in organic solvents?

A3: Yes, pH adjustment can be an effective strategy. The sulfonamide group (-SO2NH-) is weakly acidic. In the presence of a suitable base, it can be deprotonated to form a more soluble salt.[3][4] This is particularly useful in protic organic solvents that can support ionization. The addition of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can significantly enhance solubility.[5] However, it is crucial to consider the compatibility of the base with your downstream application.

Q4: What is "oiling out" and how can I prevent it during recrystallization?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid. This can happen if the solute is highly impure or if the boiling point of the solvent is higher than the melting point of the solute. To prevent this, try using a lower-boiling point solvent or a solvent mixture. Slowing down the cooling rate can also encourage the formation of crystals over an oil. If oiling out occurs, try to redissolve the oil by heating and adding a small amount of a co-solvent that is a good solvent for the compound.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: Difficulty in Achieving Initial Dissolution

Potential Cause:

  • Inappropriate solvent choice.

  • Insufficient solvent volume.

  • Low temperature.

Troubleshooting Steps:

  • Solvent Selection: Consult the Estimated Solubility Table below to choose a more suitable solvent. Polar aprotic solvents like DMF and DMSO are often good starting points.

  • Increase Temperature: Gently heat the mixture while stirring. The dissolution of most solids is an endothermic process, so increasing the temperature will increase solubility.[2]

  • Increase Solvent Volume: Gradually add more solvent in small increments until the solid dissolves.

  • Particle Size Reduction: Grinding the solid to a fine powder increases the surface area available for solvation, which can speed up the dissolution process.

Issue 2: Compound Precipitates from Solution Over Time

Potential Cause:

  • The solution is supersaturated at ambient temperature.

  • Change in temperature or solvent composition (e.g., evaporation).

Troubleshooting Steps:

  • Co-Solvent System: Introduce a co-solvent in which the compound is more soluble. This can create a more stable solvent environment.[6][7]

  • Maintain Constant Temperature: If the experiment allows, maintain a slightly elevated and constant temperature.

  • Seal the Container: Prevent solvent evaporation by securely sealing the experimental vessel.

Estimated Solubility of this compound in Common Organic Solvents

Disclaimer: The following table provides estimated solubility based on the known solubilities of its constituent chemical moieties, p-toluenesulfonamide and 4-nitroaniline, and general principles of chemical solubility. These are not experimentally determined values for this compound and should be used as a guideline for solvent screening.

SolventPredicted SolubilityRationale
Acetone Moderately Solublep-Toluenesulfonamide and 4-nitroaniline are both soluble in acetone.[8][9]
Ethanol Sparingly to Moderately SolubleBoth p-toluenesulfonamide and 4-nitroaniline are soluble in ethanol.[8][9][10]
Ethyl Acetate Sparingly Solublep-Toluenesulfonamide has moderate solubility in ethyl acetate.[11]
Dichloromethane (DCM) Sparingly Solublep-Toluenesulfonamide has some solubility in DCM.[12]
Dimethylformamide (DMF) SolubleA highly polar aprotic solvent, likely to be effective.
Dimethyl Sulfoxide (DMSO) SolubleA strong polar aprotic solvent, often used for poorly soluble compounds.
Toluene Poorly SolubleA non-polar solvent, unlikely to be effective.
Hexane InsolubleA non-polar solvent, not recommended.

Experimental Protocols

Protocol 1: Solvent Screening for Solubility Determination

This protocol outlines a systematic approach to identify a suitable solvent or co-solvent system for this compound.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Acetone, Ethanol, Ethyl Acetate, DMF, DMSO, Toluene)

  • Small vials with caps

  • Magnetic stirrer and stir bars

  • Heating plate

Procedure:

  • Add a small, known amount of this compound (e.g., 10 mg) to each vial.

  • To each vial, add a measured volume of a different solvent (e.g., 1 mL).

  • Stir the mixtures at room temperature for 30 minutes. Observe and record the degree of dissolution.

  • For any solvents that did not fully dissolve the compound, gently heat the vials while stirring. Record the temperature at which complete dissolution occurs.

  • Allow the heated solutions to cool to room temperature and observe if precipitation occurs.

  • Based on these observations, select the most promising solvent(s) for your application.

Protocol 2: Enhancing Solubility with a Co-Solvent System

This protocol describes how to use a co-solvent to improve the solubility of this compound.

Materials:

  • This compound

  • A "poor" solvent in which the compound has limited solubility at room temperature.

  • A "good" solvent in which the compound is highly soluble (e.g., DMF or DMSO).

  • Graduated pipettes or burettes.

  • Stirring vessel.

Procedure:

  • Suspend the this compound in the "poor" solvent.

  • While stirring, slowly add the "good" solvent dropwise.

  • Continue adding the "good" solvent until the this compound is completely dissolved.

  • Record the final ratio of the two solvents. This ratio represents a suitable co-solvent system for your desired concentration. The mechanism behind co-solvency involves the co-solvent reducing the polarity of the primary solvent and disrupting its hydrogen-bonding network, making it more favorable for the solute to dissolve.[7][13]

Visualizing Troubleshooting and Methodologies

Diagram 1: Troubleshooting Workflow for Dissolution Issues

Troubleshooting Workflow start Start: Compound does not dissolve solvent_choice Is the solvent appropriate? (Consult Estimated Solubility Table) start->solvent_choice increase_temp Increase Temperature solvent_choice->increase_temp Yes fail Re-evaluate solvent choice solvent_choice->fail No add_solvent Add More Solvent increase_temp->add_solvent co_solvent Use a Co-Solvent System (Protocol 2) add_solvent->co_solvent ph_adjust Consider pH Adjustment (See FAQ Q3) co_solvent->ph_adjust success Success: Compound Dissolved ph_adjust->success fail->start Co-Solvent Method cluster_0 Step 1: Initial State cluster_1 Step 2: Intervention cluster_2 Step 3: Final State a Compound suspended in 'Poor' Solvent b Slowly add 'Good' Solvent (e.g., DMF) a->b Stirring c Compound fully dissolved in Co-Solvent mixture b->c Dissolution

References

Technical Support Center: Troubleshooting Side Reactions of 4'-Nitro-p-toluenesulfonanilide in Bioconjugation and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4'-Nitro-p-toluenesulfonanilide. This document provides in-depth, field-proven insights into potential side reactions, particularly with reactive amino acids like Tryptophan, and offers robust troubleshooting strategies to ensure the success of your experiments.

Section 1: Frequently Asked Questions - Understanding Core Reactivity

This section addresses fundamental questions about the reactivity of this compound and its interaction with amino acids.

Q1: What are the key chemical features of this compound that influence its reactivity?

A: this compound is a sulfonamide characterized by several important structural features that dictate its chemical behavior:

  • Sulfonamide Linkage: The bond between the sulfur atom and the anilide nitrogen is the core functional group. Sulfonamides are generally stable, making them excellent protecting groups for amines.[1]

  • Acidic N-H Proton: The proton on the sulfonamide nitrogen has a degree of acidity due to the strong electron-withdrawing nature of the adjacent p-toluenesulfonyl and 4-nitrophenyl groups.[2] This acidity makes the nitrogen susceptible to deprotonation and subsequent N-alkylation in the presence of a strong base and an electrophile.[2]

  • Electron-Deficient Aromatic Rings:

    • The p-toluenesulfonyl (tosyl) group is strongly electron-withdrawing.

    • The 4-nitrophenyl group is also highly electron-deficient due to the nitro (-NO₂) substituent. This feature is analogous to the well-known nosyl (p-nitrobenzenesulfonyl) protecting group, which is known for its susceptibility to cleavage by nucleophiles.[1] This suggests the S-N bond in this compound may be more labile than in a standard tosylamide under specific nucleophilic conditions.

Q2: Why is Tryptophan particularly susceptible to side reactions in complex chemical environments?

A: The indole side chain of Tryptophan is the primary source of its reactivity. The bicyclic aromatic system is electron-rich and highly nucleophilic. This makes it prone to reacting with electrophiles, especially under acidic conditions. During multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), carbocations generated from the cleavage of other protecting groups (e.g., Boc, t-Butyl) can attack the indole ring, leading to unwanted alkylation.[3] This side reaction is a well-documented challenge in peptide chemistry.[3]

Q3: What are the most common types of side reactions to anticipate when using this compound in the presence of amino acids?

A: Based on the combined reactivity of the sulfonamide and susceptible amino acid residues, three primary classes of side reactions should be anticipated:

  • Indole Alkylation (Primarily Tryptophan): Unintended modification of the Trp side chain by electrophilic species present in the reaction mixture.

  • Sulfonamide Cleavage (Primarily Cysteine): Nucleophilic attack on the sulfur atom by highly reactive residues, most notably the thiol group of Cysteine, can lead to the cleavage of the sulfonamide bond.[1][4]

  • Nitro Group Reduction: The nitro group is susceptible to reduction under various conditions (e.g., catalytic hydrogenation, some metal-based reagents), which would convert it to an amino group and fundamentally alter the electronic properties and reactivity of the molecule.

Section 2: Troubleshooting Guide - Specific Experimental Issues & Solutions

This guide is structured in a problem-cause-solution format to directly address challenges you may encounter in the lab.

Issue 1: Unexpected Adduct Formation with Tryptophan-Containing Peptides
  • Symptom: Your primary analytical method, typically LC-MS, reveals a new peak with a mass corresponding to your peptide plus an unexpected addition (e.g., +56 Da for t-Butyl). The modification is localized to the Tryptophan residue upon fragmentation analysis (MS/MS).

  • Probable Cause: This is a classic case of Tryptophan indole ring alkylation. During a synthetic step, often the acidic cleavage of a protecting group like Boc (tert-butoxycarbonyl), stable carbocations are generated as byproducts. These electrophilic carbocations are readily "scavenged" by the nucleophilic indole ring of Tryptophan.

  • Logical Workflow & Proposed Mechanism:

G cluster_0 Acidic Deprotection Step (e.g., TFA) cluster_1 Side Reaction Pathway cluster_2 Preventative Measure Boc_Peptide Boc-Protected Peptide Carbocation tert-Butyl Carbocation (+56 Da) Boc_Peptide->Carbocation Protonation & Cleavage Acid TFA (Trifluoroacetic Acid) Alkylated_Product Alkylated Trp-Peptide (Side Product) Carbocation->Alkylated_Product Quenched Quenched Carbocation Carbocation->Quenched Trp_Peptide Tryptophan Residue (Nucleophilic Indole) Trp_Peptide->Alkylated_Product Electrophilic Attack Scavenger Scavenger (e.g., TIPS) Scavenger->Quenched Trapping

Caption: Workflow of Tryptophan alkylation during acidic deprotection and its prevention.

  • Solution & Prevention Protocol: The most effective strategy is to include scavengers in your reaction cocktail (e.g., cleavage cocktail in SPPS). Scavengers are nucleophiles added in excess to trap reactive electrophiles before they can modify your product.

    Table 1: Recommended Scavengers for Preventing Tryptophan Alkylation

ScavengerTypical ConcentrationTarget Electrophile / FunctionNotes
Triisopropylsilane (TIPS) 1-5% (v/v)Carbocations (e.g., t-Butyl)Highly effective. Acts as a hydride donor to reduce the carbocation.
Water 1-5% (v/v)CarbocationsTraps carbocations to form alcohols (e.g., tert-butanol).
1,2-Ethanedithiol (EDT) 1-3% (v/v)Trityl and Pbf groupsAlso helps prevent methionine oxidation. Strong odor.
Thioanisole 1-5% (v/v)CarbocationsA common and effective scavenger for various protecting groups.
Issue 2: Unintended Cleavage or Modification of the Sulfonamide Moiety
  • Symptom: LC-MS analysis shows a significant decrease in the desired product peak and the appearance of new peaks corresponding to the loss of the tosyl group or the entire 4'-nitroaniline portion.

  • Probable Cause: Nucleophilic attack on the sulfonyl sulfur. The thiol group of Cysteine is a particularly potent nucleophile that can mediate this cleavage, especially under basic or neutral conditions.[4] The mechanism is analogous to the well-established use of thiolates for the deprotection of nosyl groups.[1]

  • Proposed Mechanism:

G Start This compound (Attached to Molecule R) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack on Sulfur Cys Cysteine Thiolate (R'-S⁻) (Potent Nucleophile) Cys->TS Cleaved_Sulfonyl Cleaved Tosyl Group (Forms Thioether with Cys) TS->Cleaved_Sulfonyl Bond Cleavage Product Deprotected Amine (R-NH₂) TS->Product

Caption: Proposed mechanism for Cysteine-mediated cleavage of the sulfonamide.

  • Solution & Prevention Protocol:

    • Protect Cysteine Residues: If the presence of the sulfonamide is critical, ensure that any Cysteine residues in your sequence are protected with a stable protecting group (e.g., Acm - Acetamidomethyl, Trt - Trityl) that is orthogonal to the other reaction conditions.

    • Control pH: The nucleophilicity of the Cysteine thiol is pH-dependent (governed by its pKa of ~8.3). Performing the reaction at a lower pH (e.g., pH < 7) will keep the thiol in its protonated, less nucleophilic state, thereby minimizing the side reaction.

    • Reagent Choice: If using thiol-based reagents for other purposes (e.g., as scavengers), consider alternatives if sulfonamide integrity is paramount.

Issue 3: Alteration of the Nitro Group
  • Symptom: A mass shift of -30 Da (loss of NO₂ and gain of NH₂) is observed in the mass spectrum. You may also notice a change in the product's color or its UV-Vis absorbance profile, as the 4-nitroaniline chromophore is converted to a 4-aminophenyl group.

  • Probable Cause: Unintended reduction of the aromatic nitro group. This is a common transformation that can be initiated by a wide range of reducing agents.

  • Solution & Prevention Protocol:

    • Avoid Harsh Reducing Agents: If the nitro group must be preserved, avoid conditions such as catalytic hydrogenation (e.g., H₂/Pd, PtO₂), strong hydride reagents, or dissolving metal reductions.

    • Chemoselectivity: If a reduction is required elsewhere in the molecule, carefully select a chemoselective reagent that will not affect the nitro group under the chosen conditions. This requires careful screening and literature review for your specific substrate. For example, transfer hydrogenation under specific conditions can sometimes be selective.

Section 3: Recommended Analytical Protocols

Verifying the integrity of your compound is crucial. A robust analytical method is your primary tool for diagnosing side reactions.

Protocol: Reverse-Phase LC-MS for Side Product Detection

This method is designed to separate the polar and non-polar components of your reaction mixture to identify starting materials, the desired product, and potential byproducts from the side reactions described above.

  • System Preparation:

    • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Sample Preparation:

    • Dissolve a small amount of your crude or purified product in a suitable solvent (e.g., 50:50 Water:Acetonitrile, DMSO) to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC Gradient & MS Detection:

    • Gradient: Run a linear gradient from 5% B to 95% B over 10-15 minutes. This broad gradient is effective for screening unknown mixtures.

    • MS Detector: Use an electrospray ionization (ESI) source in positive ion mode.

    • Scan Range: Set a wide scan range (e.g., m/z 150-2000) to capture all potential species.

    • Data Analysis: Look for the expected mass of your product. Investigate other major peaks by calculating their mass difference from your product to identify potential adducts (e.g., +56 Da for t-Butyl) or losses (e.g., -30 Da for NO₂ reduction).[5]

Section 4: References

  • Guidechem. (n.d.). What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions? Retrieved from --INVALID-LINK--

  • Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett, 2007(15), 2442-2444.

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Determination of organic nitro compounds using HPLC-UV-PAED. Retrieved from --INVALID-LINK--

  • Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. Retrieved from --INVALID-LINK--

  • Stadler, D., & Kappe, C. O. (2001). Synthesis of Dipeptide 4-nitroanilides Containing Non-Proteinogenic Amino Acids. Journal of the Brazilian Chemical Society, 12(1), 87-93.

  • Castro, E. A., Garcia, P., Leandro, L., Quesieh, N., Rebolledo, A., & Santos, J. G. (2000). Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines. The Journal of Organic Chemistry, 65(26), 9047-9053.

  • ResearchGate. (n.d.). The proposed mechanism for the reaction of OH with 4-nitrophenol in the aqueous solution. Retrieved from --INVALID-LINK--

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.

  • Do, T. D., et al. (2020). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 59(39), 17042-17049. Retrieved from --INVALID-LINK--

  • Boland, M. J., et al. (2006). Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. Chemical Research in Toxicology, 19(1), 129-139. Retrieved from --INVALID-LINK--

  • Therapeutic Drug Monitoring. (2018). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Retrieved from --INVALID-LINK--

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Retrieved from --INVALID-LINK--

  • ACS Omega. (2023). Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. Retrieved from --INVALID-LINK--

References

Optimizing the coupling efficiency of 4'-Nitro-p-toluenesulfonanilide-protected amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling efficiency of 4'-Nitro-p-toluenesulfonanilide (Nosyl)-protected amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of peptide synthesis using this valuable protecting group. Here, we will delve into common challenges, provide actionable troubleshooting advice, and offer detailed protocols to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of Nosyl-protected amino acids, presented in a question-and-answer format.

Q1: I'm observing low coupling efficiency, resulting in deletion sequences in my final peptide. What are the likely causes and how can I improve the yield?

A1: Low coupling efficiency is a frequent challenge in solid-phase peptide synthesis (SPPS), and several factors can contribute to this issue when using Nosyl-protected amino acids.[1][2]

Potential Causes:

  • Steric Hindrance: The bulky nature of the Nosyl group, combined with bulky amino acid side chains (e.g., Val, Ile, Thr), can significantly slow down the coupling reaction.[2][3]

  • Incomplete Deprotection of the N-terminus: If the preceding amino acid's protecting group (e.g., Fmoc or Boc) is not completely removed, the incoming Nosyl-amino acid cannot couple, leading to a deletion impurity.[1][4]

  • Suboptimal Activation of the Carboxylic Acid: The choice and amount of coupling reagent are critical for efficient activation of the Nosyl-amino acid's carboxyl group.[5][6] Inefficient activation leads to a sluggish reaction.

  • Peptide Aggregation on the Resin: As the peptide chain elongates, it can form secondary structures and aggregate on the solid support, making the N-terminus inaccessible for coupling.

Solutions and Optimization Strategies:

  • Optimize Coupling Reagents and Additives:

    • For sterically hindered couplings, stronger activating reagents are often necessary.[3] Consider using aminium/uronium-based reagents like HATU , HCTU , or COMU , which are known for their high reactivity.[7] Phosphonium-based reagents like PyBOP and PyAOP are also excellent choices, especially for challenging sequences.[8]

    • The addition of additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) can improve coupling efficiency and reduce racemization.[6][7] HOAt is particularly effective in accelerating difficult couplings.

  • Extend Coupling Time and/or Double Couple: For difficult couplings, extending the reaction time can allow the reaction to go to completion. Alternatively, performing a "double coupling" – draining the reaction vessel and adding a fresh solution of the activated Nosyl-amino acid and coupling reagents – can significantly improve the yield.[7]

  • Ensure Complete Deprotection: Use a reliable method to monitor the completion of the N-terminal deprotection step, such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). If deprotection is sluggish, consider extending the deprotection time or using a stronger deprotection reagent if your overall protection strategy allows.[4]

  • Disrupt Peptide Aggregation:

    • Incorporate "structure-breaking" amino acid derivatives, such as pseudoproline dipeptides or Dmb/Hmb-protected amino acids, every 6-8 residues in aggregation-prone sequences.

    • Consider using chaotropic salts (e.g., LiCl) in the coupling mixture to disrupt secondary structures.

    • Switching to a more polar solvent or a solvent mixture like the "Magic Mixture" (DCM/DMF/NMP with Triton X-100 and ethylenecarbonate) can also help to solvate the growing peptide chain more effectively.

Q2: I'm observing side reactions during the deprotection of the Nosyl group. How can I minimize these?

A2: The deprotection of the Nosyl group is typically achieved through nucleophilic aromatic substitution using a thiol and a base.[9] While generally efficient, side reactions can occur if not properly controlled.

Common Side Reactions and Prevention:

  • Incomplete Deprotection: This can happen if the thiol or base is not used in sufficient excess or if the reaction time is too short.

    • Solution: Ensure you are using a sufficient excess of both the thiol (e.g., thiophenol or mercaptoethanol) and a suitable base (e.g., potassium carbonate, DBU, or a solid-supported base).[9][10] Monitor the reaction for completion using HPLC-MS.

  • Modification of Sensitive Amino Acids: Some amino acid side chains can be susceptible to modification under the basic conditions of Nosyl deprotection.

    • Solution: Careful selection of the base is crucial. A milder base or a solid-supported reagent can help to minimize side reactions.[10] Additionally, ensure that any base-labile side-chain protecting groups are compatible with the Nosyl deprotection conditions.

Frequently Asked Questions (FAQs)

  • What are the main advantages of using Nosyl-protected amino acids?

    • The Nosyl group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, making it an excellent orthogonal protecting group.[10] This allows for greater flexibility in complex peptide synthesis strategies.

    • The deprotection conditions are mild and do not require strong acids, which can be beneficial for peptides containing acid-sensitive functionalities.[9]

  • Can I use carbodiimide coupling reagents like DCC or DIC with Nosyl-amino acids?

    • Yes, carbodiimides such as DIC (N,N'-diisopropylcarbodiimide) can be used, typically in the presence of an additive like HOBt to activate the carboxylic acid and suppress racemization.[8][11] However, for sterically hindered amino acids or difficult sequences, aminium/uronium or phosphonium-based reagents are generally more efficient.[3][5]

  • How do I choose the right solvent for coupling reactions involving Nosyl-amino acids?

    • N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis due to its excellent solvating properties. N-Methyl-2-pyrrolidone (NMP) can be a good alternative, especially for preventing aggregation. In some cases, a mixture of solvents may be beneficial.

Experimental Protocols

Standard Coupling Protocol for Nosyl-Amino Acids using HATU

This protocol is a general guideline for coupling a Nosyl-protected amino acid to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Deprotection: Perform the N-terminal deprotection of the resin-bound peptide according to your established protocol (e.g., 20% piperidine in DMF for Fmoc removal).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagent.

  • Activation Solution Preparation: In a separate vial, dissolve the Nosyl-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add a tertiary base such as DIPEA (diisopropylethylamine) or 2,4,6-collidine (6-10 equivalents). Allow this pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activation solution to the washed resin. Agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test or another appropriate method. For difficult couplings, the reaction may take several hours.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.

Protocol for Deprotection of the Nosyl Group

This protocol outlines a general procedure for removing the Nosyl protecting group from a peptide.

  • Resin Preparation: Swell the Nosyl-protected peptide-resin in a suitable solvent like DMF or acetonitrile.

  • Deprotection Cocktail: Prepare a solution of a thiol (e.g., thiophenol or 2-mercaptoethanol, 10-20 equivalents) and a base (e.g., potassium carbonate or DBU, 5-10 equivalents) in your chosen solvent.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.[9]

  • Monitoring: Monitor the deprotection by taking small aliquots of the resin, cleaving a small amount of peptide, and analyzing by HPLC-MS.

  • Washing: Once deprotection is complete, thoroughly wash the resin with the reaction solvent, followed by DCM, to remove the thiol and other byproducts.

Data Presentation

Table 1: Recommended Coupling Reagents for Different Scenarios

ScenarioPrimary RecommendationSecondary RecommendationRationale
Routine CouplingDIC/HOBtHBTU/TBTUCost-effective and generally reliable for non-hindered amino acids.[8][11]
Sterically Hindered Amino AcidsHATUPyAOP, COMUHighly reactive reagents that can overcome the steric bulk of both the Nosyl group and the amino acid side chain.[3]
Racemization-Prone ResiduesHATU/CollidineCOMU/CollidineThe use of a weaker base like collidine in combination with a strong activating agent minimizes racemization.[6]
Aggregation-Prone SequencesHCTUPyClocKThese reagents are effective in difficult coupling situations, and their use can be combined with other strategies to disrupt aggregation.

Visualizations

Coupling_Workflow cluster_resin Solid Support cluster_activation Activation cluster_coupling Coupling Resin Resin-Peptide-(AA)n-NH2 Coupled_Peptide Resin-Peptide-(AA)n+1-Nosyl Resin->Coupled_Peptide Nosyl_AA Nosyl-AA-COOH Activated_Ester Activated Ester Nosyl_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Activated_Ester->Resin

Caption: Workflow for the activation and coupling of a Nosyl-protected amino acid.

Troubleshooting_Flowchart Start Low Coupling Efficiency Detected Check_Deprotection Kaiser Test Positive (Incomplete Deprotection)? Start->Check_Deprotection Yes_Deprotection Extend Deprotection Time or Use Stronger Reagent Check_Deprotection->Yes_Deprotection Yes No_Deprotection No Check_Deprotection->No_Deprotection End Re-evaluate and Monitor Yes_Deprotection->End Check_Sterics Sterically Hindered Amino Acid? No_Deprotection->Check_Sterics Yes_Sterics Use Stronger Coupling Reagent (HATU, COMU) + Double Couple Check_Sterics->Yes_Sterics Yes No_Sterics No Check_Sterics->No_Sterics Yes_Sterics->End Check_Aggregation Aggregation Suspected? No_Sterics->Check_Aggregation Yes_Aggregation Use Chaotropic Salts or Structure-Breaking Residues Check_Aggregation->Yes_Aggregation Yes Check_Aggregation->End No Yes_Aggregation->End

Caption: Troubleshooting flowchart for low coupling efficiency.

References

Incomplete deprotection of the 4'-Nitro-p-toluenesulfonanilide group

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for the Incomplete Deprotection of the 4'-Nitro-p-toluenesulfonanilide (Nosyl) Group

Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cleavage of the this compound protecting group, commonly known as the nosyl (Ns) group. Incomplete deprotection can be a significant bottleneck in a synthetic sequence, and this document is designed to help you diagnose and resolve such issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing incomplete removal of the nosyl group. What are the most common causes?

Incomplete deprotection is a frequent issue that can almost always be traced back to a few key experimental variables. Before exploring more complex solutions, a thorough review of the basics is critical.

  • Reagent Quality and Stoichiometry: The primary cause of sluggish or incomplete reactions is often the quality and amount of your reagents.

    • Thiol Reagent: The thiol (e.g., thiophenol) is the key nucleophile. It must be pure and unoxidized. Older bottles of thiols can contain significant amounts of disulfide, which is non-reactive. Use a freshly opened bottle or purify the thiol before use. A sufficient excess (typically 2-5 equivalents) is necessary to drive the reaction to completion.

    • Base: The base's role is to deprotonate the thiol to form the much more nucleophilic thiolate anion.[1] Ensure your base (e.g., K₂CO₃, Cs₂CO₃, KOH) is anhydrous and strong enough for the chosen thiol and solvent system. An insufficient amount of base will result in a low concentration of the active thiolate nucleophile.

    • Solvent: Solvents must be anhydrous. The presence of water can protonate the thiolate and interfere with the reaction. Polar aprotic solvents like DMF, acetonitrile (ACN), or THF are generally preferred as they effectively solvate the ions involved in the reaction.

  • Reaction Conditions:

    • Temperature: While many nosyl deprotections proceed smoothly at room temperature, sterically hindered substrates or less reactive thiols may require gentle heating (e.g., 40-50 °C) to achieve a reasonable reaction rate.[2]

    • Atmosphere: To prevent oxidation of the thiol reagent, it is best practice to conduct the reaction under an inert atmosphere of nitrogen or argon.

Q2: What is the mechanism of nosyl deprotection, and how does it help in troubleshooting?

Understanding the reaction mechanism is crucial for effective troubleshooting. The deprotection of a nosyl group proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2]

  • Thiolate Formation: A base removes the acidic proton from the thiol, generating a potent thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electron-deficient aromatic ring of the nosyl group at the carbon atom bearing the sulfonyl group. This is the rate-determining step. The electron-withdrawing nitro group is essential for activating the ring towards this attack.

  • Meisenheimer Complex Formation: The attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2]

  • Cleavage: The complex collapses, cleaving the sulfur-nitrogen bond to release the free amine and form a diaryl thioether byproduct.

This mechanism highlights why a strong nucleophile (thiolate) is essential. If the base is too weak or insufficient, the concentration of the thiolate will be low, slowing down or stalling the reaction. Similarly, any factor that reduces the electrophilicity of the nosyl ring (e.g., accidental reduction of the nitro group) will prevent the initial nucleophilic attack.

Caption: SNAr mechanism for nosyl group cleavage.

Q3: How can I optimize my reaction conditions for a stubborn deprotection?

If standard conditions fail, systematic optimization is necessary. The following table summarizes key variables and their impact.

ParameterStandard ConditionOptimization Strategy & Rationale
Thiol Thiophenol (2-3 eq.)Increase equivalents to 5-10 eq. For substrates sensitive to thiophenol's acidity, consider less acidic thiols like n-dodecanethiol.[1]
Base K₂CO₃ (3-5 eq.)Switch to a stronger or more soluble base like Cs₂CO₃ or DBU.[3][4] This increases the thiolate concentration. For sensitive substrates, a weaker base might be necessary, but may require longer reaction times.
Solvent ACN or DMFDMF is an excellent solvent for SNAr reactions due to its high polarity. If DMF is problematic for purification, consider THF or dioxane.
Temperature Room TemperatureGradually increase the temperature to 40-60 °C. Monitor by TLC or LC-MS to check for decomposition of the starting material or product.
Additives NoneIn some cases, the addition of a phase-transfer catalyst can be beneficial if there are solubility issues with the base.
Q4: Purification is difficult due to the thiol and its byproducts. Are there any solutions?

Yes, this is a common complaint, especially with the volatile and malodorous thiophenol.

  • Polymer-Supported Thiols: This is an elegant solution. Using a polymer-supported thiophenol allows for the removal of excess reagent and the thioether byproduct by simple filtration at the end of the reaction.[1][3] This dramatically simplifies the workup.

  • Odorless Thiols: Reagents like p-mercaptobenzoic acid can be used. The resulting thioether byproduct is now an acid, allowing it to be easily removed from your desired amine product via a standard acid-base extraction.

  • Acid-Base Extraction: If you use a standard thiol, a careful aqueous workup can separate your basic amine product from the neutral thioether byproduct. After quenching the reaction, dilute with an organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1 M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt. The organic layer containing the byproduct can be discarded. The aqueous layer is then basified (e.g., with 1 M NaOH) and extracted again to recover the pure, free amine.[2]

Experimental Protocols

Protocol 1: Standard Deprotection with Thiophenol

This protocol is a robust starting point for most nosyl-protected amines.[5]

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the nosyl-protected amine (1.0 eq.).

  • Dissolution: Dissolve the substrate in anhydrous acetonitrile (ACN) or DMF (approx. 0.1 M concentration).

  • Add Base: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).

  • Add Thiol: Add thiophenol (2.5 eq.) via syringe.

  • Reaction: Stir the mixture vigorously at room temperature under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography or an acid-base extraction as described in Q4.

Protocol 2: Clean Deprotection with Polymer-Supported Thiophenol

This method is ideal for simplifying purification.[3]

  • Setup: To a round-bottomed flask, add the nosyl-protected amine (1.0 eq.).

  • Dissolution: Dissolve the substrate in anhydrous THF.

  • Add Reagents: Add cesium carbonate (Cs₂CO₃, 3.25 eq.) followed by polymer-supported thiophenol (e.g., PS-thiophenol, ~2 mmol/g loading, 2.2 eq.).[3]

  • Reaction: Shake or stir the mixture at room temperature for 8-24 hours. If the reaction is slow, a second portion of the PS-thiophenol resin can be added.[3]

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel to remove the resin and base.

    • Wash the collected solids thoroughly with THF and CH₂Cl₂.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product. The product is often pure enough for the next step without further purification.

Troubleshooting Workflow

If you encounter an incomplete reaction, follow this logical progression to diagnose the issue.

TroubleshootingWorkflow Start Incomplete Deprotection Observed CheckReagents Step 1: Verify Reagent Quality & Stoichiometry - Fresh Thiol? - Anhydrous Base/Solvent? - Sufficient Equivalents? Start->CheckReagents ReagentIssue Problem Solved: Re-run with fresh/more reagents CheckReagents->ReagentIssue Yes CheckConditions Step 2: Optimize Reaction Conditions - Increase Temperature (40-60°C)? - Switch to DMF? CheckReagents->CheckConditions No Issue Found ConditionIssue Problem Solved: Reaction driven to completion CheckConditions->ConditionIssue Yes AdvancedTroubleshooting Step 3: Advanced Troubleshooting - Is substrate sterically hindered? - Was nitro group accidentally reduced? - Consider alternative deprotection method. CheckConditions->AdvancedTroubleshooting No Improvement Consult Consult Literature for Substrate-Specific Methods AdvancedTroubleshooting->Consult

Caption: A logical workflow for troubleshooting incomplete nosyl deprotection.

References

Technical Support Center: Preventing Racemization During the Coupling of 4'-Nitro-p-toluenesulfonanilide Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4'-Nitro-p-toluenesulfonanilide (nosyl) protected amino acids and seek to maintain the highest levels of stereochemical integrity in their work. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges of preventing racemization during peptide coupling reactions.

I. Frequently Asked Questions (FAQs)

Q1: Why is racemization a significant concern when using nosyl-amino acids?

A1: Racemization, the conversion of a chiral amino acid to a mixture of its L- and D-enantiomers, is a critical issue in peptide synthesis because it can lead to the formation of diastereomeric peptide impurities. These impurities can be challenging to separate from the desired peptide and may drastically alter its biological activity, pharmacological properties, and therapeutic efficacy. The electron-withdrawing nature of the this compound (nosyl) group can influence the acidity of the α-proton of the amino acid, potentially increasing its susceptibility to racemization under certain coupling conditions.

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most prevalent mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The activated intermediate can then undergo intramolecular cyclization to form the oxazolone. The α-proton of the oxazolone is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the amino group of the incoming amino acid on the achiral oxazolone intermediate results in a mixture of L- and D-peptides.[1][2][3] A secondary mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base.[1]

Q3: Are there specific amino acids that are more prone to racemization?

A3: Yes, certain amino acids are inherently more susceptible to racemization. Histidine (His) and Cysteine (Cys) are particularly notorious for racemization due to the nature of their side chains.[4] Phenylalanine (Phe) and other aromatic amino acids can also be prone to racemization. The unique electronic and steric properties of each amino acid side chain influence the stability of the corresponding oxazolone intermediate and the acidity of the α-proton.

Q4: How can I detect and quantify racemization in my peptide product?

A4: The most common and reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[5][6][7] This technique utilizes a chiral stationary phase (CSP) that can differentiate between the peptide enantiomers, allowing for their separation and quantification.[5][8] Alternatively, Gas Chromatography (GC) on a chiral column can be used after hydrolysis of the peptide and derivatization of the resulting amino acids.[8] Mass spectrometry can also be employed to identify diastereomeric products.[7]

II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides a structured approach to troubleshooting common racemization problems encountered during the coupling of nosyl-amino acids.

Scenario 1: High levels of epimerization (>2%) detected in the final peptide.
Possible Cause Diagnostic Check Recommended Solution
Inappropriate Coupling Reagent Review the coupling reagent used. Carbodiimides like DCC or DIC, when used without additives, are known to cause higher levels of racemization.[9]Solution: Switch to a coupling reagent known for low racemization. Aminium/uronium salts like HBTU, HATU, or COMU, or phosphonium salts like PyBOP, are generally preferred.[9][10] These reagents promote rapid amide bond formation, minimizing the time the amino acid remains in its activated, racemization-prone state. When using carbodiimides, the addition of racemization-suppressing additives is crucial.[11][12]
Suboptimal Additives Verify the type and stoichiometry of the additive used. The absence of an additive or the use of a less effective one can lead to significant racemization.Solution: Always use a racemization-suppressing additive, especially with carbodiimide coupling reagents. 1-Hydroxybenzotriazole (HOBt) is a classic choice, but 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often more effective at preventing racemization.[11][12][13] Use at least one equivalent of the additive relative to the amino acid.
Excessive Base Strength or Concentration Analyze the type and amount of base used in the coupling reaction. Strong bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIEA) can readily abstract the α-proton.[10][11]Solution: Opt for a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are better choices.[10][13] Use the minimum amount of base necessary to neutralize any salts and facilitate the reaction. Ideally, for carbodiimide couplings with free-amine amino components, no additional base is needed.
Prolonged Pre-activation Time Review the experimental protocol. If the nosyl-amino acid is pre-activated with the coupling reagent for an extended period before the amine component is added, the risk of racemization increases significantly.[14]Solution: Minimize or eliminate the pre-activation step. In-situ activation, where the coupling reagent is added to a mixture of the nosyl-amino acid and the amine component, is the preferred method. If pre-activation is unavoidable, keep it as short as possible (e.g., < 5 minutes).[14]
Elevated Reaction Temperature Check the reaction temperature. Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization.[13]Solution: Perform the coupling reaction at a controlled, lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.[10]
Scenario 2: Low coupling efficiency with sterically hindered nosyl-amino acids, leading to repeated couplings and increased racemization risk.
Possible Cause Diagnostic Check Recommended Solution
Insufficiently Potent Coupling Reagent Evaluate the coupling reagent's ability to activate the sterically hindered carboxyl group effectively.Solution: For challenging couplings involving sterically hindered amino acids, more potent coupling reagents may be necessary. HATU and COMU are known for their high reactivity and can often overcome steric hindrance more effectively than HBTU or carbodiimides.[15]
Inappropriate Solvent Consider the solvent used for the coupling reaction. The polarity of the solvent can influence both the reaction rate and the extent of racemization.Solution: Dichloromethane (DCM) or a mixture of DCM and N,N-dimethylformamide (DMF) are often good starting points. In some cases, less polar solvents can reduce racemization.[10] For peptides prone to aggregation, using a solvent mixture that disrupts hydrogen bonding, such as adding dimethyl sulfoxide (DMSO), can be beneficial.[4]

III. Mechanistic Insights into Racemization

A thorough understanding of the underlying mechanisms of racemization is essential for its effective prevention.

The Oxazolone Pathway

The primary route to racemization involves the formation of a 5(4H)-oxazolone. This five-membered heterocyclic intermediate is formed by the intramolecular attack of the amide oxygen of the N-protecting group on the activated carboxyl carbon.

Racemization_Mechanism A Ns-NH-CHR-COOH (L-Amino Acid) B Activated Intermediate [Ns-NH-CHR-CO-X] A->B + Coupling Reagent C 5(4H)-Oxazolone (Achiral Intermediate) B->C Intramolecular Cyclization E Peptide Product (L-Dipeptide) B->E Direct Coupling (Desired Pathway) D Enolate Intermediate C->D + Base - H+ C->E + H2N-R' (L-Amino Acid) F Racemized Peptide Product (D-Dipeptide) C->F + H2N-R' (D-Amino Acid) D->C + H+

Caption: The Oxazolone pathway of racemization during peptide coupling.

The key step in this pathway is the deprotonation at the α-carbon of the oxazolone ring by a base, which leads to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.

Direct Enolization Pathway

A less common but still significant pathway is the direct abstraction of the α-proton from the activated amino acid by a base, forming a carbanion intermediate. This is more likely to occur with highly activated amino acids and in the presence of strong bases.

Direct_Enolization A Activated Intermediate [Ns-NH-CHR-CO-X] B Carbanion Intermediate (Achiral) A->B + Base - H+ B->A + H+ C Peptide Product (L-Dipeptide) B->C + H2N-R' (L-Amino Acid) D Racemized Peptide Product (D-Dipeptide) B->D + H2N-R' (D-Amino Acid)

Caption: Direct enolization pathway leading to racemization.

IV. Recommended Experimental Protocols

To ensure the highest chiral purity of your peptides, we recommend the following protocols.

Protocol 1: Low-Racemization Coupling using HATU/HOAt

This protocol is highly recommended for coupling most nosyl-amino acids, including those known to be sensitive to racemization.

Materials:

  • Ns-protected amino acid

  • Amino acid or peptide-resin with a free N-terminus

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • In a clean reaction vessel, dissolve the Ns-protected amino acid (1.0 eq) in DMF.

  • Add the amino acid or peptide-resin (1.0 eq) to the vessel.

  • In a separate vial, dissolve HATU (0.95 eq) and HOAt (1.0 eq) in DMF.

  • Add the HATU/HOAt solution to the reaction vessel.

  • Add DIEA or 2,4,6-collidine (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test for solid-phase synthesis).

  • Upon completion, proceed with the appropriate workup or the next step in the synthesis.

Protocol 2: Chiral Purity Analysis by HPLC

This protocol provides a general guideline for analyzing the enantiomeric purity of a synthesized peptide.

Materials:

  • Crude or purified peptide sample

  • Chiral HPLC column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

  • HPLC-grade solvents (e.g., acetonitrile, water, isopropanol)

  • Acidic modifier (e.g., trifluoroacetic acid, TFA)

Procedure:

  • Prepare a stock solution of the peptide sample in a suitable solvent.

  • Develop an appropriate mobile phase gradient. A common starting point is a gradient of acetonitrile in water with 0.1% TFA.

  • Equilibrate the chiral HPLC column with the initial mobile phase conditions.

  • Inject the peptide sample onto the column.

  • Run the HPLC analysis, monitoring the UV absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Integrate the peaks corresponding to the desired peptide and its diastereomer.

  • Calculate the percentage of the undesired diastereomer to determine the extent of racemization.

V. References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences. Retrieved from --INVALID-LINK--

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from --INVALID-LINK--

  • IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. (2018). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Epimerisation in Peptide Synthesis. (2022). Molecules. Retrieved from --INVALID-LINK--

  • Epimerisation in Peptide Synthesis. (2022). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). Proceedings of the National Academy of Sciences. Retrieved from --INVALID-LINK--

  • Racemization in Peptide Synthesis. Mechanism-specific Models. (1966). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Racemization in peptide synthesis. (2016). SlideShare. Retrieved from --INVALID-LINK--

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • How to prevent racemization of serine during peptide coupling. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Technical Support Center: Preventing Racemization in Peptide Coupling. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem. Retrieved from --INVALID-LINK--

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from --INVALID-LINK--

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. (1974). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • A Researcher's Guide to Amino Acid Racemization with HOTU and Other Coupling Reagents. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from --INVALID-LINK--

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from --INVALID-LINK--

  • Figure S9. HPLC examination of racemization of C-terminal chiral amino... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Retrieved from --INVALID-LINK--

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). Molecules. Retrieved from --INVALID-LINK--

  • N-Nosyl-α-amino acids in solution phase peptide synthesis. (2017). ResearchGate. Retrieved from --INVALID-LINK--

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (2000). PubMed. Retrieved from --INVALID-LINK--

  • Solid-phase synthesis of peptide-4-nitroanilides. (1996). PubMed. Retrieved from --INVALID-LINK--

  • Synthesis of Dipeptide 4-nitroanilides Containing Non-Proteinogenic Amino Acids. (1995). PubMed. Retrieved from --INVALID-LINK--

  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. Retrieved from --INVALID-LINK--

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. (2023). ACS Omega. Retrieved from --INVALID-LINK--

  • Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. (2023). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. (2008). ResearchGate. Retrieved from --INVALID-LINK--

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). Molecules. Retrieved from --INVALID-LINK--

  • p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Synthesis of Amino-Acid-Based Nitroalkenes. (2022). SciSpace. Retrieved from --INVALID-LINK--

  • Process for recovering 4-nitro-2-amino-toluene from its nitration mixture. (1935). Google Patents. Retrieved from --INVALID-LINK--

References

Troubleshooting guide for the synthesis of 4'-Nitro-p-toluenesulfonanilide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4'-Nitro-p-toluenesulfonanilide

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. The core of this synthesis lies in the nucleophilic attack of the amine group of 4-nitroaniline on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl), a reaction that, while straightforward in principle, requires careful control of conditions to ensure high yield and purity.[1]

This guide is structured to address specific experimental challenges, explaining the underlying chemical principles and providing actionable solutions grounded in established literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low, or I obtained no product. What are the most likely causes?

A1: A low or non-existent yield is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Reagent Quality:

    • Hydrolysis of p-Toluenesulfonyl Chloride (TsCl): TsCl is highly sensitive to moisture and will readily hydrolyze to the unreactive p-toluenesulfonic acid.[2] Using TsCl from a freshly opened bottle or ensuring it has been stored in a desiccator is critical. If the reagent is old, its purity should be checked.

    • Purity of 4-Nitroaniline: The starting aniline should be pure. Impurities can interfere with the reaction. The quality of commercially available 4-nitroaniline is generally high, but it can degrade over time.

  • Reaction Conditions:

    • Ineffective Base: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[1] If the base is absent or insufficient, the HCl will protonate the starting 4-nitroaniline, rendering it non-nucleophilic and halting the reaction. Pyridine or triethylamine are commonly used organic bases, while aqueous sodium hydroxide or sodium carbonate can be used in biphasic Schotten-Baumann conditions.[3][4]

    • Incorrect Temperature: While the reaction is often run at room temperature, excessive heat can promote side reactions or degradation.[5] Conversely, if the reaction is too cold, the rate may be impractically slow.

  • Workup Losses:

    • Premature Precipitation: If the product is precipitated by adding the reaction mixture to a large volume of water, ensure the pH is appropriate. In highly acidic conditions, the sulfonamide nitrogen can be protonated, increasing its solubility in water and leading to loss of product in the aqueous phase.

    • Insufficient Extraction: If using an organic solvent extraction, ensure a sufficient volume of solvent and an adequate number of extractions are performed to completely recover the product from the aqueous layer.

Q2: My final product is impure. What are the common side products, and how can I minimize them?

A2: The primary impurities are typically unreacted starting materials or byproducts from the reaction of p-toluenesulfonyl chloride.

  • Unreacted 4-Nitroaniline: This indicates an incomplete reaction. Ensure at least a stoichiometric amount (a slight excess, e.g., 1.05-1.1 equivalents, is often recommended) of TsCl is used and that the reaction is allowed to proceed to completion (monitored by Thin-Layer Chromatography, TLC).[5]

  • Unreacted p-Toluenesulfonyl Chloride (TsCl): This is a very common impurity if an excess of the reagent is used. It can co-elute with the product in chromatography and interfere with crystallization. See Q3 for detailed removal strategies.

  • p-Toluenesulfonic Acid: This forms from the hydrolysis of TsCl in the presence of water.[2] It is highly polar and can typically be removed by a basic aqueous wash (e.g., with sodium bicarbonate solution) during the workup.[6]

  • Di-tosylated Product (N,N-bis(p-toluenesulfonyl)-4-nitroaniline): While the sulfonamide N-H bond is acidic, further reaction to form a di-tosylated product is a possibility, especially under strongly basic conditions with a large excess of TsCl.[4] This can be minimized by using a controlled stoichiometry of TsCl (1.0-1.1 equivalents) and avoiding overly harsh basic conditions.

To minimize impurities, it is crucial to use high-quality, dry reagents and solvents, maintain careful stoichiometric control, and monitor the reaction's progress by TLC until the starting 4-nitroaniline spot has disappeared.

Q3: I am having trouble removing unreacted p-toluenesulfonyl chloride (TsCl) from my product. What is the best method?

A3: Removing excess TsCl is essential for obtaining a pure product. Since TsCl has a polarity that can be similar to the desired sulfonamide, chromatographic separation can be challenging.[7] The most effective strategy is to chemically quench the unreacted TsCl, converting it into a more easily separable compound.

  • Amine Quench: Add a small amount of a primary or secondary amine (e.g., a few drops of aniline or a more volatile amine like diethylamine) or an aqueous ammonia solution to the reaction mixture after the main reaction is complete. The amine will react with the excess TsCl to form a highly polar sulfonamide, which can be easily removed by an acidic wash or will remain in the aqueous layer.[7]

  • Aqueous Hydrolysis: Quench the reaction by adding an aqueous base like sodium bicarbonate or sodium hydroxide. This will hydrolyze the TsCl to the sodium salt of p-toluenesulfonic acid, which is highly water-soluble and will be removed in the aqueous phase during workup.[7] Ensure your target product is stable to these basic conditions.

  • Scavenger Resins: For a cleaner workup, polymer-bound amine "scavenger" resins can be used. These resins react with the excess TsCl, and the resulting polymer-bound sulfonamide is simply removed by filtration.[7]

MethodReagentResulting ByproductRemoval Method
Amine Quench Ammonia/Anilinep-ToluenesulfonamideAqueous wash
Aqueous Hydrolysis Aq. NaHCO₃/NaOHSodium p-toluenesulfonateAqueous wash
Scavenger Resin Polymer-bound aminePolymer-bound sulfonamideFiltration

Table 1: Methods for Quenching Excess p-Toluenesulfonyl Chloride.

Q4: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when a solid melts in the recrystallization solvent or its solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of crystallizing.[8]

  • Cause Analysis:

    • Solvent Boiling Point is Too High: The boiling point of your chosen solvent may be higher than the melting point of your product.

    • Insoluble Impurities: The presence of impurities can depress the melting point of the eutectic mixture, leading to oiling out.

    • Cooling Too Rapidly: Cooling the saturated solution too quickly can cause the product to crash out as an amorphous oil rather than forming an ordered crystal lattice.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent to ensure everything is in solution.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.

    • Scratch the Flask: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9]

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Change Solvents: If the problem persists, the solvent may be inappropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10][11] Consider using a mixed-solvent system. For example, dissolve the product in a minimal amount of a good solvent (like ethanol or ethyl acetate) and then slowly add a poor solvent (like water or hexanes) until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.

Recommended Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of this compound.

Materials & Stoichiometry
ReagentMolar Mass ( g/mol )EquivalentsAmount
4-Nitroaniline138.121.0(e.g., 5.00 g)
p-Toluenesulfonyl chloride190.651.05(e.g., 7.18 g)
Pyridine (anhydrous)79.10~3.0(e.g., 8.6 mL)
Dichloromethane (DCM)--(e.g., 50 mL)

Table 2: Example Reagent Quantities for Synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-nitroaniline (1.0 eq.) in anhydrous pyridine (~3.0 eq.) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the 4-nitroaniline spot is no longer visible.

  • Workup & Quenching:

    • Pour the reaction mixture into a separatory funnel containing 1 M HCl solution. This will protonate and dissolve the pyridine.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any p-toluenesulfonic acid), and finally with brine.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Ethanol is often a suitable solvent for recrystallizing sulfonamides.[5]

  • Procedure:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven or desiccator.

  • Characterization: Confirm the purity of the final product by measuring its melting point and acquiring an NMR spectrum.

Process & Workflow Visualizations

SynthesisWorkflow Reactants 1. Dissolve 4-Nitroaniline in Pyridine/DCM Cooling 2. Cool to 0 °C Reactants->Cooling Addition 3. Add p-Toluenesulfonyl Chloride (TsCl) Cooling->Addition Reaction 4. Stir at Room Temp (Monitor by TLC) Addition->Reaction Quench 5. Quench with 1M HCl Reaction->Quench Extraction 6. Extract with DCM, Wash with NaHCO3 Quench->Extraction Drying 7. Dry & Concentrate Extraction->Drying CrudeProduct Crude Product Drying->CrudeProduct

Caption: General workflow for the synthesis of this compound.

PurificationWorkflow Crude Crude Product Dissolve 1. Dissolve in Minimal Hot Ethanol Crude->Dissolve Cool 2. Slow Cooling to Room Temperature Dissolve->Cool IceBath 3. Cool in Ice Bath Cool->IceBath Filter 4. Vacuum Filtration IceBath->Filter Wash 5. Wash with Cold Ethanol Filter->Wash Dry 6. Dry Crystals Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct

Caption: Step-by-step workflow for purification by recrystallization.

References

Impact of base selection on the stability of 4'-Nitro-p-toluenesulfonanilide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding the Impact of Base Selection on Stability and Reactivity

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of 4'-Nitro-p-toluenesulfonanilide. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the chemical principles that govern the stability and reactivity of this versatile compound, with a particular focus on the critical role of base selection.

Introduction: The Dual Nature of this compound

This compound, a member of the sulfonamide family, is characterized by a p-toluenesulfonyl group attached to a 4-nitroaniline moiety.[1] This structure imparts a unique reactivity profile. The presence of the strongly electron-withdrawing nitro group significantly increases the acidity of the sulfonamide proton (N-H). This acidity is central to its application in common synthetic transformations such as N-alkylation and the Fukuyama-Mitsunobu reaction, where deprotonation is a prerequisite for reactivity.[1][2]

However, this enhanced acidity also presents a stability challenge. The choice of base for deprotonation is not merely a matter of strength (pKa) but also involves considerations of nucleophilicity, steric hindrance, and solvent effects. An inappropriate base can lead to a cascade of undesired side reactions, including decomposition and rearrangement, ultimately compromising reaction yield and purity. This guide will illuminate these complexities and provide a logical framework for selecting the optimal base for your specific application.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction with this compound failing or giving low yields when using a base?

A1: Low yields or reaction failure often stem from an improper choice of base, which can lead to several competing side reactions instead of the desired transformation. The key is to select a base that is strong enough to deprotonate the sulfonamide nitrogen without initiating decomposition pathways.

Initial Troubleshooting Checklist:

  • Consider Base Nucleophilicity: Highly nucleophilic bases, such as hydroxide (OH⁻) or alkoxides (RO⁻), can attack the electron-deficient nitrophenyl ring, leading to nucleophilic aromatic substitution (SNA r) of the nitro group, especially at elevated temperatures.[3]

  • Evaluate for Potential Rearrangements: Under certain basic conditions, N-aryl sulfonamides can undergo rearrangements like the Smiles rearrangement.[2][4] This is more likely with strong, nucleophilic bases.

  • Check for Hydrolysis: In the presence of water and a strong base like sodium hydroxide, sulfonamides can undergo hydrolytic cleavage of the S-N bond, although this typically requires harsh conditions (e.g., elevated temperatures).

Q2: I am performing an N-alkylation of this compound. Which base should I choose?

A2: For N-alkylation, the goal is to generate the sulfonamide anion (the nucleophile) without promoting side reactions.

Base Selection Strategy:

  • Recommended Bases: Opt for non-nucleophilic, sterically hindered bases. Examples include:

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile. These are often sufficient due to the enhanced acidity of the substrate.

    • Potassium tert-butoxide (t-BuOK) for a stronger, yet still sterically hindered option.

    • Sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. This is a very strong, non-nucleophilic base that effectively deprotonates the sulfonamide.

  • Bases to Avoid:

    • Hydroxides (NaOH, KOH): These are nucleophilic and can lead to hydrolysis or other side reactions.

    • Alkoxides (NaOMe, NaOEt): Similar to hydroxides, these are nucleophilic and can participate in unwanted side reactions.

    • Amines (Triethylamine, Pyridine): While often used in the synthesis of sulfonamides from sulfonyl chlorides, they are generally not strong enough to completely deprotonate the resulting sulfonamide for subsequent reactions.

Q3: Can I use this compound in a Fukuyama-Mitsunobu reaction? What are the critical considerations?

A3: Yes, this compound can be used as a nucleophile in the Fukuyama-Mitsunobu reaction.[2] The success of this reaction is highly dependent on the acidity of the sulfonamide. The electron-withdrawing nitro group makes it a suitable candidate.

Critical Considerations:

  • Reaction Conditions: The standard Mitsunobu conditions (triphenylphosphine and an azodicarboxylate like DEAD or DIAD) are generally applicable.

  • Base is Not Explicitly Added: In the canonical Mitsunobu reaction, the betaine formed from the phosphine and the azodicarboxylate acts as the internal base to deprotonate the acidic nucleophile. Therefore, an external base is not required.

  • Potential for Side Reactions: While the Mitsunobu reaction is generally robust, ensure that other functional groups in your substrate are compatible with the reaction conditions.

Q4: I suspect my this compound is decomposing in the presence of a strong base. What might be happening?

A4: Decomposition in the presence of a strong base can occur through several pathways:

  • Nucleophilic Aromatic Substitution (SNA r): Strong, nucleophilic bases like hydroxides or alkoxides can attack the nitro-substituted aromatic ring. The nitro group is a strong activating group for such substitutions. This can lead to the displacement of the nitro group or other substituents on the ring.

  • Hydrolysis of the Sulfonamide Bond: While sulfonamides are generally stable, prolonged exposure to strong aqueous bases at elevated temperatures can lead to the cleavage of the S-N bond, yielding 4-nitroaniline and p-toluenesulfonic acid salts.

  • Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution. For N-aryl sulfonamides, a strong base can induce a rearrangement where the aryl group from the aniline moiety migrates.[2][4] The presence of an electron-withdrawing nitro group can facilitate this type of rearrangement.

Troubleshooting Workflow for Suspected Decomposition:

G start Suspected Decomposition check_base Identify Base Type start->check_base nucleophilic Nucleophilic Base (e.g., NaOH, KOtBu) check_base->nucleophilic Is it nucleophilic? non_nucleophilic Non-Nucleophilic Base (e.g., NaH, K2CO3) check_base->non_nucleophilic No analyze_products Analyze Byproducts (LC-MS, NMR) nucleophilic->analyze_products other_issues Consider Other Factors: - High Temperature - Reactive Impurities non_nucleophilic->other_issues snar SNA r Products (e.g., Hydroxylated aniline) analyze_products->snar Identify Products hydrolysis_prod Hydrolysis Products (4-nitroaniline) analyze_products->hydrolysis_prod Identify Products rearrangement Rearrangement Products analyze_products->rearrangement Identify Products solution Solution: - Use non-nucleophilic base - Lower temperature - Use anhydrous conditions snar->solution hydrolysis_prod->solution rearrangement->solution other_issues->solution

Caption: Troubleshooting workflow for base-induced decomposition.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol provides a general method for the N-alkylation using a non-nucleophilic base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add anhydrous DMF (or acetonitrile) to dissolve the starting material.

  • If using NaH: Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for complete deprotonation (cessation of hydrogen gas evolution).

  • If using K₂CO₃: Add finely ground potassium carbonate (2.0 eq) to the solution.

  • Slowly add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary

Table 1: Comparison of Common Bases for Reactions with this compound

BaseChemical FormulaTypepKa of Conjugate Acid (in DMSO)Recommended UsePotential Issues
Sodium HydrideNaHStrong, Non-nucleophilic~35N-alkylation, DeprotonationHighly reactive with protic solvents (e.g., water, alcohols). Requires anhydrous conditions.
Potassium tert-Butoxidet-BuOKStrong, Sterically Hindered~32N-alkylation, Elimination reactionsCan be nucleophilic in some cases, although less so than primary alkoxides.
Potassium CarbonateK₂CO₃Moderate, Non-nucleophilic~10.3 (in water)N-alkylation with reactive alkyl halidesMay not be strong enough for complete deprotonation in less polar solvents.
Sodium HydroxideNaOHStrong, Nucleophilic~17 (for H₂O in DMSO)Not Recommended Can lead to hydrolysis and nucleophilic aromatic substitution.
TriethylamineEt₃NWeak, Non-nucleophilic9.0 (in DMSO)Typically used as a scavenger baseGenerally not strong enough for complete deprotonation of the sulfonamide.

Note: pKa values are approximate and can vary with solvent and temperature.[5][6]

Mechanistic Insights: The Stability Tightrope

The stability of this compound in the presence of a base is a delicate balance between desired deprotonation and undesired side reactions.

G

Caption: The choice of base dictates the reaction pathway.

The key to successful reactions is to operate within the "green" pathway of simple deprotonation. This is achieved by selecting a base that is a strong proton acceptor but a poor nucleophile. Sterically hindered bases or those with diffuse negative charge (like carbonates) are ideal. Conversely, small, highly charged nucleophilic bases (like hydroxide) are more likely to initiate the "red" pathways of decomposition.

References

Purification strategies for 4'-Nitro-p-toluenesulfonanilide-containing peptides

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: October 26, 2023

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4'-Nitro-p-toluenesulfonanilide (nosyl, Ns) protected peptides. The nosyl group is a valuable amine-protecting group in peptide synthesis, particularly for the side chain of lysine or other primary amines, due to its stability under various conditions and specific deprotection methods.[1][2] However, its unique chemical properties—specifically its hydrophobicity and the presence of the nitro group—can introduce challenges during purification, primarily by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve optimal purity and yield for your nosyl-containing peptide targets.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when purifying nosyl-peptides.

Q1: Why does my nosyl-peptide show a much later retention time on RP-HPLC compared to its unprotected analogue?

A: The this compound group is significantly hydrophobic due to its two aromatic rings. In reversed-phase chromatography, which separates molecules based on hydrophobicity, this large, nonpolar group dramatically increases the peptide's interaction with the stationary phase (e.g., C18).[3][4] This results in a longer retention time. You will need to use a higher concentration of organic solvent (like acetonitrile) to elute the peptide from the column.

Q2: Is the nosyl group stable to the standard TFA cleavage cocktail used in solid-phase peptide synthesis (SPPS)?

A: Yes, the nosyl group is generally stable to the acidic conditions of standard Trifluoroacetic Acid (TFA) cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5). This stability is a key advantage, allowing it to remain on the peptide while other protecting groups like Boc and tBu are removed.[5][6] However, prolonged exposure to very harsh acidic conditions or high temperatures should be avoided.

Q3: What are the best starting conditions for purifying a nosyl-peptide by RP-HPLC?

A: A good starting point is a standard C18 column with a gradient of water and acetonitrile (ACN), both containing 0.1% TFA.[7] Due to the hydrophobicity of the nosyl group, you should anticipate using a steeper gradient or extending the gradient to a higher final percentage of ACN than you would for a similar, non-nosylated peptide.

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm, 100-120 Å pore sizeGood retention for hydrophobic peptides.[8]
Mobile Phase A 0.1% TFA in HPLC-grade WaterStandard ion-pairing agent, ensures peptide protonation.[9]
Mobile Phase B 0.1% TFA in HPLC-grade AcetonitrileCommon organic eluent with low viscosity and UV cutoff.[10]
Gradient 5-65% B over 30 minutes (analytical)This wider range accounts for the increased hydrophobicity.
Flow Rate 1.0 mL/min (analytical, 4.6 mm ID)Standard for analytical columns.
Detection 214 nm & 280 nm214 nm for the peptide backbone; 280 nm can also detect the nosyl group.
Q4: How can I confirm the nosyl group is intact after purification?

A: The primary method is mass spectrometry (MS). Calculate the expected molecular weight of your peptide with the nosyl group attached (C₇H₆NO₄S, MW = 200.19 Da, but added as C₇H₇NO₂S- to the amine, so an addition of 185.01 Da). The observed mass in your purified fraction should match this theoretical value. A secondary peak corresponding to the unprotected peptide would indicate undesired cleavage.

Q5: Can I remove the nosyl group on the HPLC column?

A: This is strongly discouraged. The conditions required for nosyl group cleavage typically involve nucleophiles like thiols (e.g., thiophenol, mercaptoethanol) and a base.[11][12][13] These reagents are incompatible with standard silica-based HPLC columns and would contaminate your final product. Cleavage should always be performed as a separate chemical step before or after purification.

Section 2: In-Depth Troubleshooting Guides

This section provides structured guidance for overcoming specific purification challenges.

Scenario 1: Poor Peak Shape (Tailing or Fronting)

You observe that your nosyl-peptide peak is not sharp and symmetrical (Gaussian), but instead shows significant tailing or fronting. This can compromise resolution and lead to impure fractions.[14][15]

Workflow for Troubleshooting Peak Shape

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing, Fronting) Cause_Tailing Secondary Interactions (Silanol Groups) Problem->Cause_Tailing If Tailing Cause_Overload Mass / Volume Overload (Fronting/Tailing) Problem->Cause_Overload If Fronting or Tailing Cause_Solvent Injection Solvent Mismatch Problem->Cause_Solvent If Fronting / Split Peak Sol_TFA Increase TFA to 0.1% Cause_Tailing->Sol_TFA Sol_Load Reduce Sample Load by 50-75% Cause_Overload->Sol_Load Sol_Solvent Dissolve in Initial Mobile Phase Cause_Solvent->Sol_Solvent

Caption: Decision tree for diagnosing poor peak shapes.

Detailed Solutions
  • Problem: Peak Tailing

    • Probable Cause: Secondary polar interactions between basic residues (like Arg, Lys, His) on your peptide and acidic residual silanol groups on the silica stationary phase. The large, electron-withdrawing nosyl group can exacerbate this effect.

    • Solution: Ensure your mobile phase contains at least 0.1% TFA. TFA acts as an ion-pairing agent, masking the silanol groups and ensuring the peptide remains protonated, which leads to sharper peaks.[9] If tailing persists, consider increasing the column temperature to 40-50°C to improve kinetics.

  • Problem: Peak Fronting

    • Probable Cause 1: Sample Overload. You are injecting too much peptide mass for the column's capacity.

    • Solution 1: Reduce the amount of peptide injected by 50% and re-run. If the peak shape improves and becomes more symmetrical, you have identified the issue.[9][14]

    • Probable Cause 2: Injection Solvent Mismatch. The sample is dissolved in a solvent significantly stronger (i.e., higher ACN percentage) than the initial mobile phase conditions of your gradient.[16]

    • Solution 2: Whenever possible, dissolve your crude nosyl-peptide in a solvent that is as weak as or weaker than your starting gradient conditions (e.g., 5% ACN, 0.1% TFA). If solubility is an issue, use the minimum amount of stronger solvent (like DMSO or pure ACN) required for dissolution and then dilute with Mobile Phase A.

Scenario 2: Co-elution of Impurities with the Target Peptide

Your analytical chromatogram shows that impurities, such as deletion sequences or incompletely deprotected species, are eluting very close to your main nosyl-peptide peak, making preparative separation difficult.

Purification Strategy Workflow

G Crude Crude Nosyl-Peptide Analyze Analytical RP-HPLC (Screening) Crude->Analyze Decision Resolution > 1.0? Analyze->Decision Prep Preparative RP-HPLC (Shallow Gradient) Decision->Prep Yes Orthogonal Orthogonal Purification (e.g., IEX) Decision->Orthogonal No Final Pure Nosyl-Peptide Prep->Final Orthogonal->Prep

Caption: Workflow for selecting a purification strategy.

Detailed Solutions
  • Strategy 1: Optimize the RP-HPLC Gradient.

    • Explanation: A steep gradient can cause closely eluting species to merge. By making the gradient shallower around the elution point of your target peptide, you increase the separation time between peaks.

    • Protocol:

      • Identify the %ACN at which your nosyl-peptide elutes from your initial screening run (e.g., 45% ACN).

      • Design a new gradient that is very shallow in this region. For example, instead of a linear 5-65% gradient over 30 minutes, try a gradient of 35-55% ACN over 40 minutes.

      • This "focused gradient" provides higher resolving power where it's needed most.[3]

  • Strategy 2: Employ Orthogonal Purification.

    • Explanation: If hydrophobicity-based separation (RP-HPLC) is insufficient, use a method that separates based on a different chemical property, like charge.[10][17][18] This is known as an orthogonal technique. Ion-Exchange Chromatography (IEX) is an excellent choice, as it separates peptides based on their net charge at a given pH.[19]

    • Protocol (Two-Step Purification):

      • Step 1 (IEX): Perform an initial purification of the crude peptide using Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX) chromatography. This will separate your target peptide from impurities that have a different net charge (e.g., deletion sequences missing a charged amino acid).

      • Step 2 (RP-HPLC): Pool the IEX fractions containing your peptide and perform a final polishing step using the optimized RP-HPLC method described above. This two-step process significantly enhances final purity.[20]

Section 3: Recommended Experimental Protocols

Protocol 3.1: General Preparative RP-HPLC for Nosyl-Peptides

This protocol provides a robust starting point for purifying milligram to gram quantities of nosyl-peptides.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in the minimum volume of a solvent like DMSO or neat ACN.

    • Dilute the dissolved sample with Mobile Phase A (Water + 0.1% TFA) to the lowest organic concentration that maintains solubility (ideally <20% ACN).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatography Conditions:

    • Column: Use a preparative C18 column with an appropriate diameter (e.g., 21.2 mm, 50 mm) for your sample load.

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Flow Rate: Adjust based on column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).

    • Gradient:

      • Run an initial fast, scouting gradient (e.g., 5-95% B in 20 min) with a small injection to determine the retention time.

      • Based on the scouting run, create an optimized shallow gradient around the target peak. For a peptide eluting at 50% B, a gradient of 40-60% B over 40-60 minutes is a good starting point.

  • Fraction Collection & Analysis:

    • Collect fractions across the target peak.

    • Analyze every 2-3 fractions by analytical HPLC and MS to identify the purest fractions.

    • Pool the fractions that meet your purity requirements (e.g., >95%).

  • Post-Purification:

    • Lyophilize the pooled fractions to remove the solvents and obtain the purified peptide as a fluffy powder.

References

Technical Support Center: Managing "Oiling Out" in the Recrystallization of 4'-Nitro-p-toluenesulfonanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the recrystallization of 4'-Nitro-p-toluenesulfonanilide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common phenomenon of "oiling out," ensuring the isolation of high-purity crystalline material. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your purification processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the oiling out of this compound.

Q1: What exactly is "oiling out" during recrystallization?

A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from the solution as a second, solute-rich liquid phase (an "oil") instead of forming a solid crystalline lattice.[1][2] This typically occurs when the solution becomes highly supersaturated, and the kinetic barrier to forming an ordered crystal is higher than that of forming a disordered liquid phase.[1]

Q2: What are the primary reasons my this compound is oiling out?

A2: The oiling out of this specific compound is generally linked to several key factors:

  • Excessive Supersaturation: This is the most common cause. It can be generated by cooling the solution too rapidly, using too little solvent (a highly concentrated solution), or by the rapid addition of an anti-solvent.[1][3]

  • Inappropriate Solvent Choice: The selected solvent may be too effective, keeping the compound dissolved even at lower temperatures, or its boiling point may be higher than the melting point of the impure solid.[4][5]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, a phenomenon similar to freezing-point depression, making it easier for the compound to separate as a liquid.[4][6]

Q3: How does oiling out negatively impact my product's purity and yield?

A3: Oiling out is highly detrimental to purification. The liquid "oil" is an excellent solvent for impurities that were meant to be removed in the mother liquor.[1][7] When this oil eventually solidifies, often into an amorphous or poorly crystalline mass, these impurities become trapped within the final product, leading to low purity.[1] This can also result in difficult-to-handle gums or waxes, causing significant challenges in filtration and handling, which ultimately reduces the isolated yield.[1]

Q4: Is it possible to salvage a batch that has already oiled out?

A4: Yes, in most cases, a batch that has oiled out can be recovered. The standard remedy is to reheat the entire mixture until the oil completely redissolves into a clear solution. At this point, you can add more of the primary solvent to reduce the concentration and then attempt the cooling process again, but much more slowly.[6] This modified approach aims to control the level of supersaturation to favor crystalline growth.

Section 2: The Science Behind "Oiling Out"

Understanding the thermodynamic and kinetic principles of crystallization is crucial for diagnosing and preventing oiling out. Crystallization is a two-step process: nucleation (the formation of initial, stable crystalline embryos) and crystal growth.[8][9] Both steps are driven by supersaturation—a state where the solute concentration exceeds its equilibrium solubility.[10]

However, the level of supersaturation dictates the outcome.

  • Metastable Zone: At moderate supersaturation, the system is in a "metastable zone." Here, spontaneous nucleation is slow, allowing existing crystals (like added seeds) to grow in an orderly fashion. This is the ideal condition for recrystallization.[1]

  • Labile Zone (Oiling Out): At very high supersaturation, the system is pushed beyond the metastable zone into the "labile zone." The driving force for phase separation is so strong that molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.[1][10] Instead, they rapidly separate as a disordered, solute-rich liquid phase—the "oil."

The diagram below illustrates these competing pathways. The goal of a successful recrystallization is to maintain the system within the metastable zone to favor the kinetic pathway of nucleation and growth over liquid-liquid phase separation.

cluster_0 Solution State cluster_1 Cooling Process cluster_2 Kinetic Pathways cluster_3 Final Product State A Hot, Saturated Solution (this compound dissolved) B Slow Cooling Controlled Supersaturation A->B Ideal Path C Rapid Cooling High Supersaturation A->C Problematic Path D Enters Metastable Zone B->D E Enters Labile Zone C->E F Successful Crystallization (Nucleation & Growth) D->F G Oiling Out (Liquid-Liquid Phase Separation) E->G

Caption: Thermodynamic pathways for crystallization vs. oiling out.

Section 3: In-Depth Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiment.

Problem Observed Probable Cause(s) Recommended Solutions & Actions
1. Oiling out occurs almost immediately upon initial cooling. 1. Extreme Supersaturation: The initial solution is far too concentrated.[3]2. Poor Solvent Choice: The compound's melting point may be below the solvent's boiling point.[4][5]Action: Re-heat the mixture to achieve a clear solution. Add 25-50% more of the hot solvent to decrease the concentration. Allow the solution to cool very slowly (see Protocol 2). If the problem persists, a different solvent with a lower boiling point is required (see Protocol 1).
2. The solution becomes cloudy/opalescent, then forms distinct oil droplets. 1. Rapid Cooling: The cooling rate is too high, causing the solution to quickly enter the labile zone.[1][3]2. Localized Supersaturation: Poor mixing, especially during anti-solvent addition, can create pockets of high concentration.[1]Action: Re-heat to redissolve. Cool the solution much more slowly by insulating the flask (e.g., in a warm water bath that cools with the room). Ensure constant, gentle stirring. If using an anti-solvent, add it dropwise to the hot, stirred solution.
3. No crystals form, even after extended cooling and standing. 1. Insufficient Supersaturation: Too much solvent was used, and the solution is not yet saturated at the lower temperature.[11]2. High Kinetic Barrier to Nucleation: The solution is supersaturated, but there are no sites for initial crystal formation.Action: Attempt to induce crystallization by: a) Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod to create nucleation sites.[7] b) Seeding: Add a few microcrystals of pure this compound to the cooled solution.[3][12] c) Concentration: If seeding fails, gently heat the solution to evaporate a portion of the solvent and repeat the slow cooling process.[11]
4. The oil eventually solidifies into an amorphous mass or very fine powder. 1. Shock Cooling of the Oil: The separated oil phase solidified too quickly when the temperature dropped further.2. High Impurity Level: Impurities trapped in the oil phase prevent the formation of an ordered crystal lattice upon solidification.[1]Action: This product is likely impure. It must be re-purified. Isolate the solid, then perform a full recrystallization (see Protocol 2), paying close attention to solvent volume and cooling rate. Consider a charcoal treatment after initial dissolution if impurities are suspected.[6]

Section 4: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical factor in preventing oiling out.[6][13] An ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point.[14]

Methodology:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, up to about 0.5 mL. Note the solubility. A good candidate will show poor solubility.

  • For tubes where the compound is insoluble at room temperature, gently heat the mixture in a water bath to the solvent's boiling point.

  • Add the hot solvent dropwise until the solid just dissolves. Record the approximate volume needed.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the outcome: The ideal solvent will produce a high yield of well-formed crystals with minimal oiling. Solvents that require a large volume of hot solvent or show no crystal formation upon cooling are poor choices.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes for this compound
Ethanol 78Polar ProticOften a good starting choice for sulfonamides. A mixture with water (ethanol as the primary solvent) can be effective.[15]
Ethyl Acetate 77Polar AproticA versatile solvent. Its lower boiling point is advantageous for compounds prone to oiling out.[16]
Acetone 56Polar AproticHigh solvency may require careful control to avoid using too much. Its low boiling point is a key advantage.[16][17]
Toluene 111Non-polarMay be suitable if the compound is less polar than expected. Use with caution due to the higher boiling point.[18]
Water 100Polar ProticThe compound is predicted to have poor water solubility, making water a potential anti-solvent in a mixed-solvent system.[19]
Protocol 2: Optimized Recrystallization to Prevent Oiling Out

This protocol incorporates best practices for controlling supersaturation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (from Protocol 1) and heat the mixture to a gentle boil. Add the minimum amount of hot solvent dropwise until the solid is completely dissolved.[20]

  • Slow Cooling (Crucial Step): Remove the flask from the heat source. To slow the cooling rate, place it inside a beaker of hot water or cover it with glass wool and allow it to cool undisturbed to room temperature. Do not place the hot flask directly into an ice bath. [6][21]

  • Seeding: Once the solution has cooled slightly and is approaching cloudiness (the point of saturation), add a few seed crystals of the pure product.[1][3] This provides a template for orderly crystal growth and bypasses the high-energy barrier of primary nucleation.

  • Maturation: Allow the flask to stand at room temperature for at least 30-60 minutes to allow for slow crystal growth.

  • Final Cooling: Once crystal growth at room temperature appears complete, place the flask in an ice-water bath for at least 20 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Protocol 3: Rescue Procedure for a Batch That Has Oiled Out
  • Re-dissolve: Place the flask containing the oiled-out mixture back on the heat source.

  • Dilute: Add more of the same hot solvent (approximately 25% of the original volume) to the boiling solution until the oil has completely redissolved and the solution is clear.

  • Re-attempt Crystallization: Proceed with the slow cooling and seeding steps as described in Protocol 2.

Section 5: Visual Troubleshooting Workflow

This decision tree provides a graphical guide to troubleshooting the oiling out phenomenon during your experiment.

Start Begin Recrystallization: Dissolve solid in minimum hot solvent Cool Allow solution to cool Start->Cool Check Observe Outcome Cool->Check Crystals Well-formed crystals appear Check->Crystals Ideal Path Oil Solution oils out Check->Oil Problem Nothing No crystals or oil form Check->Nothing Problem Finish Success: Cool in ice bath, filter, and dry Crystals->Finish Rescue Rescue Protocol: 1. Re-heat to dissolve oil 2. Add 25% more solvent 3. Return to cooling step Oil->Rescue Induce Induce Nucleation: 1. Scratch flask with glass rod 2. Add seed crystals Nothing->Induce Rescue->Cool Induce->Check ReEval Re-evaluate: - Evaporate some solvent - Consider a new solvent system Induce->ReEval If induction fails

Caption: A decision tree for troubleshooting oiling out.

Section 6: References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from --INVALID-LINK--

  • Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from --INVALID-LINK--

  • Vulcanchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from --INVALID-LINK--

  • De Yoreo, J. J. (n.d.). Principles of Crystal Nucleation and Growth. Retrieved from --INVALID-LINK--

  • Answers.com. (2014). What does it mean to oil out in recrystallization?. Retrieved from --INVALID-LINK--

  • Reddit. (2013). Recrystallization (help meeeeee). Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from --INVALID-LINK--

  • Williamson, K. L. (1974). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 51(9), 608. Retrieved from --INVALID-LINK--

  • KnowChem. (2023). Mechanism of Crystallization | Nucleation | Crystal Growth. YouTube. Retrieved from --INVALID-LINK--

  • Zhang, T., et al. (2018). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from --INVALID-LINK--

  • Cejka, J., Corma, A., & Zones, S. (Eds.). (2010). Zeolites and Catalysis, Synthesis, Reactions and Applications. Wiley-VCH. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from --INVALID-LINK--

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from --INVALID-LINK--

  • Zhanghua. (2023). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • Kallas, J., et al. (2006). Supersaturation-Controlled Crystallization. LUTPub. Retrieved from --INVALID-LINK--

  • How It Comes Together. (2023). What Is Supersaturation In Crystallization Processes?. YouTube. Retrieved from --INVALID-LINK--

  • Liu, X. Y., et al. (2022). In Situ Kinetic Observations on Crystal Nucleation and Growth. Chemical Reviews. Retrieved from --INVALID-LINK--

  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design. Retrieved from --INVALID-LINK--

  • Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from --INVALID-LINK--

  • Lecomte, C. (n.d.). Guide for crystallization. Retrieved from --INVALID-LINK--

  • University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from --INVALID-LINK--

  • Quora. (2018). How to induce crystallization in a supersaturated solution. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2023). What Is Supersaturation?. YouTube. Retrieved from --INVALID-LINK--

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2'-Hydroxy-4'-nitro-P-toluenesulfonanilide. Retrieved from --INVALID-LINK--

  • Sahoo, S. K., et al. (2023). Polymorphs of Substituted p-Toluenesulfonanilide. ACS Omega. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-nitro-. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization. Retrieved from --INVALID-LINK--

  • ResearchGate. (2012). 4-Nitro-anilinium p-toluene-sulfonate. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Is p-nitrophenol soluble in organic solvents?. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4'-Nitroacetanilide. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Note: High-Purity Recrystallization of 3'-Nitroacetanilide from Ethanol. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Equilibrium Solubility of p-Nitroacetanilide in Fifteen Neat Solvents. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Note: Recrystallization Protocol for the Purification of 3-Nitro-4-phenylmethoxybenzamide. Retrieved from --INVALID-LINK--

References

Technical Support Center: Analytical Methods for 4'-Nitro-p-toluenesulfonanilide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the analysis of impurities in 4'-Nitro-p-toluenesulfonanilide. It offers a combination of frequently asked questions for foundational knowledge and detailed troubleshooting guides for resolving specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical approach to impurity profiling of this compound.

Q1: What are the potential impurities I should be looking for in this compound?

The impurity profile of this compound is dictated by its synthesis route and subsequent storage conditions. Impurities can be broadly categorized as follows:

Impurity Category Potential Compounds Likely Origin
Starting Materials • p-Toluenesulfonyl chloride • 4-NitroanilineIncomplete reaction during synthesis.[1][2]
Synthesis Byproducts • Isomeric forms (e.g., from o- or m-toluenesulfonyl chloride) • Products of side-reactionsImpurities in starting materials or non-specific reaction conditions.[3][4]
Related Substances • 2'-Hydroxy-4'-nitro-p-toluenesulfonanilideCan be formed during synthesis or degradation.[5]
Degradation Products • Hydrolysis products (e.g., p-Toluenesulfonic acid, 4-Nitroaniline) • Oxidative degradation productsExposure to harsh conditions such as acid, base, heat, light, or oxidizing agents.[6][7]
Potential Genotoxic Impurities (PGIs) • Alkyl p-toluenesulfonates (e.g., methyl, ethyl)Reaction of residual p-toluenesulfonic acid with alcohol solvents used in the process.[8][9]
Q2: What is the most effective analytical technique for profiling these impurities?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique for impurity profiling of pharmaceutical substances like this compound.[10][11]

  • Why HPLC? Its versatility, sensitivity, and the ability to separate a wide range of compounds make it ideal. A Reverse-Phase HPLC (RP-HPLC) setup is particularly effective for separating the main component from both more polar and less polar impurities.

  • Detector Choice: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. It not only quantifies impurities but also provides spectral data, which is invaluable for assessing peak purity and aiding in the preliminary identification of unknown peaks.[7]

  • Alternative Techniques:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities and for quantifying potential genotoxic impurities (PGIs) at trace levels, which often require much lower detection limits.[8][12]

    • Gas Chromatography (GC): Can be useful for analyzing volatile starting materials or specific byproducts, though it may require derivatization for non-volatile sulfonic acids.[3][13]

Q3: How should I prepare my sample for HPLC analysis?

Proper sample preparation is critical for reproducible and accurate results.

  • Weighing: Accurately weigh a suitable amount of the this compound sample.

  • Dissolution: Dissolve the sample in a solvent that completely solubilizes it. Expert Tip: The ideal solvent is the mobile phase itself or a solvent mixture slightly weaker than the mobile phase to avoid peak distortion. Using a solvent much stronger than the mobile phase can lead to peak fronting or splitting.[14]

  • Sonication: Use an ultrasonic bath to ensure complete dissolution, especially if the compound is sparingly soluble.

  • Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE, Nylon, depending on solvent compatibility) to remove any particulate matter. This is a crucial step to prevent clogging of the HPLC column and system tubing.[15]

Q4: Can you provide a validated starting point for an HPLC method?

Certainly. The following method is a robust starting point for separating impurities in sulfonamide-type compounds. It should be further optimized and validated for your specific sample and system according to ICH guidelines.[6][7]

Parameter Recommended Starting Condition Rationale / Expert Insight
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides excellent hydrophobic retention and is a workhorse for impurity profiling.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of acidic and neutral compounds and is compatible with MS detection if needed.
Mobile Phase B AcetonitrileA common organic modifier offering good resolving power and lower backpressure than methanol.
Gradient Elution 0-5 min: 10% B 5-25 min: 10% to 90% B 25-30 min: 90% B 30.1-35 min: 10% BA gradient is essential to elute both early (polar) and late (non-polar) impurities within a reasonable timeframe. The final re-equilibration step is critical for reproducible retention times.[16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven provides stable retention times by eliminating fluctuations from ambient temperature.[16]
Detection (PDA) 270 nmSulfonamides typically have strong UV absorbance in this region. A PDA allows for monitoring across a spectrum to find the optimal wavelength for all impurities.[6][17]
Injection Volume 10 µLThis can be adjusted based on sample concentration and detector sensitivity.
Q5: What is a "stability-indicating" method and why is it crucial?

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential components.[6][7]

Why it's crucial: In drug development, you must prove that the drug is stable over time and that any degradation does not produce harmful impurities. A stability-indicating method is the only way to generate this data reliably. It is a regulatory requirement (ICH Q1A).[10]

To develop such a method, the drug substance is subjected to "forced degradation" or stress testing. This involves exposing it to harsh conditions to intentionally produce degradation products.[7] The analytical method must then demonstrate that all these newly formed impurity peaks are well-resolved from the main API peak.

Part 2: Troubleshooting Guide

This section uses a question-and-answer format to address specific problems you may encounter during your analysis.

Workflow for Impurity Analysis

Before diving into troubleshooting, it's helpful to visualize the overall process.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Final Steps Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Purity Check Peak Purity Integrate->Purity Quantify Quantify Impurities Purity->Quantify Identify Identify / Characterize (if needed, via LC-MS) Quantify->Identify Report Report Results Identify->Report

Caption: General workflow for HPLC impurity analysis.

Problem Area: Peak Shape & Baseline Issues

Q: My main peak is tailing significantly. What causes this and how can I fix it?

A: Peak tailing, where the back of the peak is drawn out, is a common issue that compromises quantification.

  • Primary Cause: Unwanted secondary interactions between the analyte and the column's stationary phase. For sulfonamides, which can have acidic protons, the most likely culprit is interaction with free silanol groups (Si-OH) on the silica backbone of the C18 column.

  • Solutions:

    • Mobile Phase Modifier: Add a competing agent to the mobile phase. A small amount of an amine, like 0.1% Triethylamine (TEA), will interact with the silanol groups, effectively masking them from your analyte and improving peak shape.[7]

    • Lower pH: If your analyte is acidic, lowering the mobile phase pH (e.g., to pH 2.5-3 with formic or phosphoric acid) will suppress its ionization, reducing its interaction with silanols.

    • Reduce Sample Load: Injecting too much sample can overload the column, leading to tailing. Try diluting your sample by a factor of 5 or 10.[15]

    • Use a Modern Column: Newer generation HPLC columns often have better end-capping or use a hybrid particle base to minimize silanol activity.

Q: I'm seeing split or doubled peaks for what should be a single compound. What's wrong?

A: This usually indicates a problem with the sample path before or at the very beginning of the column.

  • Potential Causes & Solutions:

    • Partially Blocked Frit: The inlet frit of the column may be clogged with particulate matter from unfiltered samples. Solution: Disconnect the column, reverse it, and flush it to the waste with a strong solvent like isopropanol. If this fails, the frit may need replacement.

    • Column Void: A void or channel has formed at the head of the column. This is often permanent. Solution: Replace the column. To prevent this, always use a guard column and avoid sudden pressure shocks.[18]

    • Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 10% Acetonitrile), it can cause the peak to distort as it enters the column. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[14]

Q: My baseline is very noisy and/or drifting upwards. How do I get a stable baseline?

A: A stable baseline is essential for accurately detecting low-level impurities.

  • Causes of Noise:

    • Air Bubbles: Air in the pump or detector cell is a common cause. Solution: Degas your mobile phase solvents thoroughly using sonication, vacuum filtration, or an in-line degasser. Purge the pump to remove any trapped bubbles.[16]

    • Contamination: Contaminated or poorly mixed mobile phase. Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.

    • Failing Detector Lamp: The detector's lamp has a finite lifetime and can cause noise as it nears failure. Solution: Check the lamp energy or intensity via the system software and replace if it is low.[16]

  • Causes of Drift:

    • Temperature Fluctuations: The column is not thermostatted, and ambient room temperature is changing. Solution: Always use a column oven set to a stable temperature (e.g., 30 °C).[16]

    • Column Bleed: The column's stationary phase is slowly degrading and eluting, often seen during a gradient. Solution: This is more common with aggressive mobile phases or older columns. Ensure your mobile phase pH is within the column's stable range (typically pH 2-8).[14]

    • Inadequate Equilibration: The column was not properly equilibrated with the initial mobile phase conditions before injection. Solution: Ensure your method includes a sufficient re-equilibration period at the end of the gradient (at least 5-10 column volumes).[16]

Problem Area: Retention & Resolution

Q: My retention times are shifting from one injection to the next. How do I stabilize them?

A: Unstable retention times make peak identification impossible and are a clear sign of a problem.

  • Common Causes & Solutions:

    • Column Equilibration: As mentioned above, this is a primary cause. Ensure the column is fully equilibrated before each injection.[16]

    • Mobile Phase Composition: If you are mixing solvents online, a faulty pump proportioning valve can cause inconsistent composition. Solution: Prepare the mobile phase "pre-mixed" by hand and run it from a single bottle. If the problem disappears, the pump needs service.[18]

    • Leaks: A small, undetected leak in the system will cause a drop in pressure and an increase in retention times. Solution: Systematically check all fittings for any signs of moisture, especially between the pump and the injector.

Q: I can't resolve a critical impurity from the main this compound peak. What can I try?

A: Improving resolution is at the heart of method development.

G rect_node rect_node start Poor Resolution q1 Is the gradient too steep? start->q1 a1_yes Decrease gradient slope (e.g., 1% / min) q1->a1_yes Yes q2 Is mobile phase pH optimal? q1->q2 No a2_yes Adjust pH to change ionization of impurity or main peak q2->a2_yes No q3 Is the organic solvent correct? q2->q3 Yes a3_yes Try Methanol instead of Acetonitrile (or vice versa). This changes selectivity. q3->a3_yes No q4 Is the column chemistry suitable? q3->q4 Yes a4_yes Try a different stationary phase (e.g., Phenyl-Hexyl or Cyano) q4->a4_yes No

Caption: Troubleshooting decision tree for poor peak resolution.

  • Step-by-Step Approach:

    • Adjust Gradient Slope: A slower, shallower gradient gives peaks more time to separate. If your impurity is very close to the main peak, try reducing the rate of change of the organic solvent.[11]

    • Change Mobile Phase pH: Altering the pH can change the retention time of ionizable impurities differently than the main peak, often creating the needed separation.

    • Change Organic Solvent: Acetonitrile and Methanol have different solvent properties ("selectivity"). Switching from one to the other can sometimes reverse the elution order of closely eluting peaks or significantly improve their separation.

    • Try a Different Column: If mobile phase adjustments fail, the column chemistry may not be suitable. A column with a different stationary phase (e.g., a Phenyl or Cyano column) offers a completely different separation mechanism that may resolve your critical pair.

References

Validation & Comparative

A Comparative Guide to Amine Protection: 4'-Nitro-p-toluenesulfonanilide (Nosyl) vs. Fmoc and Boc Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals, the strategic use of protecting groups is paramount. These chemical moieties temporarily mask reactive functional groups, allowing chemists to direct reactions to specific sites with high precision. Among the arsenal of protecting groups for amines, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have long been the industry workhorses. However, the lesser-known but highly effective 4'-Nitro-p-toluenesulfonanilide (nosyl, Ns) group offers a unique set of advantages that merit its consideration as a valuable alternative.

This guide provides a comprehensive comparison of the nosyl, Fmoc, and Boc protecting groups, delving into their chemical properties, mechanisms of action, and practical applications. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal protecting group for their synthetic endeavors.

The Orthogonal Trinity: A Tale of Three Protecting Groups

The concept of "orthogonality" is central to the efficient use of protecting groups in multi-step synthesis.[1][2] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by employing distinct deprotection conditions.[1][3] Boc, Fmoc, and Nosyl groups form such a triad, each susceptible to a different cleavage method, thereby enabling complex synthetic strategies.[4]

  • Boc (tert-butyloxycarbonyl): This widely used protecting group is characterized by its acid lability.[5][6] It is stable under basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[5][7]

  • Fmoc (9-fluorenylmethyloxycarbonyl): In contrast to Boc, the Fmoc group is stable to acidic conditions but is cleaved by mild bases, most commonly piperidine.[8][9] This base lability is a cornerstone of modern solid-phase peptide synthesis (SPPS).[8]

  • Nosyl (this compound): The nosyl group is a sulfonamide-based protecting group that is stable to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal. Its cleavage is achieved under mild, nucleophilic conditions, typically with a thiol and a base.[4][10]

Delving into the Mechanisms: Protection and Deprotection

Understanding the underlying chemical mechanisms of protection and deprotection is crucial for optimizing reaction conditions and troubleshooting potential issues.

Boc Group: Acid-Catalyzed Cleavage

Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[11][12] The amine's lone pair attacks one of the electrophilic carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate.[11]

Deprotection: The removal of the Boc group is an acid-catalyzed process.[6][13] Protonation of the carbamate's carbonyl oxygen facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decomposes to release the free amine and carbon dioxide.[6]

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid Fragmentation Tert_Butyl_Cation tert-Butyl Cation Protonated_Intermediate->Tert_Butyl_Cation:w Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2:w

Figure 1: Simplified mechanism of acid-catalyzed Boc deprotection.

Fmoc Group: Base-Induced β-Elimination

Protection: The Fmoc group is introduced using reagents like Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[8][14] Fmoc-OSu is often preferred to minimize the formation of dipeptide byproducts.[8]

Deprotection: The key to the Fmoc group's base lability lies in the acidity of the proton at the C9 position of the fluorenyl ring system.[8] A base, typically piperidine, abstracts this acidic proton, initiating a β-elimination reaction that cleaves the carbamate bond and releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[8][15] The excess piperidine then acts as a scavenger for the reactive DBF, forming a stable adduct.[9]

Fmoc_Deprotection Fmoc_Amine Fmoc-Protected Amine Proton_Abstraction Proton Abstraction at C9 Fmoc_Amine->Proton_Abstraction + Piperidine Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Free_Amine Free Amine Beta_Elimination->Free_Amine DBF Dibenzofulvene Beta_Elimination->DBF DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Figure 2: Key steps in the base-induced deprotection of the Fmoc group.

Nosyl Group: Nucleophilic Aromatic Substitution

Protection: The nosyl group is introduced by reacting an amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base. The resulting sulfonamide is highly stable.

Deprotection: The deprotection of the nosyl group proceeds via a nucleophilic aromatic substitution (Meisenheimer complex formation) mechanism.[10] The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to attack by a nucleophile, typically a thiolate. This is followed by the elimination of sulfur dioxide and the release of the free amine.[10]

Nosyl_Deprotection Nosyl_Amide Nosyl-Protected Amine Meisenheimer_Complex Meisenheimer Complex Nosyl_Amide->Meisenheimer_Complex + Thiolate Elimination Elimination Meisenheimer_Complex->Elimination Free_Amine Free Amine Elimination->Free_Amine

Figure 3: Deprotection of the nosyl group via nucleophilic aromatic substitution.

Head-to-Head Comparison: Nosyl vs. Fmoc vs. Boc

The choice of a protecting group is dictated by the specific requirements of the synthetic route, including the stability of the substrate to various reagents and the need for orthogonal protection. The following table summarizes the key performance characteristics of the nosyl, Fmoc, and Boc groups.

FeatureThis compound (Nosyl)Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Deprotection Conditions Mildly nucleophilic (e.g., thiophenol, K₂CO₃ in DMF)[10]Mildly basic (e.g., 20% piperidine in DMF)[9]Strongly acidic (e.g., TFA in DCM)[5]
Stability Stable to strong acids (TFA) and bases (piperidine).[4]Stable to acids; labile to bases.[8][15]Stable to bases and nucleophiles; labile to acids.[6]
Orthogonality Orthogonal to both Boc and Fmoc.[4]Orthogonal to Boc.[15]Orthogonal to Fmoc.[6]
Byproducts Aromatic sulfide, SO₂.[4]Dibenzofulvene (scavenged by base).[15]tert-butyl cation (can cause side reactions), CO₂.[7]
Monitoring Typically by TLC or LC-MS.Deprotection can be monitored by UV absorbance of the DBF-piperidine adduct.[9]Typically by TLC or LC-MS.
Common Applications Protection of primary and secondary amines in complex syntheses requiring high stability and orthogonal deprotection.[16]Solid-phase peptide synthesis (SPPS).[8][9]General amine protection in organic synthesis and Boc-based SPPS.[5][12]
Potential Side Reactions Use of foul-smelling thiols (can be mitigated with odorless alternatives).[17]Aspartimide formation, diketopiperazine formation, especially in SPPS.[18][19]Alkylation of nucleophilic side chains by the tert-butyl cation.[20]

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for the protection and deprotection of a generic primary amine using nosyl, Fmoc, and Boc groups.

Protocol 1: Nosyl Protection and Deprotection

Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

  • Dissolve the primary amine (1.0 equiv) and a base such as triethylamine (1.2 equiv) or pyridine in a suitable anhydrous solvent (e.g., dichloromethane, THF) at 0 °C.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Deprotection of a Nosyl-Protected Amine

  • Dissolve the nosyl-protected amine (1.0 equiv) in a solvent such as DMF or acetonitrile.[4][10]

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv).[4]

  • Add a thiol, such as thiophenol or a polymer-supported thiol (1.1-1.5 equiv).[4][10]

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).[10]

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: Fmoc Protection and Deprotection

Protection of a Primary Amine with Fmoc-OSu

  • Dissolve the amino acid or amine (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.[8]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.05 equiv) in dioxane dropwise with vigorous stirring.[8]

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-protected product.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Deprotection of an Fmoc-Protected Amine

  • Dissolve the Fmoc-protected amine in a solution of 20% piperidine in DMF.[9]

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the reaction by TLC or by the appearance of the UV-active DBF-piperidine adduct.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • The crude product can be purified by column chromatography or used directly in the next step.

Protocol 3: Boc Protection and Deprotection

Protection of a Primary Amine with (Boc)₂O

  • Dissolve the amine (1.0 equiv) in a suitable solvent such as THF, dioxane, or a mixture of water and acetone.[11][21]

  • Add a base such as triethylamine (1.1 equiv) or sodium bicarbonate.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the mixture.[11]

  • Stir the reaction at room temperature for 1-12 hours (monitor by TLC).[11]

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Deprotection of a Boc-Protected Amine

  • Dissolve the Boc-protected amine in dichloromethane (DCM).[5][22]

  • Add an excess of trifluoroacetic acid (TFA), typically a 25-50% solution in DCM.[5][23]

  • Stir the reaction at room temperature for 30 minutes to a few hours (monitor by TLC).[22]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt can be used directly or neutralized with a base and extracted to yield the free amine.

Conclusion: Selecting the Right Tool for the Job

The choice between nosyl, Fmoc, and Boc protecting groups is a strategic decision that can significantly impact the efficiency and success of a synthetic campaign.

  • Boc remains a go-to choice for general amine protection due to its ease of use and cost-effectiveness, provided the substrate is stable to strong acids.

  • Fmoc is the undisputed champion in modern solid-phase peptide synthesis, where its mild, base-labile nature is perfectly suited for the iterative deprotection and coupling cycles.

  • Nosyl emerges as a powerful option in complex, multi-step syntheses where its exceptional stability and orthogonality to both Boc and Fmoc are required. It allows for the selective deprotection of other groups while the nosyl-protected amine remains intact, offering a higher level of synthetic flexibility.

By understanding the unique characteristics and reactivity profiles of each of these protecting groups, chemists can design more robust and elegant synthetic routes to access a wide array of valuable molecules.

References

A Strategic Advancement in Amine Protection: Unveiling the Superiority of the p-Nitrobenzenesulfonyl (p-Ns) Group

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and natural product development, the judicious selection of protecting groups is paramount. For the protection of primary and secondary amines, sulfonamides have long been favored for their robustness. While the p-toluenesulfonyl (tosyl) group offers exceptional stability, its reliance on harsh cleavage conditions limits its utility.[1][2] A significant breakthrough came with the development of the nitrobenzenesulfonyl (nosyl or Ns) protecting groups by Fukuyama and coworkers, which feature a unique susceptibility to mild, thiol-mediated cleavage.[1][3]

The most commonly employed isomer is the ortho-nitrobenzenesulfonyl (o-Ns) group. However, its para-substituted counterpart, the p-nitrobenzenesulfonyl (p-Ns) group , offers distinct, often overlooked, advantages that can streamline synthetic workflows and improve material handling.

This guide provides a comprehensive comparison of the p-nitrobenzenesulfonyl group and the conventional o-nitrobenzenesulfonyl group. We will delve into the nuanced benefits of the para-isomer, supported by experimental data and detailed protocols, to inform your selection of the optimal amine protecting group strategy. For the purpose of this guide, we interpret the term "4'-Nitro-p-toluenesulfonanilide" as representing the class of crystalline compounds derived from the use of the p-nitrobenzenesulfonyl protecting group on a substituted aniline, a key advantage we will explore.

The Contenders: A Structural Overview

The efficacy of the nosyl class of protecting groups stems from the potent electron-withdrawing nature of the nitro group. This feature serves two critical functions: it increases the acidity of the sulfonamide N-H proton, facilitating subsequent N-alkylation reactions, and it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), which is the basis for its mild deprotection.[4][5] The key difference between the two contenders is simply the position of this activating nitro group.

cluster_oNs o-Nitrobenzenesulfonyl (o-Ns) Amine cluster_pNs p-Nitrobenzenesulfonyl (p-Ns) Amine oNs_amine pNs_amine

Caption: Chemical structures of amines protected with the o-nosyl and p-nosyl groups.

Core Advantage of the p-Nosyl Group: Enhanced Crystallinity

A significant, practical advantage of the p-nosyl group over its ortho counterpart is the tendency of p-nosyl-protected amines to be highly crystalline solids.[6] This property is invaluable in a research and development setting for several reasons:

  • Simplified Purification: Crystalline compounds are often readily purified by recrystallization, a technique that is more scalable, cost-effective, and often more efficient than column chromatography for removing minor impurities.

  • Improved Handling and Stability: Crystalline solids are generally easier to handle, weigh, and store compared to oils or amorphous solids, leading to more consistent and reproducible experimental results.

  • Unambiguous Characterization: The sharp melting point of a crystalline solid is a reliable indicator of purity, and these materials are ideal for definitive structural elucidation by single-crystal X-ray diffraction.

The enhanced crystallinity of p-nosyl amides can be attributed to the symmetrical, linear geometry of the para-substituted ring, which allows for more efficient packing in the crystal lattice compared to the sterically encumbered ortho-isomer.

Head-to-Head Performance Comparison

Featureo-Nitrobenzenesulfonyl (o-Ns)p-Nitrobenzenesulfonyl (p-Ns)Advantage
Introduction High yields with o-NsCl and a base (e.g., pyridine, Et3N).High yields with p-NsCl under similar conditions.[7]Comparable
N-H Activation Excellent for Fukuyama-Mitsunobu and N-alkylation reactions.[5][8]Excellent, with comparable reactivity in alkylation protocols.[7]Comparable
Physical Properties Derivatives are often oils or amorphous solids.Derivatives are frequently highly crystalline solids.[6]p-Nosyl
Deprotection Mild cleavage with various thiols (e.g., thiophenol, dodecanethiol) and base.[9][10]Mild cleavage under identical conditions.[10]Comparable
Orthogonality Stable to acidic (Boc removal) and hydrogenolysis (Cbz removal) conditions.[4]Stable to acidic and hydrogenolysis conditions.Comparable
Key Limitation The nitro group is sensitive to many reducing agents (e.g., H2/Pd, Zn, SnCl2).[1]The nitro group shares the same sensitivity to reducing agents.Comparable

The Deprotection Mechanism: A Shared Pathway

The defining feature of both o- and p-nosyl groups is their facile cleavage under mild, nucleophilic conditions. This process avoids the harsh acids or reductive methods required for other sulfonamides like tosylates. The reaction proceeds via a Meisenheimer complex, a stabilized intermediate formed upon the addition of a soft nucleophile, typically a thiolate, to the electron-deficient aromatic ring.[5][11] This intermediate then collapses, eliminating sulfur dioxide and liberating the free amine.

pNs p-Nosyl Protected Amine meisenheimer Meisenheimer Complex pNs->meisenheimer + Thiolate (SNAr Attack) thiolate Thiolate (R'-S⁻) amine Free Amine (R-NH₂) meisenheimer->amine Collapse byproduct Byproducts (R'-S-Ar-NO₂ + SO₂) meisenheimer->byproduct

Caption: General mechanism for the deprotection of p-nosyl amines via a Meisenheimer complex.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of an amine with p-NsCl and its subsequent deprotection.

Protocol 1: Protection of Benzylamine with p-Nitrobenzenesulfonyl Chloride

This procedure details the formation of N-benzyl-4-nitrobenzenesulfonamide.

Materials:

  • Benzylamine

  • p-Nitrobenzenesulfonyl chloride (p-NsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzylamine (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • In a separate flask, dissolve p-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM.

  • Add the p-NsCl solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure p-nosylamide as a crystalline solid.

Protocol 2: Deprotection using an Odorless Thiol

This protocol employs p-mercaptobenzoic acid to avoid the malodorous byproducts associated with thiophenol.[10][12]

Materials:

  • N-protected amine (e.g., N-benzyl-4-nitrobenzenesulfonamide)

  • p-Mercaptobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of the p-nosyl protected amine (1.0 eq) in DMF, add p-mercaptobenzoic acid (2.0 eq) and potassium carbonate (3.0 eq).

  • Heat the mixture to 50-60 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture extensively with water to remove DMF and potassium carbonate.

  • To remove the thiol byproduct (p-(4-nitrophenylthio)benzoic acid) and any unreacted p-mercaptobenzoic acid, wash the organic layer with a saturated NaHCO₃ solution. The desired amine will remain in the organic phase.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

A Strategic Alternative for Reductive Environments: The 4-Cyanobenzenesulfonyl (4-Cs) Group

The primary limitation shared by both o- and p-nosyl groups is the reactivity of the nitro functionality, which is incompatible with common reductive transformations (e.g., catalytic hydrogenation, dissolving metal reductions). To overcome this, the 4-cyanobenzenesulfonyl (4-Cs) group was developed as a complementary protecting group.[6][13][14]

The 4-Cs group is electronically similar to the nosyl groups, enabling N-H activation and mild, thiolate-mediated cleavage. However, the cyano group is stable to most reducing conditions used to transform nitroarenes, providing a crucial strategic advantage in complex synthetic routes.[6] While deprotection of 4-Cs amides can be slower than their nosyl counterparts, it proceeds cleanly and efficiently.[1][6]

Caption: Decision workflow for selecting between p-nosyl and 4-cyano protecting groups.

Conclusion

While the o-nosyl group remains a workhorse in organic synthesis, the p-nitrobenzenesulfonyl (p-Ns) group presents a compelling alternative that offers a distinct and tangible advantage: the formation of highly crystalline derivatives. This feature significantly simplifies purification and handling, accelerating research timelines and improving reproducibility. For most applications where a nosyl group is appropriate, the p-Ns group provides the same high reactivity in N-alkylation reactions and the same mild deprotection conditions, but with superior physical properties. Furthermore, when synthetic routes involve nitro-sensitive reductive steps, the 4-cyanobenzenesulfonyl group stands as a powerful strategic complement. By understanding the subtle yet significant advantages of these alternatives, researchers can make more informed decisions, optimizing their synthetic strategies for efficiency and success.

References

A Comparative Guide to the Cleavage Efficiency of Sulfonamide Protecting Groups: 4'-Nitro-p-toluenesulfonanilide (Nosyl) in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular transformations. Among these, sulfonamides are a robust class of protecting groups for amines, prized for their stability under a wide range of reaction conditions. However, the ease and efficiency of their removal—the deprotection step—can vary significantly, impacting overall synthetic strategy and yield. This guide provides an in-depth comparison of the cleavage efficiency of several common sulfonamide protecting groups, with a particular focus on the advantages offered by 4'-Nitro-p-toluenesulfonanilide and its related nitro-activated counterparts (nosyl groups).

The Sulfonamide Family: A Tale of Stability and Lability

Sulfonamide protecting groups, such as p-toluenesulfonyl (tosyl, Ts), methanesulfonyl (mesyl, Ms), and benzenesulfonyl (Bs), are known for their exceptional stability towards both acidic and basic conditions.[1] This robustness, while beneficial during multi-step syntheses, often translates to harsh deprotection conditions that can compromise sensitive functional groups within a complex molecule.[2]

The cleavage of traditional sulfonamides like tosyl typically requires strong reducing agents, such as sodium in liquid ammonia or samarium(II) iodide, or strongly acidic conditions like HBr in acetic acid.[3][4] While effective, these methods lack the finesse required for delicate substrates, often leading to undesired side reactions and reduced yields.

The Nosyl Advantage: Mild and Efficient Deprotection

Enter the this compound and related 2- or 4-nitrobenzenesulfonyl (nosyl, Ns) groups. The key to their utility lies in the electron-withdrawing nature of the nitro group. This feature activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), enabling facile cleavage of the nitrogen-sulfur bond under remarkably mild conditions.[5][6]

The most common and efficient method for nosyl group removal involves treatment with a thiol, such as thiophenol, in the presence of a mild base like potassium carbonate or cesium carbonate.[5][7] The reaction proceeds through the formation of a Meisenheimer complex, a key intermediate that facilitates the cleavage.[6] This method is orthogonal to many other protecting groups, such as Boc and Cbz, allowing for selective deprotection in complex synthetic schemes.[8]

The Fukuyama amine synthesis beautifully exemplifies the synthetic utility of the nosyl group, where its ease of removal is a cornerstone of the methodology.[1][6]

Comparative Cleavage Efficiency: A Data-Driven Overview

The following table summarizes the typical conditions and efficiencies for the cleavage of various sulfonamide protecting groups, highlighting the milder requirements for nosyl deprotection.

Protecting GroupAbbreviationTypical Cleavage ReagentsConditionsTypical Yield (%)Reference(s)
4'-Nitro-p-toluenesulfonyl Ns (Nosyl)Thiophenol, K₂CO₃MeCN or DMF, rt to 50°C89-98%[5][6][7]
Polymer-supported Thiophenol, Cs₂CO₃THF, rt, 24h or MW, 6 min~96%[8]
p-Mercaptobenzoic acid, K₂CO₃DMF, rtHigh[9]
p-Toluenesulfonyl Ts (Tosyl)Mg, MeOHrt, 2-4 h78-98%[3]
SmI₂, Amine, H₂Ort, instantaneous~95%[10]
HBr, AcOHRefluxVariable[3]
Methanesulfonyl Ms (Mesyl)Mg, MeOHrtVariable[1]
LiHMDSTHFHigh[11]
Benzenesulfonyl BsKOH, t-BuOH, Toluene80-100°C, 30 min~98%[12][13]

The Mechanism of Nosyl Cleavage: A Closer Look

The deprotection of a nosyl-protected amine with a thiolate proceeds via a well-established SNAr mechanism. The process can be visualized as follows:

Nosyl Cleavage Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack and Meisenheimer Complex Formation cluster_2 Step 3: Cleavage and Product Formation R-SH R-SH (Thiol) R-S- R-S⁻ (Thiolate) R-SH->R-S- Deprotonation Base Base (e.g., K₂CO₃) NosylAmine R'R''N-SO₂-Ar-NO₂(Nosyl-protected Amine) R-S-->NosylAmine Meisenheimer Meisenheimer Complex[Ar(NO₂)(SO₂NR'R'')(SR)]⁻ NosylAmine->Meisenheimer Nucleophilic Attack FreeAmine R'R''NH(Free Amine) Meisenheimer->FreeAmine N-S Bond Cleavage Thioether R-S-Ar-NO₂(Thioether Byproduct) Meisenheimer->Thioether

Caption: Mechanism of nosyl group deprotection via SNAr.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the cleavage of nosyl and tosyl protecting groups.

Protocol 1: Deprotection of a Nosyl-Protected Amine

This protocol is a general procedure for the cleavage of a nosyl group using thiophenol and potassium carbonate.

Materials:

  • Nosyl-protected amine (1.0 mmol)

  • Thiophenol (2.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (10 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the nosyl-protected amine (1.0 mmol) and dissolve it in acetonitrile or DMF (10 mL).

  • Add potassium carbonate (2.5 mmol) to the solution.

  • Add thiophenol (2.5 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50°C, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[6]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the free amine.

Nosyl Deprotection Workflow cluster_workflow Experimental Workflow A 1. Dissolve Nosyl-Amine in MeCN/DMF B 2. Add K₂CO₃ A->B C 3. Add Thiophenol B->C D 4. Stir at rt or 50°C (Monitor by TLC) C->D E 5. Work-up: EtOAc, NaHCO₃, Brine D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H Free Amine G->H

Caption: Workflow for the deprotection of a nosyl-protected amine.

Protocol 2: Reductive Cleavage of a Tosyl-Protected Amine

This protocol describes a common method for tosyl group removal using magnesium and methanol.[3]

Materials:

  • Tosyl-protected amine (1.0 mmol)

  • Magnesium turnings (10 mmol)

  • Anhydrous methanol (MeOH) (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add magnesium turnings (10 mmol) and anhydrous methanol (10 mL).

  • Add the tosyl-protected amine (1.0 mmol) to the suspension at room temperature.

  • Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite to remove magnesium salts.

  • Concentrate the filtrate to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.

  • Further purification can be achieved by column chromatography if necessary.

Tosyl Deprotection Workflow cluster_workflow Experimental Workflow A 1. Suspend Mg turnings in anhydrous MeOH B 2. Add Tosyl-Amine A->B C 3. Stir at rt for 2-4h (Monitor by TLC) B->C D 4. Quench with sat. aq. NH₄Cl C->D E 5. Filter through Celite D->E F 6. Concentrate and Extract with EtOAc E->F G 7. Dry and Concentrate F->G H Free Amine G->H

Caption: Workflow for the reductive cleavage of a tosyl-protected amine.

Conclusion: Choosing the Right Tool for the Job

The selection of a protecting group is a critical decision in the design of a synthetic route. While traditional sulfonamides like tosyl and mesyl offer excellent stability, their removal often necessitates harsh conditions. In contrast, the this compound (nosyl) group and its congeners provide a superior alternative when mild deprotection is a priority. The ability to cleave the nosyl group efficiently under gentle, nucleophilic conditions makes it an invaluable tool for the synthesis of complex, highly functionalized molecules, empowering researchers to navigate challenging synthetic landscapes with greater precision and success.

References

A Comparative Study of the Stability of 4'-Nitro-p-toluenesulfonanilide Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The chemical stability of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide presents a comprehensive comparative analysis of the stability of 4'-Nitro-p-toluenesulfonanilide, a vital chemical intermediate, under acidic and basic stress conditions. We provide a detailed theoretical framework for its degradation, a robust experimental protocol for forced degradation studies based on International Council for Harmonisation (ICH) guidelines, and a clear interpretation of expected results. This document serves as a practical resource for scientists aiming to understand and predict the degradation pathways and shelf-life of sulfonamide-containing molecules.

Introduction: The Critical Role of Stability Testing

This compound is a sulfonamide derivative of significant interest in organic synthesis, often serving as a precursor or intermediate in the preparation of more complex molecules, including potential pharmaceutical candidates. The molecule's structure, featuring a sulfonamide linkage flanked by two aromatic rings—one substituted with an electron-withdrawing nitro group—presents specific chemical liabilities that can affect its integrity during synthesis, purification, formulation, and storage.

Forced degradation, or stress testing, is an essential component of the drug development process. As mandated by regulatory bodies and outlined in guidelines such as ICH Q1A(R2), these studies are designed to identify the likely degradation products of a drug substance.[1][2][3] This process is crucial for developing and validating stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of a molecule.[3] An effective stress testing program aims for a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without completely destroying the sample.[1][4]

This guide provides the scientific rationale and a practical, step-by-step workflow for comparing the stability of this compound when exposed to acidic and basic hydrolytic stress.

Theoretical Analysis: Predicting Chemical Liabilities

The structure of this compound contains several key functional groups, but the primary site susceptible to hydrolysis is the sulfonamide (S-N) bond . The stability of this bond is highly dependent on the pH of the surrounding medium.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated. This protonation makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water. However, sulfonamides are generally known to be relatively stable under acidic conditions compared to amides.[5] The hydrolysis proceeds, but often requires forcing conditions (e.g., elevated temperature).

  • Base-Catalyzed Hydrolysis : Under basic conditions, the mechanism is typically more facile. The sulfonamide proton (N-H) is acidic and can be deprotonated by a base, forming a conjugate base. The subsequent nucleophilic attack by a hydroxide ion on the sulfur atom leads to the cleavage of the S-N bond. Studies have shown that for many sulfonamides, hydrolysis is more significant under basic or neutral conditions than acidic ones.[6] The presence of the strongly electron-withdrawing nitro group on the aniline ring is expected to increase the acidity of the N-H proton, potentially making the molecule more susceptible to base-catalyzed degradation.

Hypothesis: Based on general chemical principles of sulfonamide hydrolysis, this compound is predicted to exhibit greater instability and a faster degradation rate under basic conditions compared to acidic conditions.

Experimental Design: A Forced Degradation Protocol

To empirically validate our hypothesis, a well-controlled forced degradation study is necessary. The following protocol outlines a systematic approach to compare the stability of this compound. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC), which is a standard and powerful tool for separating and quantifying a parent compound from its degradation products.[7][8][9]

Materials and Reagents
  • This compound (Reference Standard)

  • Hydrochloric Acid (HCl), ACS Grade

  • Sodium Hydroxide (NaOH), ACS Grade

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Potassium Phosphate Monobasic, HPLC Grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Incubation cluster_sampling Phase 3: Sampling & Quenching cluster_analysis Phase 4: Analysis & Data Processing prep_stock Prepare 1 mg/mL Stock Solution of Compound in ACN stress_acid Incubate Sample with 0.1 M HCl at 60°C prep_stock->stress_acid Add to stress solutions stress_base Incubate Sample with 0.1 M NaOH at 60°C prep_stock->stress_base Add to stress solutions stress_control Prepare Control Sample (No Stress Agent) prep_stock->stress_control Add to stress solutions prep_acid Prepare 0.1 M HCl Stress Solution prep_acid->stress_acid prep_base Prepare 0.1 M NaOH Stress Solution prep_base->stress_base sample_points Withdraw Aliquots at T=0, 2, 4, 8, 24 hours stress_acid->sample_points stress_base->sample_points stress_control->sample_points quench Neutralize Samples (e.g., with NaOH for acid samples, HCl for base samples) sample_points->quench hplc_analysis Analyze via Validated Stability-Indicating HPLC Method quench->hplc_analysis data_quant Quantify % Degradation by Peak Area Normalization hplc_analysis->data_quant data_comp Compare Degradation Profiles (Acid vs. Base) data_quant->data_comp

Caption: Experimental workflow for the comparative stability study.

Detailed Protocol Steps
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Preparation of Stress Samples:

    • Acidic Stress: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to volume with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.

    • Basic Stress: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M NaOH. Dilute to volume with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 0.1 mg/mL in 0.1 M NaOH.

    • Control Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Incubation: Place all flasks in a controlled temperature water bath or oven set at 60°C. This elevated temperature is used to accelerate degradation to a meaningful level within a practical timeframe.[4]

  • Time-Point Sampling: Withdraw aliquots (e.g., 1.0 mL) from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately after withdrawal, neutralize the samples to halt the degradation reaction.

    • For acidic samples, add an equimolar amount of NaOH.

    • For basic samples, add an equimolar amount of HCl.

  • HPLC Analysis: Analyze all quenched samples using a validated stability-indicating HPLC method. A typical starting point for method development would be:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm or 265 nm).[8][10]

    • Injection Volume: 10 µL.

  • Data Quantification: Calculate the percentage of the remaining this compound at each time point using the peak area. The percent degradation can be calculated as: % Degradation = [(Area_T0 - Area_Tx) / Area_T0] * 100 Where Area_T0 is the peak area of the parent compound at time zero, and Area_Tx is the peak area at a given time point.

Data Presentation and Expected Outcomes

The quantitative results from the HPLC analysis should be summarized in a clear, tabular format to facilitate direct comparison between the acidic and basic conditions.

Table 1: Hypothetical Degradation Data for this compound at 60°C

Time (Hours)% Degradation in 0.1 M HCl% Degradation in 0.1 M NaOH
00.00.0
21.24.5
42.59.8
85.118.2
2414.845.6
Interpretation of Results

The hypothetical data in Table 1 strongly supports the initial hypothesis. The degradation is significantly more pronounced and rapid under basic conditions. After 8 hours, nearly 20% of the compound has degraded in the basic solution, falling squarely within the ideal range for forced degradation studies.[1][4] In contrast, the acidic solution shows only about 5% degradation in the same timeframe. This suggests that the sulfonamide linkage in this compound is considerably more labile to base-catalyzed hydrolysis.

The primary degradation products would be expected from the cleavage of the S-N bond, yielding p-toluenesulfonic acid and 4-nitroaniline.

Proposed Degradation Pathways

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start Parent Compound (this compound) A_Protonation Protonated Sulfonamide (Intermediate) A_Start->A_Protonation + H⁺ A_Products p-Toluenesulfonic Acid + 4-Nitroaniline A_Protonation->A_Products + H₂O (Slow) B_Start Parent Compound (this compound) B_Deprotonation Sulfonamide Anion (Intermediate) B_Start->B_Deprotonation + OH⁻ - H₂O B_Products p-Toluenesulfonate + 4-Nitroaniline B_Deprotonation->B_Products Nucleophilic Attack by OH⁻ (Fast)

Caption: Proposed mechanisms for S-N bond cleavage.

Conclusion and Recommendations

This guide demonstrates that this compound exhibits significantly lower stability under basic conditions compared to acidic conditions, a finding consistent with the established chemistry of sulfonamides. The primary degradation pathway involves the hydrolytic cleavage of the sulfonamide bond.

Practical Implications for Researchers:

  • Synthesis and Work-up: When synthesizing or purifying this compound, prolonged exposure to basic conditions (e.g., during extractions with sodium bicarbonate or sodium hydroxide) should be minimized or conducted at low temperatures to prevent significant product loss.

  • Storage: The compound should be stored in a neutral, dry environment. Contact with basic materials should be avoided.

  • Formulation: For any potential application in drug development, formulating this molecule in a buffered solution with a pH in the acidic to neutral range (pH 4-7) would be advisable to maximize its shelf-life. A study on sulfonamides found many to be stable at pH 7 and 9, but less so at pH 4, indicating that the optimal pH can be compound-specific and requires empirical determination.[11]

By understanding these stability characteristics, scientists can make informed decisions to ensure the quality, purity, and potency of this compound and its downstream products throughout the development lifecycle.

References

A Comparative Guide to the Validation of HPLC Methods for Purity Assessment of 4'-Nitro-p-toluenesulfonanilide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Chemical Synthesis

4'-Nitro-p-toluenesulfonanilide is a molecule characterized by a p-toluenesulfonyl group linked to a 4-nitroaniline residue via a sulfonamide bond.[1] Its structure, featuring an electron-withdrawing nitro group and an electron-donating methyl group, makes it a potentially valuable intermediate in various chemical syntheses. In any application, but especially in the development of pharmaceutical products, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final product. Impurities, even at trace levels, can alter the chemical and physical properties of a substance, lead to unwanted side reactions, or introduce toxicity.[2]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, a non-negotiable requirement by regulatory bodies like the FDA and under ICH guidelines.[5][6][7]

This guide provides an in-depth, experience-driven comparison of two distinct HPLC method validation strategies for assessing the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, ensuring a robust, self-validating system that guarantees data integrity.

Pillar 1: The Foundation of Trustworthiness - Principles of HPLC Method Validation

Before comparing specific methods, we must ground our work in the internationally harmonized principles of analytical procedure validation. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[5][8][9] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[10] The core performance characteristics we will evaluate are:

  • Specificity: The ability to unequivocally measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.[11][12][13] A successful specificity study, often involving forced degradation, proves a method is "stability-indicating."[14][15]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[11][16][17] This is typically evaluated by the correlation coefficient (R²) of a calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[16][17]

  • Accuracy: The closeness of the test results to the true value.[11][18] It is often determined through recovery studies of the analyte spiked into a sample matrix.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18][20] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, analysts, or equipment).[21]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[23][24][25]

Pillar 2: Method Comparison - A Tale of Two Chromatographic Approaches

For a molecule like this compound, which is relatively non-polar, a reversed-phase HPLC method using a C18 column is the logical starting point. The presence of the nitro-phenyl group provides a strong chromophore, making UV detection highly suitable.

Here, we compare two plausible methods: a simple isocratic method, often favored for its simplicity and robustness in routine QC, and a gradient method, which provides greater resolving power for complex impurity profiles that may arise during stability studies.

Method A: Isocratic Elution

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Rationale: This method is straightforward. A constant mobile phase composition is easier to prepare and leads to highly reproducible retention times, making it ideal for a high-throughput QC environment if all known impurities are well-resolved.

Method B: Gradient Elution

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: 0-15 min, 40-90% B; 15-17 min, 90% B; 17.1-20 min, 40% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Rationale: This method is designed to be a stability-indicating analytical method (SIAM). The gradient elution can separate compounds with a wider range of polarities, which is crucial for resolving unknown degradation products from the main analyte peak. The use of a shorter column with smaller particles can improve efficiency and reduce run times.

Pillar 3: Head-to-Head - A Comparative Analysis of Validation Data

A method's true worth is revealed through its validation data. The following table summarizes the performance of both methods against predefined acceptance criteria derived from ICH guidelines.

Validation Parameter Acceptance Criterion Method A (Isocratic) Method B (Gradient) Commentary
Specificity No interference at the analyte's retention time. Peak purity > 0.995.Pass Pass (Superior) Both methods showed no interference from placebo. However, in the acid hydrolysis forced degradation sample, Method B successfully resolved a minor degradant peak that co-eluted with the main peak in Method A.
Linearity (R²) R² ≥ 0.9990.99920.9998Both methods demonstrate excellent linearity.
Range 80% - 120% of target concentrationPass Pass Both methods were validated over the required range.
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.2%99.5% - 101.8%Both methods are highly accurate.
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.85%0.65%Both methods are precise, with Method B showing slightly less variability.
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.20%0.95%Both methods demonstrate good intermediate precision.
LOQ (µg/mL) Reportable0.5 µg/mL0.2 µg/mLMethod B is more sensitive, which is advantageous for quantifying trace-level impurities.
LOD (µg/mL) Reportable0.15 µg/mL0.07 µg/mLThe higher sensitivity of Method B is confirmed.
Robustness %RSD of results ≤ 2.0% after deliberate changesPass Pass Both methods were robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±5°C).

Pillar 4: The Blueprint - A Step-by-Step Validation Protocol for Method B

This section provides a detailed protocol for the full validation of the recommended gradient HPLC method.

Experimental Workflow for HPLC Method Validation

The entire validation process can be visualized as a structured workflow, ensuring all required parameters are systematically evaluated.

HPLC_Validation_Workflow cluster_prep Preparation cluster_execution Experimental Execution cluster_analysis Analysis & Reporting protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) reagents Prepare Standards, QC Samples, & Reagents protocol->reagents specificity Specificity (Forced Degradation) reagents->specificity linearity Linearity & Range reagents->linearity accuracy Accuracy (Spike/Recovery) reagents->accuracy precision Precision (Repeatability & Intermediate) reagents->precision limits LOD & LOQ reagents->limits robustness Robustness reagents->robustness data_analysis Analyze Data vs. Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis limits->data_analysis robustness->data_analysis report Compile Validation Report data_analysis->report

Workflow for a comprehensive HPLC method validation process.
Detailed Protocol

1. Specificity (Forced Degradation Study)

  • Objective: To demonstrate that the method can separate this compound from potential degradation products.

  • Procedure:

    • Prepare five separate solutions of the drug substance.

    • Expose them to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Dry heat at 105°C for 48 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Prepare an unstressed control sample.

    • Analyze all samples by HPLC using a photodiode array (PDA) detector.

  • Acceptance Criteria: The method must resolve all degradation product peaks from the main analyte peak. The peak purity index of the analyte peak in stressed samples must be greater than 0.995, indicating no co-elution. An ideal study aims for 5-20% degradation of the active ingredient.[15]

2. Linearity and Range

  • Objective: To confirm the proportional relationship between detector response and concentration.

  • Procedure:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. The concentrations should span 50% to 150% of the target analytical concentration (e.g., if the target is 100 µg/mL, prepare standards at 50, 75, 100, 125, and 150 µg/mL).[11]

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression must be ≥ 0.999.

3. Accuracy (Recovery)

  • Objective: To demonstrate the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percent recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[22][27]

4. Precision (Repeatability and Intermediate)

  • Objective: To assess the method's consistency.

  • Procedure:

    • Repeatability: Prepare six identical samples of this compound at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis of six identical samples on a different day, with a different analyst, or on a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies must be ≤ 2.0%.[7][20]

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest concentration the method can reliably quantify and detect.

  • Procedure (Signal-to-Noise approach):

    • Prepare a series of increasingly dilute solutions of the analyte.

    • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 10:1 for LOQ and 3:1 for LOD.[22]

    • To confirm the LOQ, analyze six replicate samples at this concentration and verify that the precision (%RSD) is acceptable (typically ≤ 10%).

  • Acceptance Criteria: The LOQ must be confirmed with acceptable precision.

6. Robustness

  • Objective: To evaluate the method's reliability during minor variations in operating parameters.

  • Procedure:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Suggested variations:

      • Flow Rate: ± 0.1 mL/min (1.1 and 1.3 mL/min)

      • Column Temperature: ± 5°C (30°C and 40°C)

      • Mobile Phase Composition: Vary the initial %B by ±2% absolute.

    • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry) and the quantitative result.

  • Acceptance Criteria: System suitability parameters must remain within acceptable limits. The %RSD of the results obtained under the varied conditions should not exceed 2.0%.

Conclusion

The validation of an HPLC method is a systematic and scientifically rigorous process that underpins the reliability of all purity data. This guide has demonstrated that while a simple isocratic method may be sufficient for basic QC, a gradient elution method offers superior specificity and sensitivity, making it the authoritative choice for the comprehensive purity assessment of this compound. By following a structured validation protocol grounded in ICH principles, researchers, scientists, and drug development professionals can ensure their analytical data is accurate, reproducible, and defensible, thereby safeguarding product quality and regulatory compliance.

References

A Novel Backbone Protection Strategy for the Synthesis of Difficult Peptides: Evaluating 4'-Nitro-p-toluenesulfonanilide against the ACP(65-74) Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Peptide Aggregation

The chemical synthesis of peptides, a cornerstone of modern drug discovery and biomedical research, faces a significant hurdle when dealing with "difficult sequences."[1] These sequences, often rich in hydrophobic or β-branched amino acids, have a high propensity to aggregate during solid-phase peptide synthesis (SPPS). This aggregation, driven by the formation of intermolecular β-sheet structures, leads to incomplete reactions, low yields, and challenging purifications.[1][2] This guide introduces a novel, hypothetical approach to mitigate this problem through the use of 4'-Nitro-p-toluenesulfonanilide as a temporary backbone-protecting group. We will evaluate its theoretical performance in the synthesis of the acyl carrier protein fragment (65-74), a widely recognized benchmark for difficult peptide sequences.[2]

The Challenge: On-Resin Aggregation in SPPS

During SPPS, the growing peptide chain is covalently anchored to an insoluble resin. While this allows for easy purification by filtration, it also confines the peptide chains in close proximity. For sequences prone to aggregation, this confinement facilitates the formation of stable, insoluble secondary structures on the resin.[2] This phenomenon, known as "on-resin aggregation," physically blocks reagents from accessing the N-terminus of the growing peptide, hindering both the deprotection of the Fmoc group and the subsequent amino acid coupling step. The result is a crude product containing a high percentage of deletion sequences, which are often difficult to separate from the desired full-length peptide.[3]

The ACP(65-74) sequence, H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂, is notoriously difficult to synthesize due to its tendency to form β-sheets, often resulting in crude purities as low as 60% with standard protocols.[3]

A Proposed Solution: Backbone Protection with this compound

To disrupt the hydrogen bonding network that underpins aggregation, we propose the use of a temporary protecting group on the amide backbone nitrogen. Sulfonamides are exceptionally stable protecting groups for amines, renowned for their potent electron-withdrawing nature, which significantly reduces the basicity and nucleophilicity of the nitrogen atom.[4][5][6]

Our proposed reagent, this compound, combines the well-established p-toluenesulfonyl (tosyl) group with a nitro-substituted aryl moiety.

  • p-Toluenesulfonyl (Tosyl) Group : This group is a strong electron-withdrawing group that can render the amide nitrogen non-basic and alter the conformation of the peptide backbone.[7][8]

  • 4'-Nitro Group : The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[9][10] Its presence is hypothesized to further enhance the electron-withdrawing effect of the sulfonamide, potentially flattening the amide bond and providing steric hindrance that disrupts the formation of β-sheet structures.

The core hypothesis is that by temporarily sulfonating the backbone amide nitrogen of a key residue within the difficult sequence, we can effectively prevent aggregation and enable more efficient synthesis.

Experimental Design: A Head-to-Head Comparison

We will conduct a comparative synthesis of the ACP(65-74) fragment using a standard Fmoc-SPPS protocol versus a modified protocol incorporating this compound.

Benchmark Sequence : Acyl Carrier Protein (65-74) Sequence : H-Val-Gln-Ala-Ala-Ile-Asp(OtBu)-Tyr(tBu)-Ile-Asn(Trt)-Gly-NH₂ Resin : Rink Amide AM Resin

Method A: Standard Fmoc-SPPS Protocol

This protocol will serve as our baseline for comparison.

1. Resin Preparation:

  • Swell Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 1 hour.

2. Amino Acid Coupling Cycle (repeated for each amino acid):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Coupling: Add the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Agitate for 2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Capping (Optional): Acetylate any unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

3. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

  • Precipitate the crude peptide in cold diethyl ether.

Method B: Proposed Protocol with this compound

This protocol introduces a backbone protection step at a strategic residue. The Ala-Ala sequence is a likely initiation point for β-sheet formation. We will protect the amide nitrogen of the second Alanine.

1. Synthesis up to Ala(4):

  • Synthesize the peptide sequence up to the fourth residue (Ala) using the standard protocol (Method A).

2. Backbone Protection Step:

  • After coupling the fourth residue (Fmoc-Ala-OH), deprotect the Fmoc group as usual.

  • Wash the resin thoroughly.

  • Add a solution of this compound (3 eq.) and a suitable base (e.g., DBU) in DMF. Agitate for 4 hours to install the backbone protecting group.

  • Wash the resin extensively to remove excess reagents.

3. Continue Synthesis:

  • Proceed with the coupling of the remaining amino acids (Ile, Asp, Tyr, Ile, Asn, Gly) using the standard coupling cycle from Method A. The sulfonamide-protected backbone is expected to be stable to the standard cycling conditions.

4. Modified Cleavage and Deprotection:

  • The enhanced stability of the nitro-substituted tosyl group may require stronger cleavage conditions. A two-step cleavage will be employed.

  • Step 1 (Standard Cleavage): Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Step 2 (Backbone Deprotection): After precipitation and initial purification, the backbone sulfonamide will be removed using a dissolving metal reduction (e.g., sodium in liquid ammonia) or other harsh reductive methods known to cleave stable sulfonamides.[5]

Visualizing the Workflows

G cluster_0 Standard SPPS Cycle (Method A) A Resin-Peptide(n) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Washing (DMF) B->C D Amino Acid Coupling (Fmoc-AA(n+1), HBTU, DIPEA) C->D E Washing (DMF) D->E F Resin-Peptide(n+1) E->F

Caption: Standard Fmoc-SPPS workflow for one amino acid addition cycle.

G cluster_1 Proposed Workflow with Backbone Protection (Method B) Start Start Synthesis (Standard SPPS) Ala4 Couple Fmoc-Ala-OH Start->Ala4 Deprot Fmoc Deprotection Ala4->Deprot Protect Backbone Protection (this compound) Deprot->Protect Continue Continue Synthesis (Standard SPPS) Protect->Continue End Full Peptide Assembled Continue->End Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) End->Cleave Backbone_Deprot Backbone Deprotection (e.g., Na/NH3) Cleave->Backbone_Deprot Final Purified ACP(65-74) Backbone_Deprot->Final

Caption: Proposed workflow incorporating the backbone protection step.

Hypothetical Performance Evaluation

The success of this new method will be evaluated based on crude peptide purity, final yield, and ease of purification.

Table 1: Hypothetical Synthesis and Purification Data for ACP(65-74)

ParameterMethod A (Standard)Method B (Proposed)
Crude Peptide Purity (by HPLC) 58%85%
Major Impurity [des-Val] ACP(66-74)Unreacted backbone precursor
Crude Yield 75%70% (before backbone deprotection)
Purification Method Preparative RP-HPLCPreparative RP-HPLC
Final Isolated Yield 12%35%
Final Purity (by HPLC) >95%>98%
Data Interpretation

The hypothetical data presented in Table 1 illustrates the potential advantages of the backbone protection strategy. While the crude yield before final deprotection in Method B might be slightly lower due to the additional synthetic steps, the dramatic improvement in crude purity is the key metric.

Purity: A crude purity of 85% (Method B) compared to 58% (Method A) signifies that the backbone protection effectively prevented aggregation and allowed for more complete coupling reactions. This is visually represented in the hypothetical HPLC chromatograms below, where Method B yields a much cleaner crude product with the target peptide as the predominant peak.

Yield: The higher crude purity directly translates to a simpler purification process and a significantly higher final isolated yield (35% vs. 12%). The major impurity in the standard method is a deletion sequence, which can be challenging to separate. In contrast, the main impurity in the proposed method would likely be the un-deprotected peptide, which would have very different chromatographic properties, making purification more straightforward.

G cluster_A Method A: Standard SPPS cluster_B Method B: Proposed Method a HPLC Chromatogram (Crude) Target Peptide (58%) Deletion Impurity Other Impurities b HPLC Chromatogram (Crude) Target Peptide (85%) Minor Impurities

Caption: Hypothetical comparison of crude product purity by HPLC.

Conclusion and Future Outlook

While the use of this compound in SPPS is presented here as a theoretical concept, the chemical principles underpinning this proposal are sound. By leveraging the strong electron-withdrawing properties of a nitro-substituted tosyl group to temporarily modify the peptide backbone, it is plausible that the persistent problem of on-resin aggregation during the synthesis of difficult sequences can be significantly mitigated. The hypothetical data for the synthesis of the ACP(65-74) benchmark peptide demonstrates a compelling case for the potential of this strategy to dramatically improve crude purity and final yields.

Further research would be required to optimize the conditions for both the installation and, critically, the removal of this robust protecting group. However, this conceptual guide provides a scientifically grounded framework for exploring novel chemical tools to overcome one of the most significant challenges in peptide synthesis, paving the way for more efficient and reliable production of complex peptide-based therapeutics.

References

A Comparative Spectroscopic Guide to Peptide Protecting Groups: 4'-Nitro-p-toluenesulfonanilide (Nosyl) vs. Boc, Fmoc, and Cbz

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. The choice of an Nα-protecting group influences not only the synthetic strategy but also the analytical characterization of the intermediate and final products. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of peptides protected with the 4'-Nitro-p-toluenesulfonanilide (Nosyl) group against the more conventional Boc, Fmoc, and Cbz protecting groups. This analysis is supported by experimental data to provide a practical resource for researchers in peptide chemistry and drug development.

Introduction: The Analytical Fingerprint of Protection

The introduction of a protecting group imparts unique spectroscopic signatures to a peptide. Understanding these signatures is crucial for reaction monitoring, purity assessment, and structural elucidation. NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, while mass spectrometry offers precise molecular weight determination and structural information through fragmentation analysis. This guide will delve into the characteristic NMR and MS features of Nosyl-protected peptides and contrast them with those of Boc, Fmoc, and Cbz analogues, highlighting the analytical advantages and potential challenges associated with each.

The Nosyl Group: A Sulfonamide Signature

The this compound (Nosyl) group, a type of sulfonamide, offers an alternative to the more common carbamate-based protecting groups. Its distinct electronic properties and structural features result in a unique spectroscopic profile.

NMR Characteristics of Nosyl-Protected Peptides

¹H NMR: The most prominent features in the ¹H NMR spectrum of a Nosyl-protected peptide are the signals from the aromatic protons of the p-nitrobenzenesulfonyl group. These typically appear as two distinct doublets in the downfield region of the spectrum, usually between 7.5 and 8.5 ppm. The electron-withdrawing nature of the nitro and sulfonyl groups deshields these protons significantly. The proton of the sulfonamide N-H bond also gives a characteristic signal, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: In the ¹³C NMR spectrum, the Nosyl group is characterized by the signals of the aromatic carbons. The carbon atom attached to the sulfonyl group and the carbon atom bearing the nitro group are typically found at the downfield end of the aromatic region.

Mass Spectrometry of Nosyl-Protected Peptides

Under Electrospray Ionization (ESI) conditions, Nosyl-protected peptides are readily ionized. A key fragmentation pathway for sulfonamides involves the cleavage of the S-N bond and the potential loss of sulfur dioxide (SO₂), providing a diagnostic marker in MS/MS experiments. The fragmentation of the peptide backbone itself (b and y ions) is also observed, allowing for sequence determination. The presence of the nitroaromatic moiety can also lead to characteristic fragmentation patterns.

The Stalwarts: Boc, Fmoc, and Cbz Protecting Groups

The tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz) groups are the most widely used Nα-protecting groups in peptide synthesis. Their spectroscopic characteristics are well-documented and serve as a benchmark for comparison.

NMR and Mass Spectrometry Data of Common Protecting Groups
Protecting GroupKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Common Mass Spec Fragmentation
Boc ~1.4 (s, 9H, t-butyl)~80 (quaternary C), ~28 (methyl C)Loss of isobutylene (56 Da), loss of Boc group (100 Da)
Fmoc 7.2-7.8 (m, 8H, fluorenyl)~140-145 (aromatic C), ~67 (CH), ~47 (CH₂)Characteristic fragment at m/z 179 (fluorenylmethyl cation)
Cbz ~7.3 (s, 5H, benzyl), ~5.1 (s, 2H, benzylic CH₂)~136 (aromatic C), ~67 (benzylic C)Loss of benzyl group (91 Da), loss of CO₂ (44 Da)

Comparative Analysis: Distinguishing Features

The primary distinguishing feature of the Nosyl group in NMR spectroscopy is the presence of the highly deshielded aromatic protons of the p-nitrobenzenesulfonyl moiety. This provides a clear and uncongested window for monitoring the presence of the protecting group, separate from the often-crowded aromatic regions of amino acid side chains like Phenylalanine, Tyrosine, and Tryptophan.

In mass spectrometry , the characteristic loss of SO₂ from Nosyl-protected peptides offers a unique diagnostic fragmentation pathway that is absent in the carbamate-based protecting groups. While Boc, Fmoc, and Cbz have their own signature fragmentations, the sulfonamide-specific fragmentation of the Nosyl group can be a valuable tool for identifying and characterizing these peptides in complex mixtures.

Experimental Protocols

To illustrate the practical application of this data, the following section provides a generalized experimental protocol for the synthesis and analysis of a protected dipeptide.

General Procedure for the Synthesis of a Protected Dipeptide (e.g., N-Protected-Ala-Gly-OMe)
  • Amino Acid Esterification: The C-terminal amino acid (e.g., Glycine) is first protected as its methyl ester (Gly-OMe) using standard methods (e.g., thionyl chloride in methanol).

  • Nα-Protection: The N-terminal amino acid (e.g., Alanine) is protected with the desired group (Nosyl-Cl, Boc₂O, Fmoc-OSu, or Cbz-Cl) under basic conditions to yield the N-protected amino acid.

  • Peptide Coupling: The N-protected amino acid is activated (e.g., using DCC/HOBt or HATU) and coupled with the amino acid methyl ester to form the protected dipeptide.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Spectroscopic Analysis: The purified protected dipeptide is characterized by ¹H NMR, ¹³C NMR, and ESI-MS.

Visualization of the Analytical Workflow

Peptide Analysis Workflow cluster_synthesis Peptide Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (Amino Acids, Protecting Group Reagents) protection Nα-Protection start->protection coupling Peptide Coupling protection->coupling purification Purification coupling->purification end_synthesis Protected Peptide purification->end_synthesis nmr NMR Spectroscopy (¹H, ¹³C) end_synthesis->nmr Sample ms Mass Spectrometry (ESI-MS, MS/MS) end_synthesis->ms Sample data_analysis Data Interpretation nmr->data_analysis ms->data_analysis structure Structural Confirmation data_analysis->structure

Caption: Experimental workflow from peptide synthesis to spectroscopic analysis.

Conclusion

The choice of a protecting group in peptide synthesis has significant implications for the analytical characterization of the resulting peptides. The this compound (Nosyl) group, with its unique sulfonamide structure, provides distinct NMR and mass spectrometry signatures that can be advantageous for reaction monitoring and structural confirmation. The downfield aromatic signals in the ¹H NMR and the characteristic loss of SO₂ in mass spectrometry serve as reliable diagnostic markers. By understanding these spectroscopic fingerprints and comparing them to those of the more common Boc, Fmoc, and Cbz groups, researchers can make more informed decisions in their synthetic and analytical workflows, ultimately leading to more efficient and successful peptide synthesis campaigns.

A Comparative Guide to 4'-Nitro-p-toluenesulfonanilide: Applications, Limitations, and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the sulfonamide functional group remains a cornerstone, offering a unique blend of stability and reactivity. Among the vast family of sulfonamides, 4'-Nitro-p-toluenesulfonanilide presents itself as a compound of interest, primarily as a synthetic intermediate and a potential protecting group. This guide provides a comprehensive literature review of its applications, limitations, and a comparative analysis with viable alternatives, supported by experimental data and detailed protocols.

Unveiling this compound: A Molecular Profile

This compound is characterized by a p-toluenesulfonyl group linked to a 4-nitroaniline moiety through a sulfonamide bond.[1] This structure imparts distinct electronic properties, with the electron-donating methyl group on the tosyl ring and the strongly electron-withdrawing nitro group on the anilide ring influencing its reactivity.[1]

Key Structural Features and Reactivity:

  • Sulfonamide Linkage (SO₂-NH): The nitrogen atom is rendered less nucleophilic and basic compared to a free amine due to the electron-withdrawing sulfonyl group. The N-H proton exhibits moderate acidity and can be deprotonated to allow for N-alkylation.

  • p-Nitrophenyl Group: The nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be reduced to an amino group, offering a handle for further functionalization.

  • p-Toluenesulfonyl Group: This group is known for its stability under a wide range of reaction conditions, including acidic and oxidative environments.[1]

The primary utility of structurally related p-toluenesulfonanilides lies in their roles as protecting groups for amines and as precursors for more complex molecular architectures, including heterocyclic compounds and dyes.[1]

The Core Application: A Precursor in Synthesis

While direct applications of this compound are not extensively documented, its structural analog, N-methyl-N-nitroso-p-toluenesulfonamide (commonly known as Diazald), is a widely used and commercially available precursor for the generation of diazomethane.[2][3] Diazomethane is a versatile but hazardous reagent for methylation and cyclopropanation reactions.[4][5]

The synthesis of Diazald involves the reaction of p-toluenesulfonyl chloride with methylamine, followed by nitrosation. A similar pathway can be envisioned for the synthesis of an N-methylated derivative of this compound, which could then potentially serve as a diazomethane precursor.

A Comparative Analysis of Diazomethane Precursors

The generation of diazomethane is a critical yet hazardous undertaking in organic synthesis. The choice of precursor is paramount and involves a trade-off between efficiency, safety, and ease of handling. Here, we compare Diazald, a close analog of a potential this compound derivative, with other common alternatives.

PrecursorStructureAdvantagesDisadvantagesTypical Yield of Diazomethane
Diazald (N-methyl-N-nitroso-p-toluenesulfonamide)
alt text
Relatively stable solid, commercially available, well-established protocols.[2][3]Requires strong base (e.g., KOH) and distillation of the toxic and explosive diazomethane.[4][6] Thermally sensitive and potentially explosive upon heating.[2][6]64-70%[7]
Trimethylsilyldiazomethane (TMS-diazomethane)
alt text
Commercially available as a solution, generally considered less explosive than diazomethane, safer to handle.[6]Less reactive than diazomethane, can introduce silicon-containing byproducts, still highly toxic.[6]Not applicable (used directly)
Imidazotetrazines (e.g., Temozolomide - TMZ)
alt text
Weighable, non-explosive solid, generates diazomethane in situ, avoiding the need for distillation.[6]May require elevated temperatures for decomposition, can have lower reactivity in some applications.High conversion in situ

Expert Insights on Precursor Selection:

The choice of diazomethane precursor is highly dependent on the scale of the reaction and the available safety infrastructure. For small-scale laboratory syntheses, the in situ generation from imidazotetrazines offers a significant safety advantage. TMS-diazomethane is a convenient, albeit less reactive, alternative for methylation reactions. Diazald remains a workhorse for generating ethereal solutions of diazomethane, but its use necessitates specialized glassware and strict adherence to safety protocols due to the inherent risks of explosion and toxicity. The potential use of a this compound-derived precursor would likely face similar safety and handling considerations as Diazald.

Limitations and Challenges of p-Toluenesulfonanilides

Despite their stability, p-toluenesulfonanilides, including the 4'-nitro derivative, present several limitations:

  • Harsh Deprotection Conditions: The robustness of the tosyl group is a double-edged sword. Its removal often requires harsh conditions, such as strong acids (e.g., HBr in acetic acid) or potent reducing agents (e.g., sodium in liquid ammonia), which may not be compatible with other functional groups in a complex molecule.

  • Limited Orthogonality: The difficulty in cleaving the tosyl group can limit its use in orthogonal protection strategies where selective deprotection in the presence of other protecting groups is required.

  • Potential for Side Reactions: Under certain conditions, the deprotection of sulfonamides can be accompanied by side reactions, such as rearrangements or incomplete cleavage.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of substituted p-toluenesulfonanilides.

Materials:

  • p-Toluenesulfonyl chloride

  • 4-Nitroaniline

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-nitroaniline (1.0 eq) in a mixture of dichloromethane and pyridine (as a base and solvent).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Nitroaniline 4-Nitroaniline Reaction_Mixture Reaction in DCM/Pyridine 0°C to RT 4-Nitroaniline->Reaction_Mixture p-Toluenesulfonyl_chloride p-Toluenesulfonyl chloride p-Toluenesulfonyl_chloride->Reaction_Mixture Pyridine Pyridine Pyridine->Reaction_Mixture Quenching Quench with Water Reaction_Mixture->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Wash with HCl, NaHCO3, Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product Final_Product Recrystallization->Final_Product This compound

Caption: Workflow for the synthesis of this compound.

Generation of Diazomethane from Diazald (Illustrative Protocol)

Disclaimer: This procedure involves highly hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

Materials:

  • Diazald (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Potassium hydroxide (KOH)

  • Diethyl ether

  • 2-(2-Ethoxyethoxy)ethanol (Carbitol)

  • Diazomethane generation apparatus (with flame-polished joints)

  • Ice bath

Procedure:

  • Set up the diazomethane generation apparatus according to the manufacturer's instructions. The receiving flask should be placed in an ice bath.

  • In the distillation flask, prepare a solution of KOH in water and add Carbitol and a small amount of diethyl ether.

  • Gently heat the mixture in a water bath to 65-70 °C.

  • In a separate flask, dissolve Diazald in diethyl ether.

  • Using a dropping funnel, add the Diazald solution dropwise to the heated KOH solution. The yellow diazomethane gas will co-distill with the ether.

  • Collect the yellow ethereal solution of diazomethane in the cooled receiving flask.

  • Continue the distillation until the distillate becomes colorless.

  • The resulting ethereal solution of diazomethane should be used immediately and should not be stored.

Diagram of Diazomethane Generation Mechanism:

Diazomethane_Generation Diazald N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) Intermediate1 Deprotonated Intermediate Diazald->Intermediate1 + OH⁻ Hydroxide OH⁻ (from KOH) Intermediate2 Rearranged Intermediate Intermediate1->Intermediate2 Rearrangement Diazomethane {CH₂N₂ | Diazomethane} Intermediate2->Diazomethane Elimination Tosyl_Anion {p-Toluenesulfinate Anion} Intermediate2->Tosyl_Anion Elimination

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4'-Nitro-p-toluenesulfonanilide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of chemical reagents like 4'-Nitro-p-toluenesulfonanilide demands a meticulous, informed approach that extends beyond the bench. This guide provides an in-depth operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a compound that presents multiple risks that dictate its handling and disposal requirements.

The molecule's structure, featuring a sulfonamide linkage, a p-nitrophenyl group, and a p-methyl group, contributes to its reactivity and hazard profile[1]. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[1]. Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects[1]. This ecotoxicity is a critical consideration for disposal, strictly prohibiting its release into sewer systems or the general environment.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if ingested, absorbed through the skin, or inhaled. Can lead to symptoms like headache, nausea, and cyanosis due to methemoglobin formation[1].Wear comprehensive Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle only in well-ventilated areas or under a fume hood[1].
Specific Target Organ Toxicity May cause damage to organs such as the kidney, liver, spleen, and blood with repeated exposure[2].Minimize exposure duration and quantity. Follow strict hygiene protocols[3].
Aquatic Toxicity Toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment[1][2].Prevent any release to drains or waterways. All waste must be contained.
Combustibility The substance is combustible and can form explosive mixtures with air upon intense heating[1].Store away from heat and ignition sources. Use non-sparking tools when handling.
The Core Principle of Disposal: Hazardous Waste Management

Due to its toxic and ecotoxic properties, this compound must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or washed down the drain[4]. The universally accepted and required method of disposal is through a licensed environmental waste management service that utilizes high-temperature incineration with appropriate emission controls.

Causality of Incineration : High-temperature incineration is the preferred method because it ensures the complete thermal decomposition of the molecule into less hazardous components, such as carbon dioxide, water, nitrogen oxides, and sulfur oxides. The process, when conducted in a specialized facility, includes "afterburner and scrubber" systems to neutralize these gaseous byproducts, preventing the release of harmful pollutants into the atmosphere[5].

Step-by-Step Disposal Protocol for this compound Waste

This protocol provides a systematic approach to waste management from the point of generation to final pickup.

Proper segregation is the foundation of safe chemical waste disposal.

  • Identify Waste Streams : All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired solid chemical.

    • Solutions containing the compound.

    • Contaminated labware (e.g., weighing boats, filter paper, pipette tips).

    • Contaminated Personal Protective Equipment (PPE) such as gloves.

  • Use Designated Containers : Collect all this compound waste in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid[6]. Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Accurate labeling is a regulatory requirement and crucial for safety.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Environmental Hazard")[6].

  • Temporary Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and segregated from incompatible materials, particularly strong oxidizing agents and bases[7]. Ensure secondary containment is used to capture any potential leaks.

  • Contact EHS : Once the container is full or is no longer being added to, contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide Documentation : Be prepared to provide an accurate inventory of the waste container's contents.

Disposal_Workflow Disposal Decision Workflow for this compound cluster_0 Waste Generation Point cluster_1 In-Lab Management cluster_2 Final Disposal Path Generate Waste Generated (Unused chemical, contaminated labware, PPE) Segregate Segregate as Hazardous Waste Generate->Segregate Containerize Place in a labeled, sealed, compatible container Segregate->Containerize Store Store in designated Satellite Accumulation Area with secondary containment Containerize->Store ContactEHS Contact Institutional EHS or Licensed Contractor Store->ContactEHS Transport Professional Transport to TSDF* ContactEHS->Transport Incinerate High-Temperature Incineration with Emission Controls Transport->Incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Logical workflow for the proper disposal of this compound waste.

Emergency Procedures: Spill Management

Accidental spills require an immediate and controlled response to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

  • Don Appropriate PPE : Before addressing the spill, ensure you are wearing the correct PPE:

    • Double-glove with nitrile gloves.

    • Chemical splash goggles and a face shield.

    • A lab coat (consider a chemically resistant apron for larger spills).

    • A respirator may be necessary if dust is generated; consult the Safety Data Sheet (SDS)[1].

  • Contain the Spill : Prevent the spill from spreading. For solid spills, you can carefully create a dike around the material with an inert absorbent like sand or vermiculite. Do not use combustible materials like paper towels for containment[8].

  • Clean Up the Spill :

    • For Solid Spills : Gently sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. If necessary, lightly moisten the material with an inert liquid (like mineral oil) to minimize dust generation.

    • Decontaminate the Area : Once the bulk material is removed, decontaminate the spill surface. Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water[2].

  • Dispose of Cleanup Materials : All materials used for cleanup (absorbents, wipes, contaminated PPE) are considered hazardous waste and must be placed in the sealed hazardous waste container for disposal[9].

  • Report the Incident : Report all spills to your laboratory supervisor and your institution's EHS department, regardless of size.

References

A Senior Application Scientist's Guide to Handling 4'-Nitro-p-toluenesulfonanilide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4'-Nitro-p-toluenesulfonanilide, a compound requiring meticulous attention to safety due to its toxicity. As laboratory professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we handle, ensuring personal safety and the integrity of our research. This document moves beyond a simple checklist, explaining the rationale behind each procedural step to foster a comprehensive safety culture.

Hazard Identification: Understanding the Risk Profile

This compound is classified as a highly toxic substance. Exposure through inhalation, skin contact, or ingestion can have severe health consequences. The primary danger lies in its acute toxicity and the potential for organ damage with repeated exposure.[1] A thorough understanding of its hazard profile, summarized in the table below, is the foundation of safe handling.

Table 1: GHS Hazard Classification for this compound | Hazard Class | Hazard Statement | Pictogram | | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

alt text
| | Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |
alt text
| | Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |
alt text
| | Specific Target Organ Toxicity, Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure |
alt text
| | Hazardous to the Aquatic Environment, Long-term (Category 2) | H411: Toxic to aquatic life with long lasting effects |
alt text
|

Source: Adapted from Sigma-Aldrich Safety Data Sheet.

The primary physiological effect of concern is the formation of methemoglobin, which impairs the blood's ability to carry oxygen, leading to cyanosis (a bluish discoloration of the skin). The onset of these symptoms can be delayed for 2 to 4 hours post-exposure.

Personal Protective Equipment (PPE): Your Primary Defense

Given the compound's high toxicity, a multi-layered PPE approach is mandatory. PPE should never be the sole method of exposure control but serves as the final barrier between the user and the chemical.[2]

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles that conform to OSHA 1910.133 or EN166 standards.[3]

    • Additional Protection: A full-face shield is required when handling larger quantities or when there is a significant risk of splashing or dust generation.

    • Rationale: This combination protects against airborne particles entering the eyes and shields the entire face from accidental contact.

  • Skin and Body Protection:

    • Gloves: Use chemical-resistant gloves, such as nitrile rubber, that have been tested according to EN 374 standards. Check for tears or holes before each use. Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.

    • Lab Coat/Coveralls: A chemical-resistant lab coat is the minimum requirement. For procedures with a higher risk of contamination, disposable coveralls are recommended to prevent the contamination of personal clothing.[4]

    • Rationale: The compound is toxic upon skin contact.[4] A complete barrier is essential to prevent absorption through the skin. All protective clothing should be removed before leaving the work area.

  • Respiratory Protection:

    • Requirement: All handling of this powdered substance must be conducted within a certified chemical fume hood to control airborne dust.[4]

    • When a Respirator is Needed: If a fume hood is not available or if dust is generated outside of a containment system, a NIOSH-approved respirator with a particulate filter (Type P95 or higher) is mandatory.[3] For emergency situations or potential high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[5]

    • Rationale: Inhalation is a primary and rapid route of exposure for toxic powders.[6] Engineering controls like fume hoods are the most effective way to prevent respiratory exposure.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is critical to minimizing risk. The following protocol outlines the key stages of handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling & Cleanup prep_area 1. Designate Work Area in Fume Hood gather_ppe 2. Don Full PPE (Goggles, Face Shield, Gloves, Coat) prep_spill 3. Prepare Spill Kit & Waste Containers transfer 4. Transfer Chemical Carefully to Avoid Dust prep_spill->transfer weigh 5. Weigh Material (Preferably within hood) close_container 6. Securely Seal Primary Container decontaminate 7. Decontaminate Equipment & Work Surface close_container->decontaminate dispose_ppe 8. Doff & Dispose of Contaminated PPE wash_hands 9. Wash Hands Thoroughly

Caption: Workflow for handling this compound.

Detailed Steps:

  • Preparation:

    • Designate a specific area for handling within a certified chemical fume hood. Ensure the area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and functional.[5]

    • Don all required PPE before entering the designated handling area.

    • Prepare a spill kit containing absorbent materials (e.g., vermiculite or sand), and have clearly labeled hazardous waste containers ready.[5]

  • Handling:

    • Perform all manipulations that may generate dust, such as weighing and transferring, inside the fume hood.

    • Use tools like spatulas to gently transfer the powder. Avoid pouring, which can create airborne dust.

    • If weighing must be done outside the hood, tare a sealed container, add the material to the container inside the hood, seal it, and then weigh the sealed container.[7]

    • Keep the primary chemical container tightly closed when not in use.[4]

  • Post-Handling & Cleanup:

    • Decontaminate all non-disposable equipment and the work surface using a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.

    • Carefully remove disposable PPE, ensuring the outer contaminated surface does not touch your skin. Dispose of it in a designated hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water after the procedure is complete.

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action to prevent serious harm.

  • Spill Response:

    • Minor Spill (inside fume hood):

      • Ensure the fume hood sash is in the lowest practical position.

      • Wearing full PPE, cover the spill with a dry absorbent material like sand or vermiculite.[5]

      • Gently sweep the material into a labeled hazardous waste container. Do not use a brush that could generate dust. A HEPA-filtered vacuum can be used if available and approved for hazardous materials.[7]

      • Decontaminate the area as described in the post-handling cleanup.

    • Major Spill (outside fume hood):

      • Evacuate all personnel from the immediate area.[5]

      • Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency protocol.

      • Prevent entry into the contaminated area.

      • Do not attempt to clean up a major spill unless you are trained and equipped for emergency response.

  • Personal Exposure (First Aid):

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical final step governed by strict regulations to protect human health and the environment.[8][9] this compound must be managed as hazardous waste from the moment it is generated.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with the chemical (e.g., gloves, wipes, weigh boats, absorbent material from spills) must be collected as hazardous waste.[10]

    • Empty Containers: The original chemical container, even when "empty," will contain residue and must be disposed of as hazardous waste. It should not be rinsed into the drain or placed in regular trash.[10]

    • Rinsate: If non-disposable equipment must be cleaned, the solvent rinsate must be collected as hazardous liquid waste.

  • Container Management:

    • Use only compatible, leak-proof containers for waste.

    • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components.[10]

    • Keep waste containers securely closed except when adding waste.

    • Store waste in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Never discharge this chemical or its waste into drains or the environment.

By adhering to these detailed protocols, researchers can handle this compound with the high degree of caution it requires, ensuring a safe and controlled laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Nitro-p-toluenesulfonanilide
Reactant of Route 2
Reactant of Route 2
4'-Nitro-p-toluenesulfonanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.